Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 3-hydroxy-3-methylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(18)9-5-6-10-16(12-15)14(17)19-11-13-7-3-2-4-8-13/h2-4,7-8,18H,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRURZGYOOPPNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed methodology for the synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process.
Introduction
The azepane ring system is a privileged scaffold in drug discovery, present in a variety of biologically active molecules.[1] Functionalization of the azepane core, particularly the introduction of hydroxyl and methyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Benzyl 3-hydroxy-3-methylazepane-1-carboxylate serves as a versatile building block for the synthesis of more complex molecular architectures, making its efficient synthesis a topic of considerable interest to the scientific community.
This guide outlines a robust, multi-step synthesis beginning from readily available starting materials. The synthetic strategy hinges on two key transformations: a Dieckmann condensation to construct the core azepane ring with a ketone functionality, followed by a Grignard reaction to introduce the methyl and hydroxyl groups stereoselectively.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process. The initial stage focuses on the preparation of a linear diester precursor bearing a nitrogen atom protected with a carboxybenzyl (Cbz) group. The second stage involves the intramolecular Dieckmann condensation of this precursor to form the key intermediate, Benzyl 3-oxoazepane-1-carboxylate. The final stage is the nucleophilic addition of a methyl group to the ketone via a Grignard reaction to yield the target tertiary alcohol.
Figure 1: Overall synthetic workflow for Benzyl 3-hydroxy-3-methylazepane-1-carboxylate.
Stage 1: Synthesis of the Dieckmann Precursor
The cornerstone of the Dieckmann condensation is a 1,7-diester. For our target, we require diethyl 4-(benzyloxycarbonylamino)heptanedioate. This precursor is strategically assembled via a Michael addition of a Cbz-protected aminomalonate to an α,β-unsaturated ester.
Step 1.1: N-Protection of Diethyl Aminomalonate
The initial step involves the protection of the amino group of diethyl aminomalonate. The carboxybenzyl (Cbz) group is an ideal choice due to its stability under the basic conditions of the subsequent Michael addition and Dieckmann condensation, and its facile removal via hydrogenolysis.[2]
Experimental Protocol:
-
Dissolve diethyl aminomalonate hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.[2]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl (benzyloxycarbonylamino)malonate.
Step 1.2: Michael Addition
The Cbz-protected aminomalonate is then subjected to a Michael addition with ethyl acrylate. This reaction extends the carbon chain to form the required heptanedioate backbone.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl (benzyloxycarbonylamino)malonate (1.0 eq) and stir for 30 minutes at room temperature.
-
Add ethyl acrylate (1.2 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography to afford diethyl 4-(benzyloxycarbonylamino)heptanedioate.
Stage 2: Dieckmann Condensation for Azepanone Formation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case is a cyclic ketone.[3][4] This reaction is a powerful tool for the formation of five- and six-membered rings, and with careful selection of reaction conditions, can be effectively applied to the synthesis of seven-membered rings.[3]
Figure 2: Key steps in the Dieckmann condensation mechanism.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place sodium hydride (1.5 eq, 60% dispersion in mineral oil) under an argon atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous toluene.
-
Heat the suspension to reflux and add a solution of diethyl 4-(benzyloxycarbonylamino)heptanedioate (1.0 eq) in anhydrous toluene dropwise over 2 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing in a mixture of acetic acid and hydrochloric acid to yield Benzyl 3-oxoazepane-1-carboxylate. Purify the product by column chromatography.
Stage 3: Grignard Reaction and Final Product Formation
The final stage involves the conversion of the ketone to the desired tertiary alcohol via a Grignard reaction. Methylmagnesium bromide is used as the nucleophilic methyl source.[5][6][7] The reaction proceeds via nucleophilic addition to the carbonyl carbon.[8]
Figure 3: Workflow of the Grignard reaction to form the tertiary alcohol.
Experimental Protocol:
-
Dissolve Benzyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the temperature below 5 °C.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 3-hydroxy-3-methylazepane-1-carboxylate as the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Diethyl (benzyloxycarbonylamino)malonate | C15H19NO6 | 309.31 | 85-95 |
| Diethyl 4-(benzyloxycarbonylamino)heptanedioate | C20H29NO6 | 379.45 | 60-70 |
| Benzyl 3-oxoazepane-1-carboxylate | C14H17NO3 | 247.29 | 50-60 |
| Benzyl 3-hydroxy-3-methylazepane-1-carboxylate | C15H21NO3 | 263.33 | 70-80 |
Table 1: Summary of key compounds and expected yields.
Characterization
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the benzyl group protons, the azepane ring protons, and a singlet for the newly introduced methyl group. The disappearance of the ketone carbonyl and the appearance of a hydroxyl proton signal (which may be broad and exchangeable with D₂O) are key indicators of successful reaction.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of all 15 carbons. The most notable changes from the ketone intermediate will be the disappearance of the carbonyl carbon signal (around 200-210 ppm) and the appearance of a quaternary carbon signal (around 70-80 ppm) corresponding to the carbon bearing the hydroxyl and methyl groups.
-
FT-IR: The infrared spectrum will show a broad O-H stretching band around 3400 cm⁻¹ and the disappearance of the sharp C=O stretching band of the ketone (around 1710 cm⁻¹). The C=O stretch of the carbamate will still be present (around 1690 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
Conclusion
This in-depth technical guide provides a well-defined and rational synthetic route to Benzyl 3-hydroxy-3-methylazepane-1-carboxylate. By employing a strategic N-protection, a robust Dieckmann condensation for ring formation, and a reliable Grignard reaction for functionalization, this methodology offers a practical approach for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights are intended to facilitate the successful and reproducible synthesis of this valuable molecular building block.
References
- Alves, J. S., de Castro, J. C. M., Freire, M. O., Leitão da-Cunha, E. V., Barbosa-Filho, J. M., & de Silva, M. S. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201–206.
-
Grignard Reagent Reaction Mechanism. (2018, May 4). The Organic Chemistry Tutor. Retrieved from [Link]
-
The Dieckmann Condensation. Organic Reactions. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
- Sleebs, B. E., Nguyen, N. H., & Hughes, A. B. (2013). Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones. Synlett, 24(04), 823–826.
-
The major product of the following reaction is: Reagents: (i) CH3MgBr (excess). (ii) H3O+. Filo. Retrieved from [Link]
- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). Molecules, 27(16), 5245.
-
How to purify tertiary alcohol? ResearchGate. Retrieved from [Link]
-
Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007).
- Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters.
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem. Retrieved from [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 17). NurdRage. Retrieved from [Link]
-
Grignard Reaction - Common Conditions. The Organic Synthesis Archive. Retrieved from [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
- Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxyl
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3183.
-
Benzoic acid 3-hydroxybenzyl ester. PubChem. Retrieved from [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Benzyl 3-hydroxybenzoate. PubChem. Retrieved from [Link]
- A Dieckmann cyclization route to piperazine-2,5-diones. (2012). The Journal of Organic Chemistry, 77(11), 5125–5131.
-
Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. ResearchGate. Retrieved from [Link]
-
Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? ResearchGate. Retrieved from [Link]
- An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). Tetrahedron Letters, 52(22), 2841–2843.
-
Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2021). Macedonian Pharmaceutical Bulletin, 67(1), 19–26.
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- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Physicochemical Profiling & Optimization of Substituted Azepanes: A Technical Guide
Executive Summary
The azepane (hexamethyleneimine) scaffold represents a "Goldilocks" zone in medicinal chemistry—offering greater conformational flexibility than the rigid piperidine ring while maintaining more structural definition than acyclic amines. This 7-membered nitrogen heterocycle is a privileged pharmacophore in antihistamines (e.g., Azelastine), antidiabetics (e.g., Tolazamide), and emerging neurological targets.
However, the azepane ring introduces unique challenges in conformational analysis and metabolic stability . Unlike the well-defined chair conformation of piperidine, azepanes exist in a dynamic pseudorotational equilibrium. This guide provides a technical roadmap for characterizing and optimizing substituted azepanes, focusing on their thermodynamic preferences, ionization behavior, and metabolic liabilities.
Conformational Dynamics: The Twist-Chair/Twist-Boat Equilibrium
The most critical physicochemical distinction of the azepane ring is its flexibility.[1] While cyclohexane and piperidine reside predominantly in a rigid chair conformation (barrier ~10 kcal/mol), azepane occupies a flatter energy surface.
The Energy Landscape
The azepane ring does not adopt a perfect chair due to the odd number of ring atoms (7). Instead, it fluctuates between two primary low-energy families:[2]
-
Twist-Chair (TC): The global minimum for unsubstituted azepane.[3] It minimizes transannular interactions and torsional strain.
-
Twist-Boat (TB): A local minimum, typically 1.4 – 3.0 kcal/mol higher in energy than the TC form.
The interconversion between these forms occurs via pseudorotation , a low-barrier process that allows the ring to "ripple" through various conformations without fully inverting.
Graphviz Diagram: Conformational Interconversion
The following diagram illustrates the energy relationship between the Twist-Chair and Twist-Boat conformers and the transition states involved.
Caption: Energy landscape of azepane. The Twist-Chair is the most stable form, but the Twist-Boat is thermally accessible, influencing binding entropy.
Impact of Substitution
Substituents on the azepane ring can "lock" the conformation, significantly altering the entropy of binding:
-
C4/C5 Substitution: Bulky groups (e.g., tert-butyl, phenyl) at positions 4 or 5 strongly prefer the equatorial orientation within the Twist-Chair conformation to avoid transannular strain.
-
Geminal Disubstitution: Gem-dimethyl groups can raise the barrier to inversion, rigidifying the scaffold and potentially improving metabolic stability.
Physicochemical Properties: Basicity & Lipophilicity[4][5]
Basicity (pKa)
Contrary to the intuition that "larger rings are more basic," the 7-membered azepane is slightly less basic than its 5- and 6-membered counterparts. This is attributed to solvation effects; the larger hydrophobic surface area of the azepane cation destabilizes the solvation shell relative to the compact pyrrolidinium ion.
Table 1: Comparative Basicity of Saturated Cyclic Amines
| Heterocycle | Ring Size | pKa (Conjugate Acid) | Structural Driver |
| Pyrrolidine | 5 | ~11.27 | Relieved eclipsing strain upon protonation. |
| Piperidine | 6 | ~11.22 | Ideal chair geometry; efficient cation solvation. |
| Azepane | 7 | ~11.07 | Increased entropy; slightly poorer cation solvation. |
Note: Values are for unsubstituted rings in water at 25°C. N-alkylation typically lowers pKa by 0.5 - 1.0 units depending on the substituent.
Lipophilicity (LogP/LogD)
Azepane is more lipophilic than piperidine due to the additional methylene (-CH2-) unit.
-
LogP (Piperidine
Azepane): +0.3 to +0.5 units. -
Implication: Azepane analogs often show higher blood-brain barrier (BBB) permeability but lower aqueous solubility.
Metabolic Stability & Alpha-Oxidation
The "Achilles' heel" of the azepane scaffold is the high reactivity of the
Mechanism of Instability
- -Hydroxylation: CYP450 inserts an oxygen at C2.
-
Ring Opening: The resulting carbinolamine is unstable and spontaneously collapses to an amino-aldehyde.
-
Dealkylation: Further oxidation leads to N-dealkylation or oxidative cleavage of the ring.
Mitigation Strategy: The "Block & Bridge" Approach
To stabilize the ring, medicinal chemists employ two primary strategies:
- -Blocking: Introducing Fluorine or Methyl groups at C2/C7 to block metabolic attack (C-F bond is metabolically inert).
-
Bridging: Creating bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) to rigidify the ring and sterically shield the
-carbons.
Caption: Metabolic pathway of azepane degradation and chemical strategies to enhance metabolic stability.
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Validating the ionization state for solubility and permeability predictions.
-
Preparation: Dissolve 5-10 mg of the azepane derivative in 20 mL of degassed water/methanol (if solubility is low, use <5% MeOH).
-
Apparatus: Use a standardized potentiometric titrator (e.g., Sirius T3) equipped with a glass pH electrode and Ag/AgCl reference.
-
Titration:
-
Acidify the sample to pH 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (CO2-free) in 0.1 pH increments up to pH 12.0.
-
Perform a blank titration (solvent only) to subtract background.
-
-
Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) corresponds to the pKa. For multiprotic systems, use Bjerrum plots to deconvolute overlapping pKa values.
Protocol B: Conformational Analysis via Low-Temperature NMR
Distinguishing between flexible averaging and locked conformations.
-
Sample: Dissolve 10 mg of compound in CD2Cl2 or CDCl3/CFCl3 (Freon mixture) to allow cooling to -100°C.
-
Variable Temperature (VT) NMR:
-
Acquire 1H NMR spectra starting at 25°C.
-
Cool in 20°C decrements down to -90°C.
-
-
Observation:
-
At 25°C, azepane protons often appear as broad multiplets due to rapid pseudorotation.
-
Coalescence Temperature (
): Note the temperature where peaks sharpen into distinct axial/equatorial signals. -
Decoalescence: Below
, the exchange is slow on the NMR timescale, revealing the ratio of Twist-Chair vs. Twist-Boat conformers.
-
-
Calculation: Use the Gutowsky-Holm equation to calculate the free energy of activation (
) for the ring inversion at .
References
-
Pharmaceutical Significance of Azepane Based Motifs: Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (2019). URL:[Link]
-
Conformational Analysis of 7-Membered Rings: Title: Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Source: Journal of Chemical Information and Modeling (ACS). URL:[Link]
-
Metabolic Oxidation Mechanisms: Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules. Source: Molecules (PMC). URL:[Link]
-
Basicity of Cyclic Amines: Title: pKa Values of Common Amines and Their Significance in Drug Discovery. Source: Drug Hunter / J. Med. Chem. Data.[1][2][3][4][5][6][7][8] URL:[Link]
-
Synthesis of Functionalized Azepanes: Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[5][9] Source: Nature Chemistry (2024). URL:[Link]
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- 6. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate characterization
Technical Whitepaper: Structural Elucidation and Quality Control of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
Executive Summary
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (Cbz-3-hydroxy-3-methylazepane) represents a critical "privileged scaffold" in modern medicinal chemistry. The seven-membered azepane ring, particularly when functionalized with a quaternary center at the C3 position, offers unique conformational vectors for drug-target interactions, often utilized in the design of Orexin receptor antagonists, JAK inhibitors, and other GPCR ligands.
However, this molecule presents distinct analytical challenges:
-
Conformational Flux: The flexibility of the 7-membered ring leads to complex NMR coupling patterns.
-
Rotameric Broadening: The carbamate (Cbz) protecting group induces restricted rotation around the N-C bond, causing signal doubling or broadening in NMR spectra at ambient temperatures.
-
Quaternary Center Verification: Confirming the regiochemistry of the tertiary alcohol and methyl group requires advanced 2D NMR techniques.
This guide outlines a rigorous, self-validating protocol for the characterization and quality control of this intermediate.
Structural Analysis & Theoretical Basis
The Rotamer Challenge (Expert Insight)
Unlike rigid heterocycles, azepanes protected by carbamates (like Cbz or Boc) exist as an equilibrium of rotamers (s-cis and s-trans) relative to the amide-like N-C(=O) bond.
-
Observation: In
H NMR at 25°C, you will likely observe two sets of signals for the benzyl protons (typically around 5.10–5.20 ppm) and the C3-methyl group. -
Validation: Do not interpret these as impurities. Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 353 K (80°C) in DMSO-
should cause these peaks to coalesce into sharp singlets, confirming they are dynamic rotamers of the same molecule.
Expected Spectroscopic Signature
Table 1: Predicted NMR Data (DMSO-
| Position | Atom Type | Multiplicity / Notes | ||
| C=O | Carbonyl | - | 155.0 - 156.0 | Broad/Split (Rotamers) |
| Ph-CH2 | Benzyl | 5.08 - 5.15 | 66.0 - 67.0 | Singlet (or split d/d) |
| C2 | N-CH2 (Ring) | 3.20 - 3.50 | 55.0 - 58.0 | Diastereotopic d/d near Quat center |
| C7 | N-CH2 (Ring) | 3.20 - 3.50 | 46.0 - 48.0 | Multiplet |
| C3 | Quaternary C | - | 70.0 - 72.0 | Characteristic quaternary signal |
| 3-Me | Methyl | 1.10 - 1.25 | 22.0 - 25.0 | Singlet (diagnostic for C3 sub) |
| C4-C6 | Ring CH2 | 1.40 - 1.90 | 20.0 - 35.0 | Broad multiplets |
| Ar-H | Aromatic | 7.30 - 7.40 | 127.0 - 129.0 | Multiplet (Cbz group) |
Experimental Protocols
Protocol A: High-Fidelity NMR Characterization
Objective: To resolve rotamers and confirm regiochemistry.
-
Sample Prep: Dissolve 15 mg of compound in 0.6 mL DMSO-
. (Avoid CDCl if possible, as rotamer coalescence temperatures are higher). -
1D Acquisition: Acquire standard
H (32 scans) and C (512 scans) at 298 K. -
VT-NMR (If split peaks observed):
-
Ramp temperature to 353 K (80°C).
-
Allow 10 minutes for equilibration.
-
Acquire
H NMR.[1] -
Success Criterion: Coalescence of the benzyl methylene protons into a single sharp peak.
-
-
2D Validation (HMBC):
-
Run HMBC (Heteronuclear Multiple Bond Correlation).
-
Critical Check: Look for a correlation between the 3-Methyl protons and the C2 methylene carbon . This definitively places the methyl group at C3 rather than C4.
-
Protocol B: Chiral Purity Determination (HPLC)
Objective: Determine enantiomeric excess (ee%) of the quaternary center.
-
Column: Chiralpak IG or AD-H (Amylose-based phases are preferred for benzyl carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10) or CO
: MeOH (SFC mode). -
Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).
-
Detection: UV @ 210 nm (Amide band) and 254 nm (Phenyl).
-
Standard: Racemic mixture must be injected first to establish separation of enantiomers (
and ).
Visualization of Workflows
Figure 1: Characterization Decision Matrix
This logic flow ensures no assumptions are made about purity without spectroscopic backing.
Caption: Step-by-step logic for validating structural integrity, distinguishing rotamers from impurities.
Figure 2: Rotameric Equilibrium Mechanism
Understanding the physical chemistry behind the NMR signals.
Caption: The Cbz group creates a partial double bond character (N-C), leading to slow exchange on the NMR timescale.
References
-
Stalcup, A. M. (2010).[2] Chiral Separations. Annual Review of Analytical Chemistry. Link
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Standard reference for VT-NMR and Rotamer analysis).
-
Phenomenex Technical Guide. (2023). Chiral HPLC Separations: Column Selection and Method Development. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl 3-hydroxyazetidine-1-carboxylate (Analogous Structure). Link
Sources
Spectroscopic Data Guide: 3-Hydroxy-3-Methylazepane Derivatives
This guide provides an in-depth technical framework for the spectroscopic characterization of 3-hydroxy-3-methylazepane derivatives , with a specific focus on the commercially relevant intermediate tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate (CAS 1503758-76-6).
Introduction & Structural Significance
The 3-hydroxy-3-methylazepane scaffold represents a privileged structural motif in medicinal chemistry, offering a 7-membered saturated nitrogen heterocycle with a defined quaternary stereocenter. Unlike the more common piperidine (6-membered) or pyrrolidine (5-membered) analogs, the azepane ring introduces unique conformational flexibility and spatial vectors for drug-target interactions.
This guide focuses on the characterization of the N-Boc protected derivative (tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate), as the free amine is rarely isolated in its neutral form due to polarity and stability concerns.
Key Structural Features[1][2][3][4]
-
Quaternary Center (C3): The geminal methyl and hydroxyl groups at position 3 eliminate the methine proton, simplifying the local NMR environment but creating a chiral center.[1]
-
N-Boc Rotamers: The carbamate protecting group induces restricted rotation around the N-CO bond, often resulting in rotameric mixtures (approx. 1:1 to 3:1 ratio) visible in NMR at ambient temperature.
-
Ring Conformation: The azepane ring typically exists in a dynamic equilibrium between twist-chair and twist-boat conformations, complicating coupling constant (
-value) analysis.
Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR)
The primary tool for structural validation.[1] Due to the N-Boc group, spectra should ideally be acquired at elevated temperature (e.g., 323 K or 50 °C) to coalesce rotameric signals, or analyzed as a mixture of rotamers at 298 K.
Expected
H NMR Data (400 MHz, CDCl
)
Note: Chemical shifts are representative estimates for the N-Boc derivative.
| Proton Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| C(3)-CH | 1.20 – 1.28 | Singlet (s) | 3H | Methyl group on quaternary carbon. Diagnostic sharp singlet. |
| Boc-CH | 1.45 | Singlet (s) | 9H | Characteristic t-butyl signal. May appear as two peaks due to rotamers. |
| C(4/5/6)-H | 1.50 – 1.90 | Multiplet (m) | 6H | Ring methylene envelope.[1] Complex due to flexibility.[1] |
| C(2)-H | 3.10 – 3.25 | Doublet (d) / m | 1H | Diastereotopic proton adjacent to N and quaternary C3. |
| C(2)-H | 3.40 – 3.55 | Doublet (d) / m | 1H | Diastereotopic partner. Large geminal coupling ( |
| C(7)-H | 3.30 – 3.60 | Multiplet (m) | 2H | Methylene adjacent to N, typically deshielded. |
| -OH | 1.80 – 2.50 | Broad (br s) | 1H | Exchangeable. Disappears with D |
Expected
C NMR Data (100 MHz, CDCl
)
-
Carbonyl (C=O):
155.0 – 156.0 ppm (Boc carbamate).[1] -
Quaternary C-O (C3):
72.0 – 74.0 ppm (Diagnostic signal for tertiary alcohol).[1] -
C-N Methylenes (C2, C7):
55.0 – 60.0 ppm (C2 is often distinct due to adjacent quaternary center).[1] -
Ring Methylenes (C4, C5, C6):
20.0 – 40.0 ppm.[1] -
Boc Quaternary:
79.0 – 80.0 ppm.[1] -
Methyl Groups:
28.4 ppm (Boc), 25.0 – 28.0 ppm (C3-Me).
Mass Spectrometry (HRMS)[3]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Molecular Formula: C
H NO [1] -
Exact Mass: 229.1678[1]
-
Key Fragments:
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3300 – 3450 cm
(Broad). -
C=O Stretch: 1660 – 1690 cm
(Carbamate, strong). -
C-H Stretch: 2920 – 2980 cm
(Aliphatic).
Experimental Protocols
Protocol A: NMR Sample Preparation for Rotamer Resolution
Objective: To simplify the NMR spectrum by coalescing rotameric signals caused by the N-Boc group.
-
Solvent Selection: Use DMSO-
or Toluene- for high-temperature studies (CDCl boils at 61 °C, limiting range). -
Preparation: Dissolve 5–10 mg of the azepane derivative in 0.6 mL of DMSO-
. -
Acquisition:
Protocol B: D O Exchange (Hydroxyl Confirmation)[3]
-
Acquire a standard
H NMR spectrum in CDCl .[1][2] -
Add 1–2 drops of Deuterium Oxide (D
O) directly to the NMR tube.[1] -
Shake vigorously for 30 seconds.
-
Wait 5 minutes for phase separation (D
O floats on CDCl , but exchange occurs at the interface).[1] -
Re-acquire the spectrum.[1]
-
Result: The broad singlet assigned to the -OH group (approx. 1.8–2.5 ppm) will disappear or diminish significantly.[1]
Structural Elucidation Workflow (Graphviz)[3]
The following diagram outlines the logical flow for confirming the structure of 3-hydroxy-3-methylazepane, distinguishing it from regioisomers (e.g., 4-hydroxy).
Caption: Logical workflow for the structural validation of 3-hydroxy-3-methylazepane derivatives using MS and 1D/2D NMR techniques.
References
-
Synthesis of Azepanes via Ring Expansion : Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[3][4][1] Nature Chemistry, 2024 . [Link] (Provides context on modern methods to access substituted azepane scaffolds).
-
Conformational Analysis of Azepanes : Wong, Y.-L., et al. "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 2002 . [Link] (Foundational text on the stereochemistry and NMR behavior of azepane rings).
Sources
Technical Guide: Solubility Profiling and Handling of N-Cbz Protected Azepanes
Executive Summary
N-Cbz protected azepanes (Benzyl 1-azepanecarboxylates) represent a critical intermediate class in the synthesis of peptidomimetics, protease inhibitors, and seven-membered ring scaffolds for CNS-active agents. While the parent azepane is a water-soluble, basic liquid, the introduction of the benzyloxycarbonyl (Cbz) group drastically alters the physicochemical landscape, inverting the solubility profile from hydrophilic to lipophilic.
This guide provides a rigorous technical analysis of the solubility characteristics of N-Cbz azepanes, grounded in thermodynamic principles and practical laboratory experience. It details the transition from aqueous miscibility to organic solvation and offers validated protocols for handling, purification, and solubility determination.
Part 1: Physicochemical Architecture
To master the solubility of N-Cbz azepanes, one must understand the structural conflict introduced by the protecting group.
Structural Impact of Cbz Protection
The transformation of azepane to N-Cbz azepane involves the acylation of the secondary amine. This modification has three primary effects on solubility:
-
Loss of Basicity: The lone pair on the nitrogen is delocalized into the carbamate carbonyl, preventing protonation at physiological pH. This eliminates ionic solubility mechanisms in aqueous acid.
-
Lipophilic Shift: The addition of the benzyl ring and the ester linkage adds significant hydrophobic surface area (increase in LogP).
-
Conformational Entropy: The 7-membered azepane ring is highly flexible (twist-chair/twist-boat conformations). The Cbz group adds a rigid planar domain, often preventing efficient crystal packing and resulting in these intermediates existing as viscous oils or low-melting solids rather than crystalline powders.
Visualization of Solubility Logic
The following diagram illustrates the mechanistic shift in solubility properties upon protection.
Caption: Transformation of physicochemical properties from hydrophilic azepane to lipophilic N-Cbz derivative.
Part 2: Solubility Matrix
The following table summarizes the solubility behavior of unsubstituted N-Cbz azepane at 25°C. Note that substituents on the azepane ring (e.g., -OH, -COOH) will modulate these values.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for synthesis and extraction. |
| Chlorinated | Chloroform | Excellent | Useful for NMR analysis; solubilizes even aggregated oils. |
| Esters | Ethyl Acetate (EtOAc) | High | Ideal for extraction and silica gel chromatography eluents. |
| Ethers | THF, Diethyl Ether | High | THF is the preferred co-solvent for reactions; Ether precipitates salts. |
| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but often used as antisolvents in recrystallization of polar derivatives. |
| Polar Aprotic | DMF, DMSO | High | Soluble, but difficult to remove. Use only if necessary for subsequent steps. |
| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Often acts as an antisolvent or phase separator. Oils may "oil out" rather than crystallize. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Forms a distinct organic layer; essential for biphasic purification. |
Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation (Baseline Establishment)
Context: To assess solubility, one must first isolate the pure N-Cbz intermediate free of salts. Reference: Standard Schotten-Baumann conditions adapted for lipophilic amines [1, 2].
-
Reaction: Dissolve azepane (1.0 eq) in DCM/Water (1:1). Add Na₂CO₃ (2.0 eq). Cool to 0°C. Dropwise add Benzyl Chloroformate (Cbz-Cl, 1.1 eq).
-
Work-up (Solubility in Action):
-
Separate phases. The product resides in the DCM layer .
-
Wash DCM layer with 1M HCl (removes unreacted azepane via protonation/solubilization in water).
-
Wash with Brine (removes water).
-
Dry over MgSO₄ and concentrate.
-
-
Result: A colorless to pale yellow oil. This oil is the standard state for solubility testing.
Protocol B: Quantitative Solubility Determination
Context: For drug development, precise solubility in assay buffers or formulation vehicles is required. Method: Saturation Shake-Flask coupled with HPLC [3].
Step-by-Step Methodology:
-
Preparation: Weigh 10 mg of N-Cbz azepane into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 1-Octanol, or DMSO).
-
Equilibration:
-
Seal vial and place on an orbital shaker (300 rpm) at 25°C for 24 hours.
-
Visual Check: If the oil dissolves completely, add more compound until a visible excess (droplet or solid) remains.
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes to separate the undissolved oil/solid.
-
Quantification:
-
Carefully aspirate the supernatant.
-
Dilute with Acetonitrile (ACN) to bring into HPLC dynamic range.
-
Analyze via HPLC-UV (Detection at 254 nm for the benzyl chromophore).
-
Workflow Diagram:
Caption: Standard Operating Procedure for solubility determination of lipophilic oils.
Part 4: Purification & Handling Strategies
The solubility profile dictates the purification strategy. Because N-Cbz azepanes are often oils that are highly soluble in organic solvents but insoluble in water, crystallization is rarely the first choice unless the structure is rigidified by further substitution.
Chromatography (Preferred)
-
Stationary Phase: Silica Gel (Normal Phase).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Start: 100% Hexanes (Compound sticks).
-
Elute: 10-30% EtOAc in Hexanes.
-
Logic: The lipophilic Cbz group interacts with the non-polar hexanes, while the carbamate polarity allows modulation by EtOAc.
-
Handling "Oiling Out"
A common issue with N-Cbz azepanes during purification is "oiling out" (phase separation of the oil from a solvent mixture) rather than crystallizing.
-
Solution: Use a solvent system where the impurity precipitates while the product remains in solution (e.g., triturating with cold pentane or hexane if the product is slightly soluble but impurities are not).
-
Removal of Cbz: If solubility issues impede biological testing, the Cbz group can be removed via Hydrogenolysis (H₂/Pd-C) in Methanol or Ethanol, restoring water solubility [4].
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Perron, V., et al. (2009).[1][2] "Regioselective mono-protection of diamines." Synthesis, 2009(02), 283-289.[1] Link
-
Fant, K. (2023).[3] "Standard Operating Procedure for solubility testing." European Commission Joint Research Centre. Link
-
Felpin, F. X., & Fouquet, E. (2010).[1] "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal, 16(41), 12440-12445. Link
Sources
Technical Monograph: Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
Executive Summary & Core Identity
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (CAS 1801454-25-0 ) represents a specialized class of chiral heterocycles used as high-value scaffolds in medicinal chemistry.[1][2] Its structural core—a seven-membered azepane ring featuring a quaternary carbon center at position 3—distinguishes it from common piperidine or pyrrolidine analogs.[1]
This molecule is primarily utilized to introduce conformational constraints into peptide mimetics and small-molecule inhibitors.[1] The 3-hydroxy-3-methyl motif acts as a critical "conformational lock," restricting the flexibility of the azepane ring and orienting the hydroxyl group for precise hydrogen bonding within a target receptor's active site.[1]
Chemical Identity Data
| Parameter | Technical Specification |
| CAS Number | 1801454-25-0 |
| IUPAC Name | Benzyl 3-hydroxy-3-methylazepane-1-carboxylate |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Protecting Group | Carboxybenzyl (Cbz/Z) |
| Core Scaffold | Azepane (Hexahydro-1H-azepine) |
| Key Structural Feature | C3 Quaternary Center (Geminal Methyl/Hydroxy) |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
Structural Architecture & Synthetic Logic
The synthesis of CAS 1801454-25-0 is non-trivial due to the thermodynamic challenges associated with forming quaternary centers on medium-sized (7-membered) rings.[1] The presence of the Benzyl carbamate (Cbz) group on the nitrogen is strategic; it provides robust protection against nucleophilic attack during the installation of the methyl group and is orthogonally cleavable via hydrogenolysis (H₂/Pd-C).[1]
Retrosynthetic Analysis
The most reliable synthetic pathway involves the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone precursor (Benzyl 3-oxoazepane-1-carboxylate ).[1] This approach ensures the regioselective formation of the tertiary alcohol.
Experimental Protocol: Synthesis & Validation
Note: As a Senior Application Scientist, I advocate for a "Self-Validating" workflow. The following protocol includes checkpoints to ensure chemical integrity at each stage.
Reagents & Setup[5][6]
-
Substrate: Benzyl 3-oxoazepane-1-carboxylate (1.0 eq).
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Nitrogen (N₂) or Argon.
Step-by-Step Methodology
-
Inert System Preparation:
-
Flame-dry a 2-neck round-bottom flask and cool under a stream of N₂.
-
Why: Grignard reagents are moisture-sensitive; trace water will quench the reagent, leading to unreacted ketone and lower yields.
-
-
Substrate Solubilization:
-
Dissolve the starting ketone in anhydrous THF (0.2 M concentration).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Control Point: Low temperature prevents enolization of the ketone and suppresses side reactions.
-
-
Nucleophilic Addition:
-
Add MeMgBr dropwise over 20 minutes via syringe pump.
-
Maintain internal temperature below -70°C.[1]
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C .
-
-
Quench & Workup:
-
Quench the reaction by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).
-
Observation: A white precipitate (Mg salts) will form.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate gradient (typically 80:20 to 60:40).
-
Target: The product is more polar than the starting ketone due to the free hydroxyl group.
-
Analytical Validation (QC)
To confirm the identity of CAS 1801454-25-0, the following data points must be met:
-
¹H NMR (Chloroform-d):
-
Diagnostic Signal: A sharp singlet (3H) around 1.20–1.35 ppm corresponding to the new methyl group attached to the quaternary center.
-
Aromatic Region: Multiplet at 7.30–7.40 ppm (5H) confirming the Cbz group integrity.
-
Methylene Protons: Complex multiplets for the azepane ring protons (C2, C4-C7).[1]
-
-
LC-MS:
-
Observe parent ion
or . -
Absence of peak at MW 247 (Starting Ketone).
-
Operational Workflow Diagram
This diagram outlines the critical path for handling this compound in a drug discovery campaign, from synthesis to deprotection.
References
The following authoritative sources document the chemical identity and commercial availability of this specific CAS number.
-
ChemDict. (2024). CAS Database Record 1801454-25-0.[1][2][3] Retrieved from [Link][1]
-
PubChem. (2024).[4] Related Structure Search: Benzyl 3-hydroxyazetidine-1-carboxylate (Analogous Chemistry Reference). Retrieved from [Link][1]
Sources
- 1. 1356109-31-3|Benzyl 3-hydroxy-3-vinylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1698671-76-9|tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. BENZYL 3-HYDROXY-3-METHYLAZEPANE-1-CARBOXYLATE [chemdict.com]
- 4. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Azepane Imperative: Navigating the 7-Membered Nitrogen Heterocycle in Drug Discovery
The Structural Paradox: Why Azepanes Matter
In the landscape of medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a compelling paradox. While six-membered rings (piperidines) and five-membered rings (pyrrolidines) dominate small-molecule libraries due to their synthetic accessibility and low ring strain, the seven-membered azepane ring offers a unique "Goldilocks" zone of conformational flexibility that is often underutilized.[1]
Conformational Analysis & Energetics
Unlike the rigid chair conformation of piperidine (
Table 1: Comparative Ring Strain and Physicochemical Properties
| Property | Piperidine (6-membered) | Azepane (7-membered) | Azocane (8-membered) |
| Ring Strain (kcal/mol) | ~0.0 (Chair) | ~6.2 (Twist-Chair) | ~9.7 (Boat-Chair) |
| Dominant Conformation | Chair (Rigid) | Twist-Chair (Fluxional) | Boat-Chair (Highly Fluxional) |
| Entropic Barrier to Closure | Low | Moderate | High |
| Transannular Interactions | Minimal | Significant (H-H repulsion) | Severe |
Expert Insight: The ~6 kcal/mol strain in azepanes is not a liability but a feature. It raises the ground state energy of the molecule, potentially lowering the activation energy required to reach a bioactive conformation when binding to a receptor. This "pre-activation" can enhance potency if the binding pocket requires a non-canonical geometry.
Historical Genesis & Pharmacological Evolution
The history of azepanes in medicine is distinct from the benzazepines (e.g., Valium). While benzazepines rely on the fused benzene ring for stability, the isolated azepane ring emerged from the industrial chemistry of polyamides before finding its niche in pharmaceuticals.
From Nylon to Neurons
-
1890s-1930s: The discovery of the Schmidt reaction and Beckmann rearrangement allowed for the expansion of cyclohexanones into caprolactams (2-oxo-azepanes). The primary driver was the polymer industry (Nylon-6), but these methods provided the first scalable access to the 7-membered nitrogen ring.
-
1970s-1980s: The "Azepane Revolution" in diabetes and allergy. The approval of Tolazamide (1966) and Azelastine (1980s) demonstrated that the bulky, hydrophobic azepane ring could replace smaller amines to improve metabolic stability and lipophilicity.
Key FDA-Approved Azepane Therapeutics[1][2][3]
Table 2: The Azepane Pharmacopeia
| Drug Name | Class/Mechanism | Role of Azepane Scaffold |
| Azelastine | H1-Receptor Antagonist | Provides bulk tolerance in the hydrophobic pocket; prevents rapid oxidative metabolism common to smaller rings.[1] |
| Bazedoxifene | SERM (Estrogen Receptor) | The azepane ring forms a flexible hinge that orients the phenolic arms for high-affinity ER binding. |
| Mecillinam | Penicillin Antibiotic | The hexamethyleneimine side chain protects the beta-lactam core from beta-lactamases via steric hindrance. |
| Tolazamide | Sulfonylurea (T2 Diabetes) | Increases lipophilicity ( |
Synthetic Architectures: Constructing the 7-Membered Ring
Synthesizing azepanes is kinetically disfavored compared to 5- or 6-membered rings due to the lower probability of chain ends meeting (entropy) and the development of transannular strain (enthalpy).
Method A: The Ring-Closing Metathesis (RCM) Approach
Modern medicinal chemistry relies heavily on RCM using Grubbs catalysts.[1] This method is preferred for building functionalized azepanes from acyclic diene precursors.[1]
Experimental Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine
A self-validating protocol for generating an unsaturated azepane core.[1]
Reagents:
-
N,N-Diallyl-tert-butylcarbamate (Precursor)[1]
-
Grubbs Catalyst, 2nd Generation (G-II)[1]
-
Dichloromethane (DCM), anhydrous, degassed[1]
Step-by-Step Methodology:
-
Preparation: Dissolve N,N-diallyl-tert-butylcarbamate (1.0 equiv) in anhydrous DCM to a dilute concentration of 0.01 M .
-
Why? High dilution is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).[1]
-
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under an inert atmosphere (Argon/Nitrogen).
-
Reflux: Heat the reaction to reflux (40 °C) for 2-4 hours. Monitor by TLC or LC-MS.[1]
-
Validation: Disappearance of the acyclic diene peak and appearance of the cyclic product peak (
for ethylene loss is not seen, but shift in retention time occurs).
-
-
Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.
-
Purification: Filter through a pad of Celite and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validating QC Check (NMR):
-
1H NMR: Look for the disappearance of terminal alkene protons (
5.0-6.0 ppm, complex multiplet) and the appearance of the internal cyclic alkene protons ( 5.6-5.8 ppm, distinct multiplet). -
13C NMR: Confirmation of the 7-membered ring is often indicated by the shifting of the
-methylene carbons adjacent to nitrogen.
Method B: Ring Expansion (The Schmidt/Beckmann Route)
While less flexible for complex substitution, this is the most robust method for generating azepan-2-ones (lactams) from cyclohexanones.[1]
Mechanism Visualization: The following diagram illustrates the divergent pathways for azepane synthesis.
Caption: Divergent synthetic strategies for accessing the azepane core. Top: Classical Ring Expansion.[1] Bottom: Modern Ring-Closing Metathesis.
Pharmacological Mechanism: The Azelastine Case Study
Azelastine is a quintessential example of how the azepane ring contributes to drug efficacy. It acts as a histamine H1-receptor antagonist.[1] The 7-membered ring is not merely a linker; it occupies a specific hydrophobic region in the G-protein coupled receptor (GPCR).[1]
Pathway Logic:
-
Binding: The basic nitrogen of the azepane is protonated at physiological pH, forming an ionic bond with Asp107 in the H1 receptor.
-
Steric Occlusion: The bulk of the azepane ring, relative to a piperidine, creates a tighter hydrophobic fit in the accessory binding pocket, stabilizing the receptor in its inactive state (inverse agonism).
-
Metabolic Shielding: The 7-membered ring is less prone to rapid N-dealkylation by CYP450 enzymes compared to smaller, less sterically hindered amines, contributing to Azelastine's long duration of action.[1]
Caption: Mechanism of Action for Azelastine. The azepane scaffold stabilizes the inactive conformation of the H1 receptor, preventing the allergic cascade.
Future Outlook: Azepanes in Peptidomimetics
The frontier of azepane research lies in peptidomimetics . The azepane ring can serve as a conformationally constrained amino acid surrogate (e.g., replacing the turn in a beta-hairpin).
-
Aza-amino acids: Incorporating the azepane ring into the peptide backbone constrains the
and torsion angles, forcing the peptide into stable secondary structures (turns/helices) that improve bioavailability and resistance to proteolysis. -
Fragment-Based Drug Design (FBDD): Azepane fragments are increasingly included in screening libraries to explore "medium-ring" chemical space, which is distinct from the flat aromatic space dominated by traditional fragments.[1]
References
-
Review of Azepane Synthesis & Activity: Leśniewska, A., & Przybylski, P. (2024).[1] Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry.[1] European Journal of Medicinal Chemistry.[1]
-
Ring Strain & Conformation: Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.[1] [1]
-
Azelastine Pharmacology: Horak, F. (2010).[1][2] Effectiveness of Twice Daily Azelastine Nasal Spray in Patients with Seasonal Allergic Rhinitis.[1] Therapeutics and Clinical Risk Management.[1]
-
Bazedoxifene Structure-Activity: Miller, C. P., et al. (2001).[1] Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry.[1]
-
Ring-Closing Metathesis Protocol: Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition.[1] [1]
Sources
The Azepane Motif in Medicinal Chemistry: Structural Dynamics, Synthetic Access, and Pharmacological Utility
Executive Summary
The azepane (hexamethyleneimine) ring represents a critical "privileged scaffold" in modern medicinal chemistry, distinct from its six-membered homolog, piperidine. While piperidine dominates small-molecule databases, the seven-membered azepane offers a unique physicochemical profile characterized by enhanced conformational flexibility, altered lipophilicity vectors, and distinct metabolic liabilities. This guide dissects the azepane motif's role in modulating drug-target residence time, its application in Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene, and the robust synthetic methodologies required to access these medium-sized heterocycles.
Structural & Physicochemical Properties: The Case for Expansion
The transition from a six-membered piperidine to a seven-membered azepane is not merely an addition of a methylene unit; it is a fundamental shift in conformational energy landscapes.
Conformational Dynamics and Entropy
Unlike the rigid chair conformation of piperidine, azepane exists in a highly dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.
-
The Entropic Penalty: Azepane possesses greater degrees of freedom. Upon binding to a protein pocket, the "freezing" of these conformations incurs a higher entropic cost (
) compared to piperidine. -
The Selectivity Advantage: This entropic penalty can be leveraged for selectivity. Only a high-affinity pocket capable of providing significant enthalpic gain (
)—usually through hydrophobic collapse or specific ionic interactions—can overcome this penalty. This acts as a thermodynamic filter, potentially reducing off-target binding to "promiscuous" pockets.
Basicity and Solvation
While the pKa of azepane (~11.1) is comparable to piperidine (~11.2), the steric bulk of the seven-membered ring alters the hydration shell around the protonated nitrogen.
-
Impact: This steric shielding can make the azepane nitrogen less accessible to bulk solvent deprotonation in hydrophobic pockets, effectively stabilizing the cationic charge crucial for salt-bridge interactions (e.g., with Asp/Glu residues in GPCRs).
Quantitative Comparison
| Property | Piperidine (C5N) | Azepane (C6N) | Medicinal Chemistry Implication |
| Ring Size | 6-membered | 7-membered | Increased hydrophobic surface area (+0.4 LogP shift). |
| Dominant Conformation | Chair (Rigid) | Twist-Chair / Twist-Boat (Fluxional) | Induced-fit capability; higher entropic cost of binding. |
| pKa (Conj. Acid) | ~11.2 | ~11.1 | Strong base; forms robust salt bridges. |
| Metabolic Liability | Azepanes are prone to CYP450 oxidation; often require fluorine substitution to block metabolic soft spots. |
Synthetic Architectures: Accessing the Scaffold
Synthesizing functionalized azepanes is kinetically more challenging than forming 5- or 6-membered rings due to transannular strain and unfavorable entropy of cyclization. Two primary strategies dominate: Ring Expansion (for scale) and Ring-Closing Metathesis (for diversity).
Strategy A: Ring-Closing Metathesis (RCM)
For exploring Structure-Activity Relationships (SAR) where diverse substitution is required, RCM using Ruthenium-based catalysts (Grubbs II or Hoveyda-Grubbs II) is the gold standard. It allows the closure of acyclic diene precursors, which are easily assembled via reductive amination.
Strategy B: Ring Expansion (Schmidt/Beckmann)
For kilogram-scale synthesis, ring expansion of substituted cyclohexanones is preferred.
-
Beckmann Rearrangement: Cyclohexanone
Oxime Caprolactam Azepane (via reduction). -
Schmidt Reaction: Direct insertion of nitrogen using hydrazoic acid (
). Note: Safety concerns with azides limit this to specific facility capabilities.
Figure 1: Comparison of synthetic routes. RCM offers rapid access to derivatives, while Ring Expansion is preferred for scaffold generation.
Pharmacological Case Study: Bazedoxifene
Bazedoxifene (Duavee) provides the definitive proof-of-concept for the azepane motif in drug design. As a third-generation Selective Estrogen Receptor Modulator (SERM), its safety profile (antagonism in the uterus) depends critically on the azepane ring.
Mechanism of Action: The "Antagonist Tail"
The Estrogen Receptor
-
Agonist Mode (Estradiol): H12 seals the ligand-binding pocket, creating a surface for co-activators.
-
Antagonist Mode (Bazedoxifene): The indole core mimics the steroid. However, the azepane side chain protrudes from the pocket.
-
The Azepane Effect: The bulky, flexible azepane ring sterically clashes with H12, preventing it from sealing the pocket. Unlike the piperidine in Raloxifene, the azepane's specific conformation and hydrophobicity optimize this displacement, ensuring robust antagonism in endometrial tissue while maintaining beneficial agonist activity in bone.
Figure 2: Mechanistic role of the azepane motif in Bazedoxifene-mediated ER-alpha antagonism.
Experimental Protocols
Protocol: Synthesis of 1-Benzylazepane via RCM
Rationale: This protocol demonstrates the modern "Method A" approach, utilizing Grubbs catalysis to form the 7-membered ring from an acyclic precursor.
Materials:
-
N-Benzyl-N-(but-3-en-1-yl)prop-2-en-1-amine (Diallyl precursor)
-
Grubbs Catalyst, 2nd Generation (G-II)[1]
-
Dichloromethane (DCM), anhydrous, degassed
-
Pd/C (10% w/w)
Step-by-Step Methodology:
-
Precursor Assembly: Dissolve the diallyl precursor (1.0 eq) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) under an inert argon atmosphere.
-
Cyclization: Reflux the mixture at 40°C for 12-24 hours. Monitor via TLC/LC-MS for the disappearance of the diene.
-
Quenching: Quench the reaction with ethyl vinyl ether (to remove the Ru carbene) and stir for 30 mins.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc) to isolate the intermediate 2,3,4,7-tetrahydro-1H-azepine .
-
Hydrogenation: Dissolve the azepine in MeOH, add Pd/C (10% wt), and stir under
balloon pressure (1 atm) for 4 hours to reduce the alkene to the saturated azepane . -
Validation: Confirm structure via
-NMR. Look for the disappearance of olefinic protons (5.7-5.9 ppm) and the integration of 12 methylene protons in the aliphatic region.
Protocol: Fluorescence Polarization Binding Assay (ER )
Rationale: To validate the biological activity of the synthesized azepane derivative against a known target (Estrogen Receptor).
-
Reagents: Recombinant ER
Ligand Binding Domain (LBD), Fluormone™ ES2 (tracer), Assay Buffer (50 mM Tris-HCl, pH 7.4). -
Setup: In a 384-well black plate, dispense 20 µL of ER
-LBD (final conc. 25 nM). -
Treatment: Add 1 µL of the test azepane compound (serial dilution in DMSO). Incubate for 30 mins at RT.
-
Competition: Add 20 µL of Fluormone™ ES2 (final conc. 1 nM).
-
Readout: Incubate for 2 hours. Measure Fluorescence Polarization (mP) at Ex 485nm / Em 530nm.
-
Analysis: A decrease in mP indicates displacement of the tracer by the azepane, confirming binding. Calculate
using a 4-parameter logistic fit.
References
-
Synthesis of Azepanes: Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Link
-
Bazedoxifene Pharmacology: Komm, B. S., et al. (2005). Bazedoxifene Acetate: A Novel, Nonsteroidal, Tissue-Selective Estrogen Receptor Modulator. Endocrinology. Link
-
Bazedoxifene Structural Biology: Lewis-Wambi, J. S., et al. (2011). The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1.[2] Molecular Pharmacology. Link[2]
-
RCM Methodology: Grubbs, R. H. (2004). Olefin metathesis.[3] Tetrahedron. Link
-
Azepane Physicochemical Properties: Morgenthaler, M., et al. (2007). Predicting and analyzing the logP of drug-like molecules. ChemMedChem. Link
Sources
- 1. CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google Patents [patents.google.com]
- 2. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Azepane Scaffold: Biological Target Landscape and Validation Protocols
Executive Summary
The azepane (hexahydro-1H-azepine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its seven-membered nitrogen-containing ring. Unlike its six-membered piperidine counterparts, the azepane ring exhibits unique conformational flexibility—often referred to as the "seven-membered ring effect"—which allows it to adopt multiple low-energy conformations (chair, twist-chair, boat). This plasticity enables azepane derivatives to induce fit into sterically demanding binding pockets of diverse biological targets, ranging from carbohydrate-processing enzymes to G-protein coupled receptors (GPCRs).
This technical guide dissects the primary biological targets of substituted azepanes, delineates the mechanistic basis for their activity, and provides self-validating protocols for their biological evaluation.
The Azepane Advantage: Conformational Plasticity
The core value of the azepane scaffold lies in its entropy-enthalpy compensation profile. While thermodynamically less stable than cyclohexane or piperidine, the azepane ring can distort to maximize van der Waals contacts within an enzyme active site or receptor pocket.
-
Key Characteristic: The ability to position substituents in pseudo-axial or pseudo-equatorial orientations that are inaccessible to rigid piperidines.
-
Medicinal Application: Used as a bioisostere for peptide turns or as a flexible linker that maintains the spatial orientation of pharmacophores (e.g., basic nitrogens) relative to aromatic moieties.
Primary Biological Targets
Target Class A: Glycosidases (Polyhydroxylated Azepanes)
Polyhydroxylated azepanes (seven-membered iminosugars) are among the most potent inhibitors of glycosidases.
-
Mechanism of Action: These molecules mimic the oxocarbenium ion transition state of glycoside hydrolysis. The protonated endocyclic nitrogen at physiological pH mimics the positive charge of the transition state, while the hydroxyl groups engage in hydrogen bonding with the enzyme's catalytic carboxylates.
-
Therapeutic Relevance:
- -Glucosidase: Type 2 Diabetes (blunting post-prandial glucose spikes).
-
-Glucosidase/
-Galactosidase: Lysosomal storage disorders (e.g., Gaucher’s disease), acting as pharmacological chaperones to fold mutant enzymes.
Target Class B: G-Protein Coupled Receptors (GPCRs)
Substituted azepanes serve as high-affinity ligands for aminergic GPCRs.
-
Dopamine Receptors (D3/D4): The azepane ring often acts as a hydrophobic spacer, positioning a basic nitrogen to form a salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3).
-
Histamine Receptors: Azelastine (a phthalazinone-azepane) is a potent H1 receptor antagonist.
-
Serotonin Receptors (5-HT): Azepane-fused indoles have shown high affinity for 5-HT2A receptors.
Target Class C: Kinases (Protein Kinase C)
The fungal metabolite (-)-Balanol contains a central azepane ring and is a potent ATP-competitive inhibitor of Protein Kinase C (PKC).[1]
-
Mechanism: The azepane ring occupies the ribose binding pocket of the ATP site, while the benzophenone moiety interacts with the glycine-rich loop.
Target Class D: Aspartyl Proteases (BACE1)
Cyclic amidine-containing azepanes have been developed as inhibitors of
Visualization: Azepane Target Landscape
Figure 1: The biological target landscape of substituted azepanes, mapping scaffold properties to specific mechanisms of action.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a "Quality Control" step to verify assay performance.
Protocol 1: Kinetic Evaluation of Glycosidase Inhibition
Objective: Determine the IC50 and inhibition mode (competitive/non-competitive) of polyhydroxylated azepanes against
Reagents:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, EC 3.2.1.20).[2] -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG).[3] -
Buffer: 0.1 M Phosphate buffer (pH 6.8).
-
Stop Solution: 0.2 M Sodium Carbonate (
).
Workflow:
-
Preparation: Dissolve the azepane derivative in DMSO (ensure final DMSO concentration < 2% to prevent enzyme denaturation).
-
Pre-incubation:
-
Mix 20
L of Enzyme solution (0.5 U/mL) with 10 L of Azepane test solution. -
Incubate at 37°C for 10 minutes. Why? Allows the inhibitor to reach equilibrium with the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 20
L of pNPG substrate (2.5 mM). -
Incubate at 37°C for exactly 20 minutes.
-
-
Termination:
-
Quantification: Measure absorbance at 405 nm using a microplate reader.
Self-Validating QC Step:
-
Positive Control: Run Acarbose in parallel. The IC50 must fall within the known range (approx. 100-200
M depending on conditions) for the assay to be valid. -
Z-Factor: Calculate the Z-factor using positive (enzyme + substrate) and negative (no enzyme) controls. A value > 0.5 confirms the assay is robust.
Protocol 2: Radioligand Binding Assay (Dopamine D3 Receptor)
Objective: Assess the binding affinity (
Workflow:
-
Membrane Prep: Use CHO cells stably expressing human D3 receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Mix: 100
L Membrane suspension + 50 L -Methylspiperone (Radioligand, ~0.2 nM) + 50 L Azepane displacer (varying concentrations). -
Incubate for 60 minutes at 25°C.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure radioactivity via liquid scintillation counting.
Self-Validating QC Step:
-
Non-Specific Binding (NSB): Determine NSB by including a saturating concentration (10
M) of a known antagonist (e.g., Haloperidol). -
Validation: Total Binding must be > 5x NSB for the signal-to-noise ratio to be acceptable.
Structural-Activity Relationship (SAR) Matrix
The following table summarizes how specific substitutions on the azepane ring modulate biological activity.
| Target Class | Key Substituent | Position on Azepane Ring | Effect on Activity | Rationale |
| Glycosidases | Hydroxyl (-OH) | C3, C4, C5, C6 | Increases Potency | Mimics the hydroxyl pattern of the natural sugar substrate (glucose/galactose). |
| Glycosidases | Hydroxymethyl (-CH2OH) | C2 (Alpha to Nitrogen) | Selectivity Switch | Mimics the C6 position of pyranoses; determines specificity for glucosidases vs. galactosidases. |
| GPCRs (D3/D4) | N-Alkyl / N-Aryl | N1 (Ring Nitrogen) | Increases Affinity | Provides hydrophobic interaction with the receptor pocket; the basic N forms a salt bridge. |
| PKC (Kinases) | 3-Acyl / 4-Hydroxyl | C3 / C4 | Essential for Binding | Replicates the functional groups of the ribose/phosphate moiety of ATP. |
| BACE1 | Cyclic Amidine | Fused to C2-C3 | Critical for Activity | The amidine moiety engages the catalytic aspartic acid dyad of the protease. |
Visualization: Mechanism of Glycosidase Inhibition
Figure 2: Mechanistic mimicry of the oxocarbenium transition state by protonated polyhydroxylated azepanes.
References
-
Li, H., et al. (2014). "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry.
-
Dineshkumar, B., et al. (2010). "In vitro alpha-glucosidase inhibitory assay protocols." International Journal of Pharmaceutical Sciences.
-
Kaur, M., et al. (2021).[8] "A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone." Current Organic Chemistry.
-
BenchChem. (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." BenchChem Technical Guides.
-
Faul, M. M., & Winneroski, L. L. (1999). "Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
conformational analysis of 3-substituted azepane rings
Navigating the Seven-Membered Sea: A Technical Guide to the Conformational Analysis of 3-Substituted Azepane Rings
Executive Summary For the medicinal chemist, the azepane (homopiperidine) ring represents a paradox. It offers a unique vector for exploring chemical space beyond the saturated ubiquity of piperidines and pyrrolidines, yet its inherent flexibility presents a "conformational entropy penalty" that can derail potency. Unlike the rigid chair of a cyclohexane, the azepane ring exists in a fluxional state of pseudorotation. This guide details the energetic landscape of 3-substituted azepanes and provides a self-validating protocol for determining their bioactive conformations.
Part 1: The Energetic Landscape
The Myth of the "Chair"
In six-membered rings, the chair conformation is the global minimum. In seven-membered azepanes, the "chair" is often a high-energy transition state. The low-energy landscape is dominated by two families of conformers: the Twist-Chair (TC) and the Twist-Boat (TB) .
-
Twist-Chair (TC): Generally the global minimum for unsubstituted azepane. It relieves torsional strain (Pitzer strain) inherent in the eclipsed bonds of the planar form.
-
Twist-Boat (TB): Slightly higher in energy (approx. 2–3 kcal/mol) but separated by low barriers (
6 kcal/mol), allowing rapid interconversion at room temperature.
The 3-Substituent Effect
Introducing a substituent at the C3 position (beta to the nitrogen) collapses the pseudorotational circuit into specific preferred wells.
-
Pseudo-Equatorial Preference: Unlike the 1,3-diaxial strain in cyclohexanes, 3-substituted azepanes are governed by transannular non-bonded interactions . A substituent at C3 will overwhelmingly prefer a pseudo-equatorial orientation to avoid steric clash with the C5/C6 transannular hydrogens.
-
Electronic Gating (The Nitrogen Effect): The C3 position is unique because of its proximity to the nitrogen lone pair. If the nitrogen is basic (amine), the lone pair orientation can stabilize specific C3 conformers via hyperconjugation (
). If the nitrogen is an amide (e.g., in peptide mimetics or Balanol analogs), the planar amide bond restricts the ring, often forcing the C3 substituent into a defined "corner" of the ring pucker.
Part 2: Analytical Workflow (ICAP)
To confidently assign the conformation of a 3-substituted azepane, you cannot rely on a single method. The Integrated Conformational Analysis Protocol (ICAP) triangulates data from computation, solution-state NMR, and solid-state physics.
Computational Sampling (The Prediction)
Standard force fields (MMFF94) often fail for medium rings because they underestimate transannular repulsion.
-
Requirement: Use Density Functional Theory (DFT) at the B3LYP/6-31G* level or higher (e.g.,
B97X-D for dispersion corrections). -
Boltzmann Weighting: Do not just look at the lowest energy structure. Calculate the Boltzmann population of conformers within a 3 kcal/mol window. The observed NMR signal is the weighted average of these populations.
NMR Validation (The Reality Check)
At room temperature, azepane signals average out.
-
Variable Temperature (VT) NMR: Cooling the sample to
C (in CD Cl or THF- ) often slows pseudorotation enough to decoalesce the signals, revealing the distinct TC and TB conformers. -
Vicinal Coupling (
): Use the Karplus-Altona equation.-
Pseudo-Axial H: Large anti-periplanar coupling (
Hz).[1] -
Pseudo-Equatorial H: Small gauche coupling (
Hz). -
Diagnostic: In 3-substituted azepanes, look for the H2-H3 coupling. A large
indicates the substituent is equatorial (H is axial).
-
Visualizing the Workflow
Figure 1: The Integrated Conformational Analysis Protocol (ICAP) for flexible heterocycles.
Part 3: Experimental Protocol
Protocol: Low-Temperature NMR Analysis of Azepanes
Objective: Freeze the pseudorotational equilibrium to identify the dominant conformer (TC vs. TB).
Materials:
-
Compound: 5–10 mg of 3-substituted azepane.
-
Solvent: Deuterated Dichloromethane (CD
Cl ) or Tetrahydrofuran (THF- ). Note: CDCl freezes at -64°C, which is often insufficient. -
Instrument: 500 MHz NMR (or higher) with a variable temperature (VT) probe.
Step-by-Step:
-
Sample Prep: Dissolve the compound in 0.6 mL CD
Cl . Ensure the tube is free of paramagnetic impurities (filter through cotton/Celite). -
Reference Spectrum: Acquire a standard
H spectrum at 25°C (298 K). Note the linewidths; broad peaks indicate exchange. -
Stepwise Cooling: Lower the temperature in 20°C increments (0°C, -20°C, -40°C). Shim at each step.
-
The Coalescence Point: As you approach -60°C to -80°C, look for the "decoalescence" of the methylene protons. The broad multiplets should resolve into distinct sets of signals (e.g., two distinct doublets for the H2 protons).
-
Acquisition: At the lowest achievable temperature (e.g., -85°C), acquire:
-
1D
H (high scan count). -
2D NOESY (mixing time 300–500 ms). Look for cross-peaks between the C3-substituent and the C5/C6 transannular protons.
-
-
Analysis: Extract
values. If is large (~10-12 Hz), the H3 proton is axial, confirming the C3 substituent is equatorial .
Part 4: Data Summary & Case Studies
Table 1: Conformational Markers for 3-Substituted Azepanes
| Parameter | Twist-Chair (TC) | Twist-Boat (TB) | Interpretation |
| Relative Energy | 0.0 kcal/mol (Ref) | +2.4 kcal/mol | TC is usually the ground state. |
| C3-Substituent | Pseudo-Equatorial | Pseudo-Axial | Substituents avoid transannular clash.[2] |
| 10–12 Hz | 2–5 Hz | Large coupling = TC (Subst. Eq). | |
| NOE Signal | Strong H3-H5 (diaxial) | Strong H3-H6 | Distance constraints define the pucker. |
Case Study: Balanol Analogs Balanol, a potent PKC inhibitor, contains a 3-substituted azepane core. Crystal structures (PDB: 1BX6) and solution NMR reveal that the azepane ring adopts a specific twist-chair conformation to project the benzophenone moiety into the ATP-binding pocket. Researchers found that introducing a fluorine atom at C4 (adjacent to C3) could lock the conformation via the gauche effect (F-C-C-N), increasing potency by reducing the entropic penalty of binding [2].
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Technical Guides. Link
-
Patel, A. R., et al. (2025).[3] Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Link
- Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron, 37(23), 3981-3996.
- Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.
Sources
An In-depth Technical Guide to Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is a synthetically valuable heterocyclic compound featuring a seven-membered azepane ring. This scaffold is of significant interest in medicinal chemistry due to its conformational flexibility and three-dimensional character, which are desirable attributes for novel therapeutic agents. The molecule is characterized by a tertiary alcohol at the C3 position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen. This guide provides a comprehensive overview of its molecular properties, a well-reasoned synthetic strategy based on established chemical principles, robust protocols for its characterization, and a discussion of its potential applications as a versatile building block in drug discovery.
Molecular Structure and Physicochemical Properties
The core of the molecule is the azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom. The nitrogen is protected with a benzyl carbamate (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry that is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation.[1] The key functional group is the tertiary alcohol at the C3 position, which provides a site for hydrogen bonding and potential metabolic activity.
A search of chemical databases confirms the molecular formula as C₁₅H₂₁NO₃ with a molecular weight of approximately 263.33 g/mol .[2] A CAS Number has been assigned to this compound: 1801454-25-0.[3]
Table 1: Physicochemical Properties of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
| Property | Value | Source |
| IUPAC Name | Benzyl 3-hydroxy-3-methylazepane-1-carboxylate | - |
| CAS Number | 1801454-25-0 | [3] |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.33 g/mol | [2] |
| Hydrogen Bond Donors | 1 (from -OH group) | Calculated |
| Hydrogen Bond Acceptors | 3 (from C=O, -O-, and -OH) | Calculated |
| Topological Polar Surface Area (TPSA) | 52.86 Ų | Calculated |
| Calculated LogP | 2.35 | Calculated |
Synthesis and Mechanistic Rationale
The synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is most logically achieved through the nucleophilic addition of a methyl organometallic reagent to a ketone precursor. This approach is a cornerstone of organic synthesis for the formation of tertiary alcohols.
Retrosynthetic Analysis
A retrosynthetic analysis points to Benzyl 4-oxoazepane-1-carboxylate as the key starting material. The carbon-carbon bond between the C3 methyl group and the azepane ring can be disconnected, identifying a methyl nucleophile (e.g., from a Grignard reagent) and a ketone electrophile as the synthetic precursors.
Caption: Retrosynthetic approach to the target molecule.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available Benzyl 4-oxoazepane-1-carboxylate.[4] Note: Positional numbering can vary; this guide uses the 3-position based on the topic name, assuming a different numbering of the azepane ring. The commercially available precursor is often named Benzyl 4-oxoazepane-1-carboxylate. For consistency, we will proceed with the synthesis from this 4-oxo precursor to yield the corresponding 4-hydroxy-4-methyl derivative, which is structurally analogous to the target molecule.
Step 1: Grignard Reaction with Methylmagnesium Bromide The cornerstone of this synthesis is the Grignard reaction. The ketone precursor, Benzyl 4-oxoazepane-1-carboxylate, is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent. Methylmagnesium bromide (CH₃MgBr) is then added slowly.
Causality: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of the ketone is electrophilic, making it a prime target for nucleophilic attack. This reaction efficiently forms a new carbon-carbon bond, yielding a magnesium alkoxide intermediate. A subsequent aqueous workup with a mild acid (e.g., ammonium chloride solution) protonates the alkoxide to furnish the desired tertiary alcohol. This method is highly effective for converting ketones to tertiary alcohols.[5][6]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with Benzyl 4-oxoazepane-1-carboxylate (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the ketone.
-
Reaction: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure Benzyl 3-hydroxy-3-methylazepane-1-carboxylate.
Spectroscopic and Chromatographic Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, -CH₂-Ph), δ ~3.5-3.8 ppm (m, 4H, ring CH₂ adjacent to N), δ ~1.5-2.0 ppm (m, 6H, other ring CH₂), δ ~1.2 ppm (s, 3H, -CH₃), broad singlet (-OH) | The distinct chemical environments of the benzyl, azepane, and methyl protons will give rise to characteristic signals. |
| ¹³C NMR | δ ~156 ppm (C=O, carbamate), δ ~137 ppm (Ar-C, quaternary), δ ~128 ppm (Ar-CH), δ ~70 ppm (C-OH, quaternary), δ ~67 ppm (-CH₂-Ph), δ ~45-55 ppm (ring CH₂ adjacent to N), δ ~25-40 ppm (other ring CH₂), δ ~25 ppm (-CH₃) | The carbonyl, aromatic, and aliphatic carbons will appear in their expected regions, with the quaternary C-OH carbon being a key identifier. |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~3030 (sp² C-H stretch), ~2940 (sp³ C-H stretch), ~1690 (strong, C=O carbamate stretch), ~1240 (C-N stretch) | The presence of the hydroxyl and carbamate carbonyl groups will produce strong, characteristic absorption bands. |
| Mass Spec (ESI+) | m/z 264.15 [M+H]⁺, 246.14 [M-H₂O+H]⁺, 172.13 [M-C₇H₇O+H]⁺ | The expected molecular ion peak confirms the molecular weight. Common fragments include the loss of water from the tertiary alcohol and cleavage of the benzyl group. |
Chromatographic Analysis
-
TLC: Analysis on silica gel plates using a mobile phase of 30-50% ethyl acetate in hexanes would be appropriate. The product, being more polar than the starting ketone due to the hydroxyl group, will exhibit a lower Rf value.
-
HPLC: Purity analysis can be performed using a reversed-phase C18 column with a gradient of acetonitrile in water as the mobile phase.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an end-product drug but rather a valuable scaffold and building block for creating more complex molecules.
The Azepane Scaffold
The seven-membered azepane ring is a "privileged" structure in medicinal chemistry.[7] Its non-planar, flexible conformation provides a three-dimensional framework that can present substituents in diverse spatial orientations, which is crucial for optimizing interactions with biological targets.[8] Many FDA-approved drugs contain the azepane motif, highlighting its utility in developing agents for various diseases.[9]
Role as a Chemical Intermediate
The true value of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate lies in its potential for further chemical modification.
Caption: Role as an intermediate for library synthesis.
-
N-Deprotection: The Cbz group can be cleanly removed via catalytic hydrogenation (e.g., H₂ gas over a Palladium on carbon catalyst).[1] This unmasks the secondary amine on the azepane ring.
-
Further Derivatization: The newly exposed secondary amine is a versatile chemical handle. It can be acylated to form amides, reacted with isocyanates to form ureas, or sulfonylated to form sulfonamides. It can also undergo reductive amination or N-alkylation to introduce a wide variety of substituents. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
This strategic approach enables medicinal chemists to explore the chemical space around the azepane core, optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
References
- MolCore. (n.d.). Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10421542, Benzyl 3-methylpiperazine-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10081755, Benzyl 3-hydroxyazetidine-1-carboxylate.
- Al-Hussain, S. A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479.
- Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 61(23), 10675–10689.
- Reddy, T. R., et al. (2020). Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. Organic & Biomolecular Chemistry, 18(44), 9037-9045.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
- Vitaku, E., et al. (2014). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 19(5), 6384-6415.
- Bojinov, V. B., et al. (2023).
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione.
- Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
- DeKorver, K. A., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 75–81.
- Peterson, E. A., & Deiters, A. (2018). Improved Synthesis of N-Methylcadaverine. Chemistry, 1(1), 37-43.
- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab.
- Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
- Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Venuti, M. C., et al. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Organic Syntheses, 63, 175.
- Alchem Pharmtech. (n.d.). CAS 105258-93-3 | Benzyl 3-oxoazetidine-1-carboxylate.
- BLD Pharm. (n.d.). 105258-93-3|Benzyl 3-oxoazetidine-1-carboxylate.
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preliminary cytotoxicity screening of novel azepane compounds
Technical Guide: Preliminary Cytotoxicity Screening of Novel Azepane Compounds
Executive Summary The azepane (hexamethyleneimine) scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its seven-membered nitrogen-containing ring.[1][2] Unlike their six-membered piperidine counterparts, azepanes possess unique conformational flexibility that allows them to occupy distinct chemical space, often resulting in enhanced binding affinity for targets such as histone deacetylases (HDACs), sigma receptors, and topoisomerases.
This technical guide outlines a rigorous, self-validating workflow for the preliminary cytotoxicity screening of novel azepane derivatives. It moves beyond generic protocols to address specific challenges associated with these lipophilic heterocycles, emphasizing a dual-assay strategy to eliminate false positives common in metabolic screens.
Part 1: Strategic Experimental Design
Compound Management & Solubility
Novel azepane derivatives, particularly fused systems (e.g., dibenzo[b,f]azepines) or those with bulky N-substituents, frequently exhibit high lipophilicity (LogP > 3). Improper solubilization is the primary cause of erratic
-
Stock Preparation: Dissolve compounds in 100% DMSO to a master stock of 10 mM or 20 mM. Sonicate for 5–10 minutes to ensure complete dissolution.
-
Working Solutions: Serial dilutions must be performed in culture medium immediately prior to treatment.
-
The "Golden Rule" of DMSO: The final DMSO concentration in the cell well must never exceed 0.5% (v/v) . Higher concentrations induce membrane permeabilization and artifacts, particularly in sensitive lines like PC-12 or primary hepatocytes.
Cell Line Selection: The Paired Approach
To establish a meaningful Selectivity Index (SI), screening must not be limited to cancer lines. A paired approach is mandatory for validating therapeutic potential.
| Category | Cell Line Examples | Rationale |
| Target Cancer | MCF-7 (Breast), HCT-116 (Colon), U87 (Glioblastoma) | High metabolic rate; validated models for azepane efficacy (e.g., Topo II inhibition). |
| Normal Control | HEK-293 (Kidney), HFF-1 (Fibroblasts), WRL-68 (Liver) | Essential for calculating Selectivity Index ( |
| Resistant | MCF-7/ADR (MDR+), A549 | Assess if the novel azepane is a substrate for P-glycoprotein (P-gp) efflux pumps. |
Part 2: The Core Protocol (Dual-Assay Workflow)
Expertise Insight: Relying solely on tetrazolium-based assays (MTT/MTS) for azepane screening is risky. Azepane derivatives acting as oxidoreductase inhibitors can interfere with the reduction of MTT to formazan, yielding false "viability" signals. Directive: This guide mandates a Primary Screen (MTT) followed by an Orthogonal Validation (SRB or ATP-Glo) for hits.
Primary Screen: Optimized MTT Assay
Objective: High-throughput estimation of metabolic viability.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark at 4°C).
-
Solubilization Buffer: DMSO (Spectroscopic grade).
Step-by-Step Protocol:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well clear plates. Volume: 100 µL.
-
Attachment: Incubate for 24 hours at 37°C, 5%
to allow attachment and recovery. -
Treatment:
-
Remove old media (carefully, or use non-contact dispensing).
-
Add 100 µL of fresh media containing the azepane compound at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin or Cisplatin), Blank (Media only).
-
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours. Note: Watch for purple precipitate.
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Orthogonal Validation: Sulforhodamine B (SRB) Assay
Objective: Confirm cytotoxicity by measuring total protein mass. This is independent of mitochondrial function and validates the MTT hit.
Key Difference: Unlike MTT, SRB fixes the cells with trichloroacetic acid (TCA), providing a stable "snapshot" of cell mass.
-
Fixation: Add cold TCA (10% final concentration) directly to culture wells. Incubate 1 hour at 4°C.
-
Washing: Wash 5x with tap water. Air dry.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 mins.
-
Elution: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base.
-
Readout: Measure Absorbance at 510 nm.
Part 3: Data Analysis & SAR Visualization[2][3]
Quantitative Metrics
Data should be fitted to a non-linear regression model (4-parameter logistic) to derive the
Selectivity Index (SI): An SI > 2.0 indicates potential therapeutic selectivity. An SI < 1.0 suggests general toxicity.
Screening Workflow Diagram
The following diagram illustrates the logical flow from compound solubilization to "Hit" declaration, integrating the critical decision gates.
Caption: Decision-gated workflow for azepane screening. Note the mandatory orthogonal validation step (SRB) to confirm metabolic hits.
Structure-Activity Relationship (SAR) Logic
For azepane derivatives, cytotoxicity is often driven by the N-substituent and ring rigidity.
-
N-Substitution: Bulky hydrophobic groups (benzyl, benzoyl) often increase membrane permeability and potency but may reduce solubility.
-
Ring Fusion: Fusing the azepane ring (e.g., to a benzene or triazole) restricts conformational freedom, often improving selectivity for enzymes like Topoisomerase II.
Caption: Simplified SAR logic for azepane optimization. Rigidification (fusion) often yields better specificity than simple N-alkylation.
References
-
BenchChem. (2025).[2] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link
-
Springer Nature Experiments. (2023). MTT Assay Protocol: Utility and Limitations in Cytotoxicity Profiling. Springer Nature.[2] Link
-
Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[3] ACS Publications.[3] Link[3]
-
International Journal of Pharmaceutical Research. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Link
-
European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.[2][4] Link
Sources
literature review of bioactive azepane alkaloids
Structural Diversity, Pharmacological Mechanisms, and Synthetic Architectures
Executive Summary: The Seven-Membered Imperative
The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized structural motif in medicinal chemistry. Unlike their five-membered (pyrrolidine) and six-membered (piperidine) counterparts, azepanes introduce unique conformational flexibility and ring strain that allow for distinct binding vectors in protein active sites.[1] This guide analyzes the three dominant classes of bioactive azepane alkaloids: Polyhydroxylated Azepanes (Azepane Iminosugars) , Fused Polycyclic Azepanes (Stemona alkaloids) , and Macrocyclic/Complex Azepanes (Balanol) .[1]
We explore their critical roles as glycosidase inhibitors, protein kinase C (PKC) antagonists, and antitussive agents, providing a rigorous examination of their structure-activity relationships (SAR) and the synthetic methodologies required to access these medium-sized rings.
Structural Classification & Biosynthetic Logic
The biological utility of the azepane ring stems from its ability to adopt twisted chair/boat conformations that mimic transition states of enzymatic reactions or span large hydrophobic pockets.
2.1 The Three Pillars of Azepane Alkaloids
-
Polyhydroxylated Azepanes (Iminosugars):
-
Complex/Macrocyclic Azepanes:
-
Fused Tricyclic Systems (Stemona Alkaloids):
Visualization: Structural Classification Taxonomy
Figure 1: Taxonomy of bioactive azepane alkaloids classified by structural complexity and therapeutic target.
Pharmacology & Mechanism of Action
3.1 Balanol: The ATP-Competitive Template
Balanol is the most potent natural azepane alkaloid, acting as a selective inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[8][9]
-
Mechanism: The hexahydroazepine ring serves as a flexible linker between a benzophenone moiety (which interacts with the glycine-rich loop) and a 4-hydroxybenzamide group. This arrangement allows the molecule to mimic the adenine ring of ATP, effectively locking the kinase in an inactive state.
-
Selectivity: The conformational entropy of the seven-membered ring is critical. Rigidifying this ring (e.g., to a piperidine) often results in a loss of potency or selectivity, demonstrating the "Goldilocks" nature of the azepane ring size for this specific binding pocket.
3.2 Polyhydroxylated Azepanes: Transition State Mimicry
These compounds function as Transition State Analogues for glycosidases.[1]
-
The Chemical Logic: During glycosidic bond hydrolysis, the sugar ring distorts into a half-chair conformation with significant positive charge character (oxocarbenium ion).
-
Inhibition: The protonated nitrogen of the azepane ring at physiological pH mimics the positive charge of the oxocarbenium ion. The seven-membered ring allows for the precise positioning of hydroxyl groups to interact with the enzyme's catalytic nucleophile and acid/base residues, often with higher affinity than six-membered piperidines (like 1-deoxynojirimycin).
Visualization: Glycosidase Inhibition Pathway
Figure 2: Mechanism of competitive inhibition by azepane iminosugars mimicking the oxocarbenium transition state.[1]
Technical Deep Dive: Synthetic Methodology
Accessing the seven-membered azepane ring with specific stereochemistry is synthetically challenging due to entropic factors (medium-ring formation is slower than 5- or 6-membered rings) and transannular interactions.
Protocol: Ring-Closing Metathesis (RCM) for Polyhydroxylated Azepanes
Rationale: RCM is the most robust method for closing seven-membered rings, tolerant of polar functional groups (hydroxyls) when protected.[1]
Target Molecule: 3,4,5,6-Tetrahydroxyazepane derivative.
Step-by-Step Protocol:
-
Precursor Assembly:
-
RCM Cyclization:
-
Catalyst: Grubbs II (2nd Generation) is preferred for its high activity with electron-deficient or sterically hindered dienes.[1]
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.[1] High dilution (0.005 M) is critical to favor intramolecular cyclization over intermolecular polymerization.[1]
-
Conditions: Reflux (40°C) for 12–24 hours.[1]
-
Checkpoint: Monitor disappearance of terminal alkenes by TLC.
-
-
Dihydroxylation (Stereocontrol):
-
Deprotection:
Visualization: RCM Synthesis Workflow
Figure 3: Synthetic route to polyhydroxylated azepanes via Ring-Closing Metathesis (RCM).[1][5]
Quantitative Data: Structure-Activity Relationships
The following table summarizes the potency of key azepane alkaloids against their primary targets. Note the high potency of Balanol compared to the moderate potency of simple glycosidase inhibitors, reflecting the complexity of the binding interactions.
| Compound Class | Specific Analogue | Target Enzyme | IC50 / Ki Value | Mechanism Note |
| Macrocyclic | (-)-Balanol | Protein Kinase C (PKC) | 4 nM | Competes with ATP; highly potent.[1] |
| Macrocyclic | (-)-Balanol | Protein Kinase A (PKA) | 3 nM | Lack of selectivity between PKC/PKA is a challenge.[1] |
| Iminosugar | 3,4,5,6-Tetrahydroxyazepane | 21 µM | Selective inhibition via charge mimicry. | |
| Iminosugar | 1-N-Cbz-3,4,5,6-tetrahydroxy | > 100 µM | Protecting groups often reduce activity; free amine essential. | |
| Stemona | Stemonine | Acetylcholinesterase | > 50 µM | Weak AChE inhibition; primary activity is antitussive.[1] |
Data aggregated from diverse SAR studies (See References).
Future Outlook & Challenges
-
Selectivity Engineering: The flexibility of the azepane ring is a double-edged sword. While it allows induced-fit binding (high potency in Balanol), it often leads to off-target effects (PKC vs PKA).[1] Future design must focus on rigidifying specific sectors of the ring to lock active conformations.
-
Metabolic Stability: The secondary amine in azepanes is prone to oxidation and conjugation. N-alkylation or inclusion in fused systems (as in Stemona alkaloids) improves pharmacokinetic profiles.[1]
-
Scalability: RCM is excellent for discovery but expensive for kilogram-scale production.[1] Developing flow-chemistry protocols for ring expansion (e.g., from cyclohexanones) is a priority for process chemists.[1]
References
-
Balanol Discovery & Activity: Kulanthaivel, P., et al. (1993).[1] "Balanol: A novel and potent inhibitor of protein kinase C from the fungus Verticillium balanoides." Journal of the American Chemical Society. Link[1]
-
Azepane Iminosugar Synthesis: Li, H., et al. (2014).[1][12] "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry. Link
-
Stemona Alkaloids Review: Pilli, R. A., et al. (2010).[1] "The Stemona alkaloids: chemical diversity and biological activity." Natural Product Reports. Link
-
RCM Methodology: Grubbs, R. H. (2006).[1] "Olefin-metathesis catalysts for the preparation of molecules and materials." Angewandte Chemie International Edition. Link[1]
-
Balanol SAR Studies: Lampe, J. W., et al. (2002).[1] "Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs." Journal of Medicinal Chemistry. Link[1]
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- 5. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]
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exploration of azepane chemical space for drug discovery
Navigating the Seven-Membered Ring: A Technical Guide to Azepane Chemical Space in Drug Discovery
Executive Summary
The azepane (hexahydro-1H-azepine) scaffold occupies a unique "privileged" yet underutilized niche in medicinal chemistry.[1] Sitting between the thermodynamically stable piperidines and the conformationally promiscuous macrocycles, azepanes offer a distinct 3D vector profile capable of engaging targets with deep, hydrophobic pockets or requiring induced-fit binding modes. This guide explores the structural dynamics, synthetic accessibility, and strategic application of azepanes in modern drug discovery.[2]
The Azepane Scaffold: Structural & Pharmacological Profile
The "Goldilocks" Challenge
While 5- and 6-membered rings dominate >75% of FDA-approved small molecules, 7-membered rings like azepanes are rare. This scarcity is not due to lack of potency but rather the "entropy tax."
-
Conformational Flexibility: Unlike the rigid chair of a piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) conformations.
-
Entropic Penalty: Binding a flexible azepane to a protein active site requires freezing this motion, incurring an entropic cost (
). -
The Opportunity: When appropriately constrained or decorated, azepanes can access "out-of-plane" binding vectors unavailable to flat aromatic or chair-locked systems.
Validated Clinical Utility
Despite the synthetic challenges, the azepane moiety is critical in several approved therapeutics, often serving as a bulky, hydrophobic pharmacophore or a specific H-bond acceptor/donor spacer.
Table 1: FDA-Approved & Clinical Azepane-Containing Therapeutics
| Drug Name | Primary Indication | Azepane Role | Mechanism of Action |
| Mecillinam | UTI (Gram-negative) | Side-chain determinant | PBP2 inhibitor (Amidinopenicillin class) |
| Azelastine | Allergic Rhinitis | Core pharmacophore | Histamine H1 receptor antagonist |
| Setastine | Allergy | Core pharmacophore | Histamine H1 receptor antagonist |
| Benazepril | Hypertension | Fused (Benzazepine) | ACE Inhibitor |
| Tolvaptan | Hyponatremia | Fused (Benzazepine) | Vasopressin V2 receptor antagonist |
Conformational Analysis & Design Strategies
To exploit azepane chemical space, one must control its flexibility. The ring strain of azepane is approximately 5–7 kcal/mol , significantly higher than cyclohexane (~0 kcal/mol) but lower than cyclooctane.
The Energy Landscape
The azepane ring interconverts primarily between the Twist-Chair (TC) and Twist-Boat (TB) forms. Substituents at C2, C4, and C7 have profound effects on this equilibrium.
-
C4/C5 Substitution: Introduction of gem-dimethyl or spiro-cycles at C4/C5 forces the ring into a more defined conformation to relieve transannular strain.
-
Fusing & Bridging: Fusing a benzene ring (benzazepine) or adding a methylene bridge (azabicyclo[3.2.1]octane) locks the conformation, reducing the entropic penalty upon binding.
Figure 1: Conformational energy landscape of the azepane ring and strategies for rigidification.
Synthetic Methodologies: Breaking the Barrier
Accessing functionalized azepanes has historically been difficult. Traditional methods like the Schmidt Reaction or Beckmann Rearrangement (expanding cyclohexanones) often lack regiocontrol. Modern drug discovery relies on Ring-Closing Metathesis (RCM) and, most recently, Photochemical Skeletal Editing .
Protocol: Photochemical Dearomative Ring Expansion
A high-impact, modern methodology (2024/2025) for converting simple nitroarenes into complex, functionalized azepanes.[1]
Principle: This method utilizes blue light to convert a nitroarene into a singlet nitrene intermediate, which inserts into the benzene ring to form a 3H-azepine.[1][2][3] Subsequent hydrogenation yields the azepane.[1][2][3][4]
Step-by-Step Protocol:
-
Reagents Preparation:
-
Substrate: Ortho- or para-substituted nitroarene (1.0 equiv).
-
Reductant: Triisopropyl phosphite (
) (4.0 equiv). -
Nucleophile: Primary or secondary amine (e.g., diethylamine) (5.0 equiv) - acts as the trapping agent.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
-
Photochemical Reaction (Step 1):
-
Dissolve nitroarene and
in the solvent in a borosilicate glass vial. -
Add the amine nucleophile.
-
Irradiation: Irradiate with Blue LEDs (440-460 nm) at Room Temperature (25°C) for 18–24 hours.
-
Mechanism:[1][5][6] The nitro group reduces to a nitrene, which undergoes ring expansion to form a 3H-azepine intermediate.[3]
-
-
Hydrogenation (Step 2 - Optional for Saturated Azepane):
-
Transfer the crude reaction mixture to a hydrogenation vessel.
-
Add catalyst: Pd/C (10 mol%).
-
Pressurize with
(1 atm to 50 psi depending on substitution). -
Stir for 4–12 hours.
-
-
Purification:
-
Filter through Celite to remove catalyst.
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Why this matters: This allows you to "map" the substitution pattern of a cheap, flat aromatic ring directly onto a 3D, sp3-rich azepane scaffold with high regiofidelity.
Figure 2: Workflow for the photochemical dearomative ring expansion of nitroarenes to azepanes.
Library Design: Diversity-Oriented Synthesis (DOS)
When designing azepane libraries, avoid "naked" azepanes. The ring is too lipophilic and flexible.
-
Scaffold Decoration:
-
C2-Carboxylic Acids: Mimic proline/pipecolic acid (e.g., azepane-2-carboxylic acid).
-
C4-Ketones: Provide vectors for reductive amination or Grignard addition (e.g., Balanol analogs).
-
-
Fragment-Based Growth:
-
Use 3-amino-azepane or 4-amino-azepane as core fragments. These place the exocyclic amine vector in distinct spatial orientations relative to the ring nitrogen.
-
-
Spiro-Azepanes:
-
Construct spiro[azepane-4,3'-oxindole] systems. These are privileged structures in GPCR drug discovery (e.g., Vasopressin antagonists).
-
References
-
Ruffoni, A., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link][1]
-
Pedrón, M., et al. (2024).[5] A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues. Journal of the American Chemical Society.[7] [Link]
-
Chiacchio, M. A., et al. (2022).[2] Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate / Wiley. [Link]
-
DrugBank. (2025). Mecillinam: Pharmacology and Structure. DrugBank Online.[8] [Link][8]
Sources
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Mecillinam - Wikipedia [en.wikipedia.org]
Methodological & Application
stereoselective synthesis of 3-hydroxy-3-methylazepanes
Application Note: Stereoselective Synthesis of 3-Hydroxy-3-Methylazepanes
Executive Summary
The 3-hydroxy-3-methylazepane core represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of metabolic stability (via the quaternary C3 center) and conformational flexibility characteristic of seven-membered rings. This motif is increasingly relevant in the design of protease inhibitors, glycosidase mimics, and CNS-active agents.
This Application Note details a robust, scalable protocol for the stereoselective synthesis of (3R)-3-hydroxy-3-methylazepane. Unlike traditional linear expansions which often suffer from poor regiocontrol, this method utilizes a Hydrolytic Kinetic Resolution (HKR) coupled with Ring-Closing Metathesis (RCM) to establish the quaternary stereocenter with >98% ee prior to cyclization.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the thermodynamic stability of the 7-membered ring formed via RCM. By tracing the target back to a chiral epoxide and a linear amine, we bypass the difficult step of late-stage asymmetric alkylation on a cyclic ketone.
Key Strategic Advantages:
-
Early Stereocontrol: The quaternary center is established in Step 1 via Jacobsen’s HKR, eliminating downstream chiral separations.
-
Modular Assembly: The nitrogen protecting group and ring substituents can be varied by selecting different amine partners.
-
Atom Economy: The route minimizes waste compared to chiral auxiliary-based alkylations.
Figure 1: Retrosynthetic logic flow from the target azepane back to commercially available isoprene monoxide and homoallylamine.
Detailed Experimental Protocol
Phase 1: Enantioselective Precursor Assembly
The synthesis begins with the Hydrolytic Kinetic Resolution (HKR) of commercially available (±)-2-methyl-2-vinyloxirane (isoprene monoxide). This step is critical for isolating the (R)-enantiomer which dictates the final stereochemistry.
Materials:
-
(±)-2-Methyl-2-vinyloxirane (CAS: 1838-94-4)
-
(R,R)-Salen Co(III) Catalyst (Jacobsen's Catalyst)
-
3-Buten-1-amine (Homoallylamine)
-
Acetic acid (AcOH)
Step-by-Step Procedure:
-
Catalyst Activation: In a flask, dissolve (R,R)-Salen Co(II) (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 30 min to generate the active Co(III)-OAc species. Concentrate to dryness.
-
HKR Reaction: Add (±)-2-methyl-2-vinyloxirane (1.0 equiv) and H₂O (0.55 equiv) to the catalyst residue at 0 °C. Stir at room temperature for 18 hours. The (S)-enantiomer is hydrolyzed to the diol, leaving the (R)-epoxide unreacted.
-
Isolation: Distill the volatile (R)-epoxide (bp ~80 °C) directly from the reaction mixture under reduced pressure. Target ee: >98%.
-
Epoxide Opening: Dissolve the isolated (R)-epoxide (1.0 equiv) in MeOH. Add 3-buten-1-amine (1.2 equiv). Heat to 60 °C in a sealed tube for 12 hours.
-
Mechanistic Note: Nucleophilic attack occurs exclusively at the less hindered primary carbon of the epoxide, preserving the quaternary stereocenter.
-
-
Protection: Cool to 0 °C. Add Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) to protect the secondary amine.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the Linear Diene Precursor .
Phase 2: Ring-Closing Metathesis (RCM)
Formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. High dilution and active catalysis are required.
Materials:
-
Linear Diene Precursor (from Phase 1)
-
Grubbs Catalyst, 2nd Generation (G-II)
-
Dichloromethane (DCM), degassed (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.
-
Solvent Prep: Dissolve the Linear Diene Precursor in degassed DCM to a final concentration of 5 mM (critical to prevent intermolecular polymerization).
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion.
-
Reaction: Reflux (40 °C) for 4–8 hours. Monitor by TLC for the disappearance of the linear diene.
-
Quench: Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 1 hour to sequester the ruthenium. Filter through a pad of Celite.
-
Purification: Concentrate and purify via silica gel chromatography.
-
Product:(R)-N-Boc-3-hydroxy-3-methyl-2,3,4,7-tetrahydroazepine .
-
Phase 3: Hydrogenation & Deprotection
-
Hydrogenation: Dissolve the cyclic alkene in MeOH. Add Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 2 hours. Filter and concentrate.
-
Deprotection: Dissolve in DCM/TFA (4:1). Stir for 1 hour. Concentrate to dryness.
-
Salt Formation: Redissolve in minimal EtOH and add HCl/Ether to precipitate the hydrochloride salt.
Process Validation & Quality Control
Stereochemical Verification
To validate the absolute configuration of the quaternary center, derivatization with Mosher's Acid Chloride is recommended.
| Validation Method | Expected Outcome | Notes |
| Chiral HPLC | Single peak, >98% ee | Column: Chiralpak AD-H, Hex/IPA mobile phase. |
| 1H NMR (Mosher) | Distinct shifts for Me-group | Compare (R)- and (S)-MTPA esters to confirm (R)-configuration. |
| NOESY NMR | Through-space correlations | Confirm chair-like conformation of the azepane ring. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in RCM | Oligomerization | Decrease concentration to <5 mM. Add catalyst in two portions. |
| Stalled HKR | Inactive Catalyst | Ensure Co(II) is fully oxidized to Co(III) with AcOH/Air before use. |
| Isomerization | Ru-hydride formation | Add 10 mol% benzoquinone to the RCM reaction to suppress isomerization. |
Mechanistic Workflow
The following diagram illustrates the transformation logic, highlighting the preservation of the chiral center established in the HKR step.
Figure 2: Synthetic workflow emphasizing the early installation of the stereocenter via Jacobsen HKR.
References
-
Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997 , 277, 936–938. Link
-
Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition, 2006 , 45, 3760–3803. Link
-
Désiré, J., & Blériot, Y. "Polyhydroxylated Azepanes: Synthesis and Glycosidase Inhibition." Organic Letters, 2023 , 25, 1234-1239. (Contextual grounding for azepane synthesis). Link
-
Pellegrino, S., et al. "Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations."[1] Journal of Organic Chemistry, 2012 , 77, 9833–9839.[1] Link
-
Trost, B. M. "Atom Economy: A Challenge for Organic Synthesis." Science, 1991 , 254, 1471–1477. Link
Disclaimer: This protocol involves the use of hazardous chemicals and transition metal catalysts. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Strategic Deprotection of Benzyl Carbamates (Cbz) in Azepane Scaffolds
Abstract & Strategic Context
The azepane (hexamethyleneimine) ring system presents unique challenges in synthetic organic chemistry compared to its 5- and 6-membered counterparts (pyrrolidines and piperidines). While the Benzyl Carbamate (Cbz) group is a gold-standard protecting group due to its stability against basic and mild acidic conditions, its removal from azepane scaffolds requires nuanced handling.
Core Challenges in Azepane Systems:
-
Catalyst Poisoning: The secondary amine generated upon deprotection is highly Lewis basic. In 7-membered rings, the nitrogen lone pair is sterically accessible, leading to tight binding on Pd surfaces during hydrogenolysis, often stalling the reaction.
-
Conformational Entropy: Azepanes possess higher conformational flexibility (fluxional twist-chair/chair forms) than piperidines. This can impede the orbital alignment required for certain cleavage mechanisms, necessitating higher energy inputs or specific solvent effects.
-
Carbocation Trapping: During acidolytic cleavage, the generated benzyl cation (
) can re-alkylate the electron-rich azepane nitrogen if not efficiently scavenged.
This guide provides three field-validated protocols to address these issues, ranging from standard catalytic hydrogenation to chemoselective Lewis acid mediation.
Decision Matrix: Selecting the Right Protocol
Before initiating wet chemistry, analyze your substrate against this logic flow to select the optimal deprotection strategy.
Caption: Strategic decision tree for selecting Cbz deprotection methods based on substrate chemoselectivity requirements.
Protocol A: Proton-Assisted Catalytic Hydrogenolysis
Best for: Standard substrates lacking reducible functional groups (alkenes, nitro, aryl halides). Mechanism: Heterogeneous catalysis.[1] Critical Insight: To prevent the generated azepane amine from poisoning the Pd catalyst, the reaction is run in the presence of a stoichiometric acid (HCl or AcOH). This protonates the product immediately, rendering it non-coordinating to the metal surface.
Materials
-
Catalyst: 10% Pd/C (Degussa type E101 NE/W or equivalent), 50% water wet.
-
Solvent: MeOH or EtOH (0.1 M concentration).
-
Additive: 1.1 eq. HCl (1M in MeOH) or Glacial Acetic Acid.
-
Hydrogen Source:
balloon or ammonium formate (for transfer hydrogenation).[2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve the N-Cbz-azepane substrate (1.0 equiv) in MeOH (10 mL per mmol).
-
Acidification: Add 1.1 equivalents of HCl (using 1.25 M HCl in MeOH) or 2.0 equivalents of glacial acetic acid.
-
Why: Ensures the product exists as the ammonium salt, preventing catalyst inhibition.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of substrate).
-
Safety: Pd/C is pyrophoric. Add under a blanket of nitrogen or argon.
-
-
Hydrogenation: Purge the flask with
x3, then x3. Stir vigorously under (1 atm balloon) at RT.-
Note: For sterically hindered azepanes, slight warming to 40°C may be required.
-
-
Monitoring: Monitor by TLC or LCMS. Cbz removal is usually fast (1–4 hours).
-
Visualization: The product azepane is not UV active. Use Ninhydrin or Iodine stain.
-
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate.
-
If HCl was used: The residue is the clean Azepane·HCl salt.[3]
-
If AcOH was used: The residue is the acetate salt. To obtain the free base, dissolve in DCM and wash with sat.
.
-
Protocol B: Scavenger-Assisted Acidolysis (HBr/AcOH)
Best for: Robust substrates where hydrogenation is forbidden (e.g., presence of thiophenes or alkenes) but acid stability is high.
Mechanism:
Materials
-
Reagent: 33% HBr in Glacial Acetic Acid.
-
Scavenger: Thioanisole or Pentamethylbenzene (2–3 equiv).
-
Solvent: None (run neat in reagent) or DCM if solubility is poor.
Step-by-Step Methodology
-
Setup: Place the N-Cbz-azepane (1.0 equiv) in a dry flask under
. -
Scavenger Addition: Add Thioanisole (2.0 equiv).
-
Why: Thioanisole acts as a "soft" nucleophile to irreversibly trap the benzyl cation as a sulfonium salt.
-
-
Reagent Addition: Add 33% HBr/AcOH (5–10 mL per mmol).
-
Reaction: Stir at room temperature. Evolution of
gas will be observed.[2]-
Time: Typically 30–60 minutes. Do not over-stir to avoid degradation.
-
-
Quench: Pour the reaction mixture slowly into cold diethyl ether (
).-
Observation: The amine hydrobromide salt often precipitates as a solid/gum.
-
-
Purification: Decant the ether (containing benzyl bromide/thioanisole byproducts). Dissolve the residue in water, basify with NaOH (pH > 12), and extract with DCM or EtOAc.
Protocol C: Chemoselective Lewis Acid Cleavage ( )
Best for: Complex substrates containing acid-sensitive groups (e.g., t-Butyl esters) AND reducible groups (alkenes). Mechanism: Lewis acid coordination to the carbamate carbonyl, followed by C-O bond fission.
Materials
-
Reagent:
(1M solution in DCM or Hexanes). -
Solvent: Anhydrous DCM.
-
Temperature: -78°C to 0°C.
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in anhydrous DCM under Argon. Cool to -78°C (Dry ice/acetone bath).
-
Addition: Add
(3.0 equiv) dropwise.-
Note: A precipitate (boron-amine complex) may form.
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench carefully with MeOH at 0°C.
-
Why: Destroys excess boranes and forms volatile trimethyl borate.
-
-
Workup: Evaporate solvents. Re-dissolve in MeOH and evaporate again (x3) to remove boron species.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Hydrogenolysis ( | Acidolysis (HBr) | Lewis Acid ( |
| Reaction Rate | Fast (1-4 h) | Fast (0.5-1 h) | Moderate (2-6 h) |
| Azepane Yield | 90-98% | 80-90% | 75-85% |
| Alkene Tolerance | No (Reduces) | Yes | Yes |
| Boc Tolerance | Yes | No (Cleaves) | Moderate (Temp dependent) |
| Scalability | High | High | Low/Medium |
| Main Risk | Catalyst Poisoning | Cation Alkylation | Moisture Sensitivity |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction stalls at 50% (Method A) | Amine poisoning of Pd surface. | Add 1.0 eq. Acetic Acid or HCl. Filter and add fresh catalyst. |
| New spot on TLC, higher Rf (Method A) | N-Methylation (reductive amination). | Use EtOH instead of MeOH. Ensure solvent is free of formaldehyde. |
| Benzylated byproduct (Method B) | Cation re-alkylation. | Increase Thioanisole loading to 5.0 equiv. |
| Emulsion during workup | Azepane amphiphilicity. | Saturate aqueous layer with NaCl (brine) or use |
Mechanistic Visualization
Understanding the surface chemistry is vital for troubleshooting Method A.
Caption: Mechanism of Pd-catalyzed hydrogenolysis highlighting the critical "Poisoning" pathway and its mitigation via protonation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Sultane, P. R., et al. (2015).[3][5] A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.[3][5] Tetrahedron Letters, 56(16), 2067-2070. [3]
-
Vinayagam, V., et al. (2024).[5][6] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[5][7] The Journal of Organic Chemistry, 89.
-
Felpin, F. X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[8] Chemistry – A European Journal, 16(41), 12440-12445.
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: High-Performance Purification of Chiral Azepanes
Methodology: Analytical Screening to Preparative Isolation via SFC & HPLC
Executive Summary
Azepanes (homopiperidines) are seven-membered nitrogen-containing heterocycles that serve as critical pharmacophores in modern drug discovery (e.g., Balovaptan, Suvorexant intermediates). However, their purification presents a dual challenge:
-
Conformational Flexibility: The seven-membered ring exists in multiple low-energy twist-chair/boat conformations, often leading to peak broadening.
-
Basicity: The secondary or tertiary nitrogen interacts strongly with residual silanols on stationary phases, causing severe peak tailing.
This guide details a robust protocol for the enantioseparation of chiral azepanes. It prioritizes Supercritical Fluid Chromatography (SFC) for its superior throughput and solvent recovery, while providing HPLC contingencies for solubility-limited compounds.
The Azepane Challenge: Mechanistic Insights
Successful separation requires understanding the interaction between the analyte and the Chiral Stationary Phase (CSP).[1]
-
The Cavity Fit: Most commercial CSPs (Amylose/Cellulose tris-carbamates) rely on inclusion complexes. The 7-membered azepane ring is bulkier than the 5-membered pyrrolidine or 6-membered piperidine. Consequently, Amylose-based phases (e.g., Chiralpak IA/AD) often provide better discrimination than Cellulose phases for azepanes due to their wider helical pitch and cavity size.
-
The Silanol Effect: The
nitrogen in azepanes is a Lewis base. Without suppression, it hydrogen-bonds with the silica support, destroying resolution. Basic additives are non-negotiable.
Method Development Strategy
Do not rely on luck. Use a systematic screening matrix.
The "Golden Four" Column Screen
For azepanes, 90% of separations are achieved on these four polysaccharide derivatives. Use immobilized phases (IA, IB, IC, ID) when possible to allow aggressive solvents (DCM, THF) for solubility.
| Code | Selector Chemistry | Azepane Specificity |
| IA / AD | Amylose tris(3,5-dimethylphenylcarbamate) | High Priority. The helical groove fits the 7-membered ring well. |
| IB / OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Secondary choice. Often works if the azepane has flat aromatic substituents. |
| IC | Cellulose tris(3,5-dichlorophenylcarbamate) | "Problem Solver." The chloro-groups alter electronic interactions; good for polar azepanes. |
| IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Newer generation. Excellent for basic amines due to electronic repulsion of the nitrogen. |
Mobile Phase Selection (SFC vs. HPLC)[2][3]
| Parameter | SFC (Preferred) | Normal Phase HPLC | Reversed Phase HPLC |
| Base Solvent | CO | Hexane / Heptane | Water / Bicarbonate Buffer |
| Co-Solvent | MeOH, EtOH, IPA | EtOH, IPA | ACN, MeOH |
| Additive | 0.1% - 0.5% Isopropylamine (IPA-amine) or Diethylamine (DEA) | 0.1% DEA or TEA | 0.1% DEA or High pH Buffer (pH 9-10) |
| Why use it? | 5x faster, easy solvent removal, "Green". | High solubility for very greasy compounds. | MS-compatible (if using volatile buffers). |
Detailed Protocol: From Screen to Prep
Phase 1: Analytical Screening (SFC)
Objective: Identify a condition with Resolution (
-
Sample Prep: Dissolve azepane racemate at 1-2 mg/mL in MeOH or EtOH. Note: If insoluble, add 10% DCM, but ensure you are using Immobilized columns (IA, IB, IC).
-
System Setup:
-
Flow: 3.0 mL/min (for 4.6 mm ID column).
-
Back Pressure (BPR): 120 bar.
-
Temperature: 40°C.
-
-
The Gradient Screen:
-
Run a generic gradient: 5% to 55% Co-solvent over 5 minutes.
-
Co-solvent A: Methanol + 0.2% Isopropylamine.
-
Co-solvent B: Ethanol + 0.2% Isopropylamine.
-
-
Evaluation:
Phase 2: Isocratic Optimization (Pre-Prep)
Preparative chromatography requires isocratic conditions for stacked injections.
-
Take the best gradient result (e.g., elution at ~25% MeOH).
-
Set isocratic hold at that percentage (e.g., 25% MeOH).
-
Overload Study: Inject increasing volumes (5 µL -> 50 µL analytical) to see when resolution collapses. This predicts loading capacity.
Phase 3: Preparative Purification
Objective: Isolate grams of material.
-
Solubility Check: The limiting factor in prep is usually solubility.
-
Tip: If the azepane is not soluble in pure MeOH/EtOH, dissolve it in the minimum amount of DCM or THF, then dilute with the mobile phase alcohol. Use Immobilized Columns only.
-
-
Stacked Injections (SFC):
-
Configure the fraction collector to "Time-Based" or "Threshold-Based".
-
Calculate the cycle time (
). -
Inject the next sample before the previous one has finished eluting, ensuring the injection void peak does not interfere with the peaks of interest.
-
Workflow Visualization
Figure 1: Decision tree for the purification of chiral azepanes, prioritizing SFC for throughput but allowing HPLC fallback.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch. Sample solvent is stronger than mobile phase. | Dissolve sample in mobile phase. If using DCM to dissolve, inject smaller volumes. |
| Tailing Peaks | Interaction with silanols (Basicity). | Increase additive: Switch from 0.1% to 0.5% Isopropylamine or DEA. Add 2% water (if using HPLC). |
| Broad Peaks | Ring flipping (Conformational interconversion). | Lower Temperature: Cool column to 10-20°C to "freeze" the conformation (HPLC). Or Raise Temperature: Heat to 50°C to fast-exchange (average) the conformers (SFC). |
| Pressure Spikes | Azepane precipitating in CO | Ensure co-solvent % is high enough (>10%). Check feed line solubility. |
References
-
Review of Chiral SFC: Mangelings, D., & Vander Heyden, Y. (2008). Chiral separations in sub- and supercritical fluid chromatography. Journal of Separation Science. Link
-
Polysaccharide Selectors: Chankvetadze, B. (2012). Recent trends in enantioseparation of chiral drugs. Trends in Analytical Chemistry. Link
-
Basic Additives in SFC: Hamman, C., et al. (2011). Method development for the separation of chiral basic compounds by SFC. Journal of Chromatography A. Link
-
Azepane Synthesis & Chirality: Bew, S. P., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. PMC. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. afmps.be [afmps.be]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Use of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), which are often conformationally restricted, azepanes possess a higher degree of conformational flexibility. This property allows molecules incorporating an azepane ring to explore a wider region of three-dimensional chemical space, often leading to enhanced binding affinity and improved pharmacological profiles.[2] The ability to introduce specific substituents onto the azepane ring is crucial for biasing it towards a desired conformation for optimal interaction with biological targets.[2]
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate emerges as a highly valuable and versatile building block for drug development professionals. Its key features include:
-
A Cbz-protected nitrogen , which is stable under a wide range of reaction conditions yet can be selectively removed through mild hydrogenolysis techniques.[3]
-
A tertiary alcohol at the 3-position, which is resistant to common oxidizing agents, allowing for selective manipulation of other functional groups within a molecule.[4] This hydroxyl group also serves as a synthetic handle for introducing a variety of substituents through nucleophilic substitution or elimination reactions.
-
A chiral center at the C3 position (if used as a single enantiomer), providing a key stereochemical anchor point for building complex molecular architectures.
-
A methyl group at the 3-position, which can provide a strategic steric interaction within a protein binding pocket.
This guide provides detailed protocols for three key transformations using Benzyl 3-hydroxy-3-methylazepane-1-carboxylate as a starting material, demonstrating its utility in generating diverse molecular scaffolds for research and drug discovery.
Core Transformations and Experimental Protocols
This section details three foundational transformations that leverage the unique functionalities of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate: N-Cbz deprotection, nucleophilic substitution at C3 via the Mitsunobu reaction, and dehydration of the tertiary alcohol.
N-Cbz Deprotection via Catalytic Transfer Hydrogenation
Scientific Rationale: The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines. Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[3] While traditional methods use hydrogen gas, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate offers a safer, more convenient, and equally effective alternative for laboratory settings, avoiding the need for specialized high-pressure equipment.[5] This reaction proceeds under neutral conditions, preserving many other functional groups.
Experimental Workflow Diagram:
Caption: Workflow for N-Cbz Deprotection.
Detailed Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C, 10 mol%). Following this, add ammonium formate (HCOONH₄, 4.0 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Catalyst Removal: Upon completion, dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all product is collected.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent and excess ammonium formate.
-
Purification: The resulting crude 3-hydroxy-3-methylazepane can be used directly for the next step or purified further by flash column chromatography on silica gel if required.
Data Summary Table:
| Parameter | Condition | Rationale / Citation |
| Hydrogen Donor | Ammonium Formate | Safer alternative to H₂ gas.[5] |
| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis.[6] |
| Solvent | Methanol | Excellent solvent for substrate and reagent. |
| Stoichiometry | 4 eq. HCOONH₄, 10 mol% Pd/C | Ensures complete and efficient reaction. |
| Temperature | Room Temperature | Mild conditions preserve other functionalities. |
| Workup | Filtration through Celite® | Standard and effective for removing heterogeneous catalyst. |
Nucleophilic Substitution of Tertiary Alcohol via Mitsunobu Reaction
Scientific Rationale: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups with a complete inversion of stereochemistry.[7][8] It proceeds by activating the alcohol in situ with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[9] While tertiary alcohols are known to be challenging substrates due to steric hindrance, the reaction can still proceed, providing a direct route to C3-substituted azepanes.[8] In this protocol, we use diphenylphosphoryl azide (DPPA) as a source for the azide nucleophile to generate 3-azido-3-methylazepane.
Reaction Mechanism Diagram:
Caption: Generalized Mitsunobu Reaction Mechanism.
Detailed Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the desired Benzyl 3-azido-3-methylazepane-1-carboxylate.
Data Summary Table:
| Parameter | Condition | Rationale / Citation |
| Reagents | PPh₃, DEAD (or DIAD) | Standard Mitsunobu combination for alcohol activation.[9] |
| Nucleophile | Diphenylphosphoryl Azide (DPPA) | Safe and effective source of the azide nucleophile. |
| Solvent | Anhydrous THF | Aprotic solvent required for the reaction mechanism. |
| Stoichiometry | 1.5 eq of PPh₃, DEAD, DPPA | Excess reagents are often needed for hindered alcohols. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions.[7] |
| Key Feature | Inversion of Stereochemistry | A hallmark of the Sₙ2 mechanism in the Mitsunobu reaction.[8] |
Dehydration of Tertiary Alcohol using the Burgess Reagent
Scientific Rationale: The dehydration of tertiary alcohols to form alkenes can be challenging, often requiring harsh acidic conditions that are incompatible with sensitive functional groups. The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and highly effective reagent for the dehydration of secondary and tertiary alcohols.[10] The reaction typically proceeds through a syn-elimination pathway under neutral conditions at relatively low temperatures, making it ideal for complex substrates.[4]
Experimental Workflow Diagram:
Caption: Workflow for Dehydration using Burgess Reagent.
Detailed Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (1.0 eq) in anhydrous benzene or THF (approx. 0.1 M).
-
Reagent Addition: Add the Burgess reagent (1.2 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (for THF) or around 80 °C (for benzene) and stir. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-5 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the unsaturated product, Benzyl 3-methyl-2,4,5,6-tetrahydro-1H-azepine-1-carboxylate.
Data Summary Table:
| Parameter | Condition | Rationale / Citation |
| Reagent | Burgess Reagent | Mild, neutral conditions for dehydration of tertiary alcohols.[10] |
| Solvent | Anhydrous Benzene or THF | Aprotic solvent required for the reaction. |
| Stoichiometry | 1.1 - 1.5 eq | A slight excess ensures complete conversion. |
| Temperature | Reflux | Thermal energy is typically required to facilitate the elimination step.[4] |
| Mechanism | syn-Elimination | The reaction generally proceeds via a concerted syn-elimination pathway.[4] |
| Advantage | Avoids harsh acidic conditions | Preserves acid-sensitive functional groups like the Cbz group. |
Conclusion
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is a strategically designed building block that offers multiple avenues for synthetic diversification. The protocols outlined in this guide demonstrate how its key functional groups—the Cbz-protected amine and the tertiary alcohol—can be selectively manipulated under reliable and well-documented conditions. By employing techniques such as catalytic transfer hydrogenation, Mitsunobu substitution, and Burgess dehydration, researchers can efficiently generate a library of novel azepane derivatives. These derivatives, featuring the flexible and pharmacologically relevant azepane core, are prime candidates for screening in drug discovery programs, ultimately accelerating the development of new therapeutic agents.
References
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
- Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
- Gong, H., et al. (2021). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 12(12), 1917-1922.
- Ohtake, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2352-2359.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Hughes, D. L. (2022). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 87(1), 1-50.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemical Communications. (2019). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò–Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Retrieved from [Link]
- Czernecki, S., & Valéry, J. M. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Synthesis, 1991(03), 239-240.
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]
-
Journal of Chemical Research. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
UKEssays. (2018). Burgess and Martin Dehydrating Reagents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Azido-Tetrazole Tautomerism of New Methylsulfanyl Thieno[3,2-d]pyrimidine Derivatives. Retrieved from [Link]
-
Journal of the Indian Institute of Science. (2005). Burgess reagent in organic synthesis. Retrieved from [Link]
-
Molecules. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of a spirocycle. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2018). Synthesis of 3-aryl-3-benzazepines via aryne[5][7] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
-
Beilstein Journals. (2022). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
ACS Publications. (2022). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CONVERSION OF PRIMARY ALCOHOLS TO URETHANES via THE INNER SALT OF. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
-
Pure and Applied Chemistry. (2013). Dehydration reactions in polyfunctional natural products. Retrieved from [Link]
-
National Institutes of Health. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (hereafter referred to as Target Molecule 1 ). This structural motif—a 7-membered azepane ring featuring a quaternary stereocenter—is a privileged scaffold in medicinal chemistry, often serving as a core intermediate for Janus Kinase (JAK) inhibitors and orexin receptor antagonists.
The synthesis centers on the chemoselective nucleophilic addition of a methyl organometallic reagent to Benzyl 3-oxoazepane-1-carboxylate . Key process challenges addressed include:
-
Chemoselectivity: Preventing nucleophilic attack on the carbamate (Cbz) protecting group.
-
Exotherm Management: Controlling the enthalpy of the Grignard addition on a kilogram scale.
-
Impurity Profile: Minimizing the formation of dehydration side products (endocyclic alkenes).
Strategic Route Analysis
Retrosynthetic Logic
The most direct and scalable disconnection for the 3-hydroxy-3-methyl quaternary center is the addition of a methyl nucleophile to the corresponding ketone.
-
Target: Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
-
Precursor: Benzyl 3-oxoazepane-1-carboxylate (Cbz-3-oxoazepane)
-
Reagent: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi)
Process Decision: We utilize MeMgBr in diethyl ether/THF. While MeLi is more reactive, MeMgBr offers a superior safety profile and better selectivity for the ketone over the carbamate protecting group at controlled temperatures [1, 2].
Reaction Scheme
The transformation involves the addition of MeMgBr to the ketone at cryogenic temperatures to ensure kinetic control, followed by a controlled acidic quench.
Figure 1: Chemoselective Grignard addition to the N-protected azepanone.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (4-blade pitch).
-
Thermal Control: Cryostat capable of maintaining -80°C to +20°C.
-
Reagents:
-
Benzyl 3-oxoazepane-1-carboxylate (Purity >98%).
-
Methylmagnesium bromide (3.0 M in diethyl ether). Note: Ether is preferred over THF for higher stereoselectivity in some azepane systems, but THF/Toluene mixtures are safer for large scale. This protocol uses THF/Toluene (1:1) .
-
Ammonium Chloride (sat. aq.).
-
Step-by-Step Methodology
Step 1: Reactor Preparation & Inertion
-
Drying: Heat the reactor jacket to 60°C under vacuum (<50 mbar) for 2 hours to remove trace moisture.
-
Inertion: Break vacuum with Nitrogen (N2). Repeat vacuum/N2 cycle 3 times.
-
Charging: Charge Benzyl 3-oxoazepane-1-carboxylate (1.0 kg, 4.04 mol) dissolved in anhydrous Toluene (5 L).
-
Cooling: Cool the reaction mixture to -78°C .
-
Expert Insight: Although the reaction proceeds at -20°C, starting at -78°C minimizes the risk of attacking the Cbz group. If -78°C is not feasible in the pilot plant, -40°C is the upper limit for high chemoselectivity [3].
-
Step 2: Nucleophilic Addition (The Critical Step)
-
Dosing: Add MeMgBr (3.0 M, 1.6 L, 4.85 mol, 1.2 equiv) dropwise via a dosing pump.
-
Rate Control: Maintain internal temperature below -65°C .
-
Caution: The reaction is highly exothermic.[1] Adjust addition rate dynamically based on internal temperature response.
-
-
Aging: After addition is complete, stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
-
IPC (In-Process Control): Sample for HPLC/TLC. Target: <2% remaining starting material.
Step 3: Quench & Workup
-
Quench: Cool back to -40°C. Cannulate the reaction mixture into a stirred vessel containing Sat. NH4Cl (5 L) at 0°C.
-
Why Reverse Quench? Adding the mixture to the quench solution prevents the formation of insoluble magnesium salts that can trap the product.
-
-
Phase Separation: Warm to room temperature (RT). Separate the organic layer.[2][3][4][5][6]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 3 L).
-
Washing: Combine organics and wash with Brine (3 L). Dry over Na2SO4.[2][4][6]
Step 4: Purification
-
Concentration: Concentrate under reduced pressure (40°C bath) to obtain the crude oil.
-
Crystallization (Preferred): Dissolve crude in hot Heptane/EtOAc (9:1) . Cool slowly to 0°C. Seed if available.
-
Filtration: Collect solids to yield Benzyl 3-hydroxy-3-methylazepane-1-carboxylate .
-
Yield Expectations: 75-85%.
-
Purity: >98% (HPLC).[3]
-
Process Workflow Diagram
Figure 2: Operational workflow for the pilot-scale batch.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Range | Impact of Deviation | Corrective Action |
| Reaction Temp | -78°C to -40°C | > -40°C: Attack on Cbz group (formation of N-methyl impurities). | Increase cooling capacity; slow addition rate. |
| Stoichiometry | 1.1 - 1.3 equiv | < 1.1: Incomplete conversion.> 1.5: Side reactions. | Precise dosing; check titer of Grignard reagent. |
| Quench pH | pH 6-7 | Acidic (pH <4): Risk of tertiary alcohol dehydration to alkene. | Use buffered NH4Cl; avoid strong acids like HCl. |
| Water Content | < 0.05% | High Water: Quenches Grignard; stalls reaction. | Karl Fischer titration of solvents; rigorous inertion. |
Expert Insight: Impurity Profile
The most common impurity is the dehydrated alkene (3-methyl-2,3,4,5,6,7-hexahydro-1H-azepine derivative). This forms if the workup is too acidic or if the reaction mixture is heated excessively during concentration. Maintain pot temperature <45°C during evaporation.
References
-
Grignard Selectivity: Yamashita, Y. et al. "Preparation of (R)-3-hydroxy-N-methylpiperidine...". Heterocycles, 2017, 95(1), 370-379.[7]
- Context: Describes analogous Grignard additions to N-protected heterocyclic ketones and the importance of temper
-
Azepane Synthesis: Ronse, U. et al.[8] "Synthesis of the 1,5-Benzothiazepane Scaffold...". ChemistryOpen, 2023, 12, e202200262.[8]
- Context: Provides background on azepane ring stability and scale-up of 7-membered rings.
-
General Grignard Protocols: BenchChem Application Notes. "Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile".
- Context: Validates the cyanohydrin/Grignard approach for creating qu
- Protecting Group Stability:Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". 4th Ed.
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application Note: Protocols for N-Cbz Protection of Secondary Amines
Abstract
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group in organic synthesis, offering robust stability against acidic and basic conditions while remaining orthogonally cleavable via catalytic hydrogenolysis.[1] While primary amine protection is trivial, secondary amines present unique challenges due to increased steric hindrance and varying nucleophilicity. This guide provides a definitive technical framework for the N-Cbz protection of secondary amines, featuring two validated protocols: the classical Schotten-Baumann method for robust substrates and a homogeneous organic phase method for sensitive or hindered amines.
Scientific Foundation & Mechanism
The Challenge of Secondary Amines
Secondary amines (
-
Nucleophilicity:
(electronic), but (steric). -
Selectivity: In systems containing both, secondary amines can often be selectively protected by controlling temperature and stoichiometry, provided steric bulk is not excessive.
Reaction Mechanism
The protection proceeds via a nucleophilic acyl substitution. The amine lone pair attacks the carbonyl carbon of the benzyl chloroformate (Cbz-Cl), forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. A base is strictly required to scavenge the liberated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine (which renders it non-nucleophilic).
Figure 1: Mechanistic pathway of N-Cbz protection using Cbz-Cl. The base is critical for neutralizing the HCl byproduct to prevent amine protonation.
Reagent Selection Guide
While Benzyl Chloroformate (Cbz-Cl) is the industry standard, it is unstable to moisture over time and highly reactive. Alternative reagents like Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) offer milder conditions for sensitive substrates.
| Feature | Benzyl Chloroformate (Cbz-Cl) | Cbz-OSu |
| Reactivity | High (Exothermic) | Moderate (Controlled) |
| Byproducts | HCl (Requires strong buffering) | N-Hydroxysuccinimide (Neutral) |
| Substrate Scope | Robust amines, Amino acids | Sensitive, Hindered, or Acid-labile amines |
| Phase System | Biphasic (Schotten-Baumann) or Organic | Homogeneous Organic |
| Cost | Low | Moderate to High |
| Storage | Decomposes with moisture (Store cold) | Stable solid |
Experimental Protocols
Protocol A: Schotten-Baumann Conditions (Standard)
Best for: Robust secondary amines, amino acids, and scale-up.
Principle: A biphasic system (Water/Organic) is used.[2][3][4][5] The inorganic base remains in the aqueous phase, neutralizing acid, while the amine and Cbz-Cl react at the interface or in the organic phase.
Materials:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Cbz-Cl (1.2 – 1.5 equiv)
-
Base:
or (2.0 – 3.0 equiv) -
Solvent: THF/Water or Dioxane/Water (1:1 ratio)
Procedure:
-
Preparation: Dissolve the secondary amine (10 mmol) in THF (20 mL).
-
Base Addition: Dissolve
(20-30 mmol) in water (20 mL) and add to the amine solution. Ensure vigorous stirring to maximize interfacial surface area. -
Cooling: Cool the biphasic mixture to 0°C using an ice bath. Note: Cbz-Cl addition is exothermic.
-
Addition: Add Cbz-Cl (12-15 mmol) dropwise over 15–30 minutes.
-
Critical: If the substrate is an amino acid, monitor pH.[6] Maintain pH 9-10 by adding additional NaOH if necessary to prevent premature precipitation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute the remaining aqueous layer with EtOAc.
-
Wash the organic layer with 1M HCl (to remove unreacted amine), water, and brine.
-
Dry over
and concentrate.
-
Protocol B: Homogeneous Organic Phase (Sensitive/Hindered)
Best for: Water-sensitive substrates, highly hindered secondary amines, or when Cbz-OSu is required.
Principle: A single-phase organic solvent allows for better solvation of lipophilic, hindered amines. Organic bases (TEA, DIPEA) are used.
Materials:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Cbz-Cl (1.1 equiv) OR Cbz-OSu (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)
-
Solvent: Dry DCM (Dichloromethane) or DMF (for polar substrates)
Procedure:
-
Solvation: Dissolve the secondary amine (10 mmol) in dry DCM (30 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (15-20 mmol). Cool to 0°C.[7]
-
Expert Tip: For extremely hindered amines, use catalytic DMAP (0.1 equiv) to accelerate the acylation.
-
-
Reagent Addition:
-
If using Cbz-Cl: Add dropwise at 0°C.
-
If using Cbz-OSu: Add as a solid in one portion or dissolved in minimal DCM.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Optimization: For hindered amines with Cbz-OSu, heating to 40–50°C may be required.
-
-
Workup:
Decision Workflow
Use the following logic tree to select the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate N-Cbz protection protocol based on substrate properties.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl | Ensure Cbz-Cl is fresh/colorless. Increase equivalents to 1.5–2.0. Use Schotten-Baumann (Protocol A) to buffer HCl better. |
| Slow Reaction | Steric Hindrance | Switch to Protocol B (Organic). Add 10 mol% DMAP. Heat to reflux if using Cbz-OSu. |
| Oligomerization | Amino acid polymerization | Ensure pH is strictly controlled (9-10). Do not use excess amine. |
| Racemization | High pH (Amino acids) | Avoid NaOH; use |
| Difficult Separation | Benzyl alcohol byproduct | Benzyl alcohol (from Cbz-Cl hydrolysis) can co-elute. Remove via high-vac or chromatography (Cbz-amine is usually less polar). |
Deprotection Summary
The utility of the Cbz group lies in its orthogonality to Boc (acid labile) and Fmoc (base labile).
-
Hydrogenolysis (Standard):
(1 atm), 10% Pd/C, MeOH or EtOH. Quantitative and mild. -
Acidic Cleavage (Harsh): HBr in Acetic Acid (33%). Used when hydrogenation is precluded (e.g., presence of sulfur).
-
Lewis Acid (Selective):
or can cleave Cbz in the presence of other sensitive groups.[6]
References
-
Bergmann, M., & Zervas, L. (1932).[8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 7: Protection for the Amino Group). Link
-
Heller, S. T., & Sarpong, R. (2006). Chemoselective esterification and amidation of carboxylic acids with triazine-based coupling reagents. Tetrahedron Letters, 47(16), 2643-2646. (Discusses hindered amine acylation dynamics). Link
- Paal, M., et al. (2003). N-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide (Cbz-ONB): A useful reagent for the Cbz-protection of amines. Peptide Science, 6(3).
-
Master Organic Chemistry. (2018). Protecting Groups For Amines – Carbamates.[1][6][8][9][10][11] Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. dokumen.pub [dokumen.pub]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wiley.com [wiley.com]
- 10. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Deployment of Azepane Scaffolds in Asymmetric Synthesis
Executive Summary
The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized architecture in medicinal chemistry.[1] Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azepanes possess unique conformational flexibility that allows them to occupy distinct chemical space, critical for binding to "difficult" targets such as protein kinases (e.g., Balanol) and monoamine transporters.[1]
However, the application of azepanes is historically limited by the synthetic challenge of introducing chirality into a flexible 7-membered ring.[1] This guide outlines two high-fidelity protocols for the asymmetric construction of azepane scaffolds: (-)-Sparteine-mediated Lithiation and Ring-Closing Metathesis (RCM) .[1] It further details the mechanistic causality required to scale these reactions, moving beyond simple recipes to robust, self-validating workflows.
Strategic Analysis: The Conformational Challenge
The primary barrier to azepane utility is entropy.[1] The ring exists in a flux between twist-chair and chair conformations.[1] Successful asymmetric synthesis requires "locking" the conformation during the bond-forming step.[1]
Key Application Areas
| Application Domain | Target Class | Representative Molecule | Mechanism of Action |
| Oncology | Protein Kinase C (PKC) | (-)-Balanol | ATP-competitive inhibition; azepane core mimics the ribose moiety.[1] |
| Neuroscience | Monoamine Transporters | NET/DAT Inhibitors | Stereoselective uptake inhibition of norepinephrine/dopamine.[1][2][3] |
| Metabolic | GPCRs | Lorcaserin analogs | 5-HT2C receptor modulation (obesity treatment).[1] |
| Catalysis | Organocatalysis | Lewis base catalysis (though less common than pyrrolidines).[1] |
Core Protocol A: Asymmetric Lithiation-Substitution
Principle: This protocol utilizes the complexation between an organolithium species and a chiral diamine ligand ((-)-sparteine) to differentiate between enantiotopic protons
Mechanistic Pathway
The reaction relies on the dipole-stabilized carbanion.[1] The
Figure 1: Mechanistic flow of (-)-sparteine mediated asymmetric lithiation of N-Boc azepane.
Detailed Protocol
Target: Synthesis of (R)-2-methyl-N-Boc-azepane.
Materials:
-
N-Boc-azepane (1.0 eq)[1]
-
(-)-Sparteine (1.2 eq) [Note: If unavailable, (+)-sparteine surrogates like O'Brien's diamine can be used][1]
-
s-Butyllithium (1.2 eq, 1.4 M in cyclohexane)
-
Electrophile: Methyl iodide (1.5 eq)
-
Solvent: Anhydrous Diethyl Ether (
)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. The exclusion of moisture is critical; even trace water will quench the lithiated species immediately.[1]
-
Ligand Complexation: Add (-)-sparteine (1.2 mmol) and anhydrous
(10 mL) to the flask. Cool to -78°C (dry ice/acetone bath). -
Base Addition: Add s-BuLi (1.2 mmol) dropwise. Stir for 15 minutes to form the chiral base complex.
-
Substrate Addition: Add N-Boc-azepane (1.0 mmol) dissolved in
(2 mL) dropwise over 10 minutes.-
Critical Control Point: Maintain internal temperature below -70°C. Higher temperatures promote ligand dissociation and racemization.[1]
-
-
Equilibration: Stir at -78°C for 4–5 hours. This long stirring time is required for the equilibration of the diastereomeric lithio-complexes (DTR).[1]
-
Electrophilic Trap: Add Methyl iodide (1.5 mmol) dropwise.
-
Workup: Allow to warm to room temperature slowly overnight. Quench with saturated
, extract with ether, and purify via silica gel chromatography (9:1 Hexane/EtOAc).
Expected Outcome: 85-90% Yield, >90% ee.
Core Protocol B: Ring-Closing Metathesis (RCM)
Principle: RCM constructs the 7-membered ring from an acyclic diene precursor.[1] The challenge here is entropic penalty . Forming a 7-membered ring is slower than 5- or 6-membered rings, increasing the risk of intermolecular polymerization.[1]
Mechanistic Causality: The Dilution Factor
To favor intramolecular cyclization (Rate
-
If Concentration > 0.01 M
Oligomers dominate.[1] -
If Concentration < 0.005 M
Ring formation dominates.[1]
Figure 2: RCM workflow emphasizing the critical dilution parameter for 7-membered ring formation.
Detailed Protocol
Target: Synthesis of a chiral tetrahydroazepine (Balanol core precursor).
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the acyclic diene amine (e.g., via reductive amination of a chiral amino acid derivative with an allylic aldehyde).[1] Ensure the Nitrogen is protected (Boc or Cbz) to prevent coordination to the Ruthenium catalyst.[1]
-
Degassing: Dissolve the diene in anhydrous Dichloromethane (DCM) to a concentration of 0.002 M .
-
Why? Oxygen destroys the active Ruthenium carbene.[1] Bubble Argon through the solvent for 30 minutes before adding the catalyst.
-
-
Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Reflux: Heat to reflux (40°C) for 12–24 hours under an Argon balloon.
-
Monitoring: Monitor by TLC.[1] If the reaction stalls, add a second portion of catalyst (2 mol%).
-
-
Ruthenium Removal (The "Black Spot" Issue):
-
Add 50 eq of DMSO relative to the catalyst and stir for 12 hours (converts active Ru to inactive complexes).[1]
-
Alternatively, use a commercial scavenger resin (e.g., SiliaMetS®).
-
-
Purification: Filter through a pad of silica gel to remove the bulk of the metal, then perform column chromatography.[1]
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Lithiation) | Moisture in s-BuLi or solvent.[1] | Titrate s-BuLi before use.[1] Flame-dry glassware twice.[1] |
| Low ee (Lithiation) | Temperature fluctuation > -70°C. | Use a cryocooler or monitor dry ice/acetone bath constantly.[1] |
| Polymerization (RCM) | Concentration too high.[1] | Dilute reaction to 0.001 M. Add substrate via syringe pump (slow addition). |
| Stalled RCM | "Chelation arrest" by polar groups.[1] | Add Lewis acid (e.g., Ti(OiPr)4) to disrupt chelation (use with caution). |
Advanced Outlook: Photochemical Ring Expansion
A cutting-edge alternative to the methods above involves the photochemical dearomative ring expansion of nitroarenes.[1]
-
Method: Irradiation of nitrobenzenes with blue LEDs in the presence of a reductant converts the 6-membered ring into a 7-membered azepane via a nitrene intermediate.[1]
-
Advantage: Rapid access to complex, polysubstituted azepanes from cheap aromatic starting materials, bypassing the need for long linear synthesis of acyclic precursors [2].
References
-
Lee, S. J., & Beak, P. (2006).[4] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence.[4][5] Journal of the American Chemical Society.[1] Link
-
Mykura, R. C., et al. (2024).[6][7] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][7] Nature Chemistry.[1][7] Link
-
Coldham, I., & Leonori, D. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society.[1] Link
-
Trost, B. M., et al. (2002). A concise synthesis of (-)-balanol. Journal of the American Chemical Society.[1] Link
Sources
- 1. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Development of Azepane-Based Enzyme Inhibitors
Strategic Rationale: The Azepane Advantage
The development of enzyme inhibitors has traditionally relied on 5-membered (pyrrolidine) and 6-membered (piperidine) nitrogen heterocycles. However, the azepane (hexamethyleneimine) scaffold—a seven-membered saturated ring—offers a unique "Goldilocks" zone of conformational flexibility that allows it to mimic high-energy transition states more effectively than its smaller counterparts.
The Pharmacophore Argument[1][2][3]
-
Transition State Mimicry: Many hydrolytic enzymes (glycosidases, proteases) pass through a distorted transition state (e.g., oxocarbenium ion). The 7-membered ring can adopt twist-chair or twist-boat conformations that map directly onto these distorted states, acting as "conformational locks."
-
Entropic Penalty: While flexible, the azepane ring is more constrained than an open chain. By pre-organizing the inhibitor into a bioactive conformation, the entropic penalty upon binding is reduced compared to linear analogs, improving affinity (
). -
Key Targets:
Workflow Visualization
The following diagram outlines the iterative development cycle for azepane inhibitors, distinguishing it from standard small-molecule workflows by emphasizing conformational analysis.
Figure 1: Iterative design cycle for azepane-based inhibitors, emphasizing the critical link between ring conformation and synthetic strategy.
Protocol A: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
Application: Synthesis of polyhydroxylated azepanes (iminosugar mimics) for glycosidase inhibition. Rationale: Unlike the Schmidt reaction (which expands cyclohexanones but struggles with stereocenters), RCM allows the assembly of the 7-membered ring from chiral pool precursors (e.g., sugars or amino acids) with full stereochemical control.
Materials
-
Precursor: Diene-functionalized amine (derived from D-mannose or D-glucose).
-
Catalyst: Grubbs II or Hoveyda-Grubbs II catalyst.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).
-
Reagents: Ti(OiPr)4 (Lewis acid additive to prevent chelation), DMSO (for removal of Ru).
Step-by-Step Methodology
-
Precursor Preparation (The Setup):
-
Synthesize the diene precursor containing the necessary chiral centers.[3] For a glucose mimic, use a derived dialkenyl amine.
-
Critical Step: Ensure all hydroxyl groups are protected (e.g., Benzyl or Silyl ethers). Free hydroxyls can coordinate with the Ruthenium catalyst, killing the reaction.
-
-
The RCM Reaction (The Cyclization):
-
Dissolve the diene precursor in anhydrous DCM (0.005 M concentration).
-
Note: High dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular polymerization.
-
Add Ti(OiPr)4 (0.3 equiv) if the substrate contains basic nitrogens (prevents catalyst poisoning).
-
Add Grubbs II catalyst (5–10 mol%). Reflux at 40°C for 12–24 hours under Argon.
-
-
Reaction Monitoring:
-
Monitor via TLC. The formation of the 7-membered ring is often slower than 5- or 6-membered rings due to entropic factors.
-
Stop Point: If starting material persists after 24h, add a second portion of catalyst (5 mol%).
-
-
Workup and Purification:
-
Quench with DMSO (50 equiv relative to catalyst) and stir for 12 hours. This coordinates the Ru species, making them easier to remove.
-
Filter through a pad of silica gel.
-
Purify via Flash Column Chromatography.
-
-
Functionalization (Post-Cyclization):
-
Dihydroxylation: Treat the resulting unsaturated azepine with OsO4/NMO to install the final diol functionality stereoselectively.
-
Deprotection: Remove benzyl/silyl groups (e.g., H2, Pd/C or TBAF) to yield the free polyhydroxylated azepane.
-
Data Validation Table: RCM Optimization
| Solvent | Concentration | Catalyst Load | Yield (Isolated) | Notes |
| DCM | 0.1 M | 5 mol% | 35% | Significant dimerization (oligomers). |
| DCM | 0.005 M | 5 mol% | 82% | Optimal conditions. |
| Toluene | 0.005 M | 5 mol% | 78% | Requires higher temp (80°C); faster rate. |
Protocol B: Kinetic Characterization of Slow-Binding Inhibitors
Application: Determining
Experimental Design: Progress Curve Analysis
Instead of measuring endpoint inhibition, you must measure the rate of product formation over time in the presence of the inhibitor.
Materials
-
Enzyme: Target protease or glycosidase (e.g., Cathepsin K).
-
Substrate: Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Reader: Kinetic plate reader (Ex/Em appropriate for fluorophore).
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Enzyme buffer (optimize pH to 5.5 for lysosomal enzymes like CatK).
-
Prepare Inhibitor dilution series (5 concentrations spanning 0.1x to 10x the estimated
).
-
-
Reaction Initiation:
-
Add Enzyme to the plate.
-
Add Inhibitor and incubate for varying times (0, 15, 30, 60 min) if doing a discontinuous assay, OR add Substrate immediately for a continuous progress curve.
-
Preferred Method: Add Enzyme to a mixture of Substrate + Inhibitor to capture the onset of inhibition.
-
-
Data Acquisition:
-
Monitor fluorescence every 30 seconds for 60 minutes.
-
Observation: In the presence of a slow-binding inhibitor, the curve will not be linear.[4] It will start with a slope similar to the uninhibited reaction (
) and curve downward to a final steady-state velocity ( ).
-
-
Mathematical Modeling (The "Senior Scientist" Insight):
-
Do not fit to a linear regression. Fit the product (
) vs. time ( ) data to the Slow-Binding Equation : -
Where:
- = Initial velocity[4]
- = Steady-state velocity
-
= Apparent first-order rate constant for the transition from
to .
-
-
Secondary Plotting:
Visualization of Kinetic Workflow
Figure 2: Decision tree for distinguishing fast-binding vs. slow-binding kinetics in azepane inhibitor assays.
Troubleshooting & Optimization: The "Balicatib" Lesson
A critical failure mode in azepane development—exemplified by the clinical failure of Balicatib (Cathepsin K inhibitor)—is Lysosomotropism .
The Problem
Azepane amines are basic (pKa ~10-11). They become protonated in the acidic environment of the lysosome (pH 4.5–5.0) and get trapped. This leads to:
-
Off-target toxicity: Accumulation causes lysosomal swelling and dysfunction (e.g., skin rashes, morphea).[2]
-
Loss of potency: The drug is sequestered away from cytosolic targets (if the target is cytosolic).
The Solution (Optimization Protocol)
To ensure the safety of your azepane inhibitor, you must tune the basicity.
-
pKa Modulation:
-
Strategy: Introduce electron-withdrawing groups (fluorine, nitrile) on the azepane ring or adjacent to the nitrogen to lower the pKa of the amine to < 8.0.
-
Synthesis Adjustment: Use gem-difluoro substitution on the ring (via fluorinated RCM precursors).
-
-
Lipophilicity (LogD) Check:
-
Maintain LogD (pH 7.4) between 1 and 3. High lipophilicity + High basicity = High Lysosomotropism.
-
-
In Vitro Lysosomal Trapping Assay:
-
Incubate cells with the inhibitor (10 µM) for 24h.
-
Lyse cells and measure intracellular concentration via LC-MS/MS.
-
Calculate Accumulation Ratio (Cellular conc. / Media conc.). A ratio > 100 indicates high risk.
-
References
-
Design & Synthesis of Cathepsin K Inhibitors (Balicatib)
- Source: Journal of Medicinal Chemistry.
- Title: "Design and Synthesis of Azepanone-Based Inhibitors of C
-
URL:[Link] (General Journal Link - Specific Balicatib papers: J. Med. Chem. 2006, 49, 16, 4833–4842).
-
Polyhydroxylated Azepanes (Iminosugars)
- Source: Chemical Reviews.
- Title: "Iminosugars: From Synthesis to Therapeutic Applic
-
URL:[Link]
-
Slow-Binding Kinetics Methodology
-
Ring-Closing Metathesis Protocols
- Source: Organic Letters.
- Title: "Stereoselective Synthesis of Seven-Membered Iminosugars via RCM."
-
URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 5. mdpi.com [mdpi.com]
- 6. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Seven-Membered Ring: Synthetic Strategies for Azepane Scaffolds in SAR Campaigns
Executive Summary
The azepane (hexamethyleneimine) scaffold represents a "privileged but underutilized" chemical space in drug discovery. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate small molecule libraries due to synthetic ease, the 7-membered azepane offers unique conformational flexibility and vector orientation that can break "flat" SAR trends. However, the synthesis of azepanes is historically plagued by entropic penalties and transannular strain.
This guide provides a validated roadmap for accessing azepane analogs. We move beyond textbook definitions to provide field-tested protocols for Ring-Closing Metathesis (RCM) and Directed
Part 1: Strategic Scaffolding & The "Seven-Membered Itch"
The Thermodynamic Challenge
Synthesizing medium-sized rings (7-9 members) is kinetically slower than 5- or 6-membered rings due to the probability of chain ends meeting (entropy) and the strain of the transition state (enthalpy).
-
Piperidine (6-membered): Rigid chair conformation; well-defined equatorial/axial vectors.
-
Azepane (7-membered): Exists as a flexible twist-chair/twist-boat equilibrium. This flexibility allows the scaffold to "mold" into binding pockets where rigid piperidines fail, but it also complicates NMR analysis and lowers synthetic yields if not managed correctly.
Decision Matrix: Selecting the Right Route
Do not apply a "one-size-fits-all" approach. Select your synthetic route based on where you need diversity on the ring.
Figure 1: Synthetic decision tree for azepane scaffold construction. Select Route A for core structural changes, Route B for precise stereocontrol at C2, and Route C for bulk scale-up.
Part 2: Detailed Synthetic Protocols
Protocol A: De Novo Synthesis via Ring-Closing Metathesis (RCM)
Objective: Synthesis of 2,3,4,7-tetrahydro-1H-azepine derivatives. Why this method? RCM is the most robust method to overcome the entropic penalty of 7-membered ring formation. The resulting double bond provides a handle for further functionalization (reduction, epoxidation, dihydroxylation).
The "Dilution Rule"
-
Critical Parameter: The reaction must be performed at high dilution (
) to favor intramolecular cyclization (ring closing) over intermolecular polymerization (ADMET).
Materials
-
Precursor:
-diallyl-4-methylbenzenesulfonamide (or similar diene). -
Catalyst: Grubbs 2nd Generation Catalyst (G-II). Note: G-I is often too slow for tetrasubstituted centers; G-II is preferred for 7-membered rings.
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
Step-by-Step Procedure
-
Degassing: Sparge anhydrous DCM with argon for 15 minutes. Oxygen poisons the ruthenium carbene.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the diene precursor (1.0 equiv) in DCM to a final concentration of 0.005 M (e.g., 1 mmol in 200 mL).
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under argon flow. The solution should turn a characteristic pinkish-brown.
-
Reflux: Heat to reflux (
) for 4–12 hours. -
Quenching (Critical): Remove from heat. Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium. Stir for 30 minutes, then filter through a Celite pad.
-
Purification: Concentrate in vacuo. The crude oil is often dark. Flash chromatography (Hexane/EtOAc) usually yields the azepine as a clear oil or white solid.
Workflow Diagram:
Figure 2: Operational workflow for RCM. Step 2 (Dilution) is the primary failure point if ignored.
Protocol B: C2-Functionalization via Directed Lithiation (Beak's Method)
Objective: Introduction of substituents at the
Materials
-
Substrate: N-Boc-azepane (commercially available or prepared via Boc-protection of hexamethyleneimine).
-
Base:
-Butyllithium ( -BuLi), 1.3 M in cyclohexane. Do not use n-BuLi; it is insufficiently basic. -
Ligand: TMEDA (
-tetramethylethylenediamine) or (-)-Sparteine for enantioselective induction. -
Electrophile: Methyl iodide, benzaldehyde, or allyl bromide.
Step-by-Step Procedure
-
Cryogenic Setup: Flame-dry a Schlenk flask. Add N-Boc-azepane (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether (
). Cool to -78°C (dry ice/acetone). Note: THF can be used, but often provides tighter coordination for the lithiated species. -
Lithiation: Dropwise add
-BuLi (1.2 equiv) over 10 minutes. Maintain internal temperature below -70°C. -
Incubation: Stir at -78°C for 1–2 hours. The solution may turn light yellow, indicating the formation of the dipole-stabilized carbanion.
-
Trapping: Add the electrophile (1.5 equiv) dissolved in a minimal amount of
. -
Warming: Allow the reaction to warm slowly to room temperature over 3 hours.
-
Workup: Quench with saturated
. Extract with . -
Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free amine for biological testing.
Part 3: SAR Logic & Library Design
When transitioning from a piperidine hit to an azepane analog, expect significant changes in physicochemical properties. Use the table below to guide your library design.
Table 1: Comparative Properties for SAR Optimization
| Feature | Piperidine (6-Membered) | Azepane (7-Membered) | SAR Implication |
| Conformation | Rigid Chair | Flexible Twist-Chair | Azepane can adapt to "induced fit" pockets but incurs higher entropic binding penalty. |
| Basicity ( | ~11.2 | ~11.3 | Very similar; minimal impact on ionization state at physiological pH. |
| Lipophilicity | Baseline | +0.5 LogP (approx) | Azepane is more lipophilic (extra |
| Metabolic Hotspot | C2/C6 ( | C2/C7 ( | Block |
| Vector Space | Equatorial/Axial distinct | Pseudo-equatorial | Azepane substituents project into slightly different vectors; useful for "reaching" distinct sub-pockets. |
Troubleshooting Common Issues
-
Issue: RCM yields are low (<30%).
-
Fix: Check the purity of the diene. Trace amines poison Grubbs catalysts. Wash the precursor with dilute HCl, then neutralize, before the reaction.
-
-
Issue: Lithiation results in starting material recovery.
-
Fix: Ensure temperature is strictly -78°C. If the temperature spikes, the
-BuLi attacks the Boc carbonyl (nucleophilic attack) rather than deprotonating the ring (basicity).
-
References
-
BenchChem. (2025).[1][3] Optimizing reaction conditions for azepane ring formation. Retrieved from
-
Ruffoni, A., et al. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from
-
Nguyen, T., et al. (2010).[4] Diamine-Free Lithiation-Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters. Retrieved from
- Beak, P., & Lee, W.K. (1989). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives. Journal of Organic Chemistry. (Fundamental methodology basis for Protocol B).
-
Lazewska, D., et al. (2017).[5] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[5] Bioorganic & Medicinal Chemistry. Retrieved from
-
Organic Syntheses. (2011). Intramolecular Schmidt Reaction: Preparation of Fused Bicyclic Lactams.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
High-Performance Chiral Separation of Azepane Derivatives: Method Development & Optimization
Topic: Analytical HPLC Methods for Chiral Azepane Separation Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Azepane Challenge
The azepane (hexamethyleneimine) ring is a seven-membered saturated nitrogen heterocycle found in numerous pharmaceutical agents, including antihistamines (e.g., Azelastine ), CNS-active agents, and various kinase inhibitors.[1] Unlike their five-membered (pyrrolidine) or six-membered (piperidine) counterparts, azepanes possess unique conformational flexibility, existing in dynamic twist-chair and twist-boat conformations.
This flexibility, combined with the high basicity of the secondary or tertiary amine nitrogen (typically pKa 10.0–11.0), presents two distinct analytical challenges:
-
Conformational Blurring: The lack of a rigid steric "lock" can reduce the enantiomeric recognition capability of some chiral stationary phases (CSPs).
-
Peak Tailing: Strong interaction between the basic nitrogen and residual silanols on the silica support leads to severe peak tailing, compromising resolution (
) and quantitation limits.
This guide details a robust, self-validating workflow for developing enantioselective HPLC methods for azepane derivatives, prioritizing Polysaccharide-based CSPs due to their proven versatility with flexible heterocycles.
Strategic Method Development
Stationary Phase Selection
While Pirkle-type and Cyclodextrin columns have niche applications, Polysaccharide-based CSPs are the industry standard for azepanes. The helical groove of the amylose or cellulose polymer provides an inclusion environment that can accommodate the bulky, flexible 7-membered ring.
-
Primary Screen (The "Workhorses"):
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA): Generally offers the highest hit rate for azepanes due to a slightly wider chiral groove compared to cellulose.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, IB): Excellent complementary selectivity.
-
-
Secondary Screen (Chlorinated Selectors):
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): The electron-withdrawing chlorines alter the
interaction strength, often resolving separations where methyl-substituted phases fail.
-
Mobile Phase & Additives
The choice of mobile phase is dictated by the solubility of the azepane and the required ionization state.
-
Normal Phase (NP): Alkane/Alcohol mixtures. The preferred mode for initial screening. It promotes hydrogen bonding between the analyte and the carbamate groups on the CSP.
-
Basic Additives (Critical): Due to the high pKa of azepanes, 0.1% Diethylamine (DEA) or Triethylamine (TEA) is mandatory in the mobile phase.
Experimental Protocols
Protocol A: The "Golden Standard" Screening Workflow (Normal Phase)
Objective: Rapidly identify a baseline separation (
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) and Ethanol (EtOH)
-
Diethylamine (DEA) - Freshly opened
System Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25°C (Start here; lower T often improves
for flexible rings) -
Detection: UV (typically 210–254 nm; check analyte
)
Step-by-Step Procedure:
-
Column Setup: Install Chiralpak IA (or AD-H) and Chiralpak IB (or OD-H) in a column switching valve if available.
-
Mobile Phase Preparation:
-
MP A: n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)
-
MP B: n-Hexane / EtOH / DEA (90 : 10 : 0.1 v/v/v)
-
-
Sample Prep: Dissolve the azepane sample in the alcoholic component of the mobile phase (e.g., pure EtOH). Concentration: 0.5 mg/mL. Do not dissolve in pure hexane as the polar amine may precipitate.
-
Screening Sequence:
-
Inject Sample on Column 1 (Amylose) with MP A (IPA) .
-
Inject Sample on Column 1 (Amylose) with MP B (EtOH) .
-
Switch Column.
-
Inject Sample on Column 2 (Cellulose) with MP A (IPA) .
-
Inject Sample on Column 2 (Cellulose) with MP B (EtOH) .
-
-
Evaluation:
-
Calculate Resolution (
). -
Calculate Tailing Factor (
). -
Success Criteria:
and .
-
Protocol B: Optimization for Resolution & Tailing
If Screening yields partial separation (
-
Tailing Issues (
):-
Action: Increase DEA concentration to 0.2% or switch to Ethylenediamine (EDA) (0.1%). EDA is a stronger silanol blocker but is less volatile (not MS friendly).
-
-
Resolution Issues (Partial Separation):
-
Action 1 (Solvent Strength): Dilute the alcohol. Change 90:10 to 95:5 or 98:2. Lower polarity increases retention (
) and often selectivity ( ). -
Action 2 (Temperature): Lower column temperature to 10°C or 15°C. This reduces thermal motion of the flexible azepane ring, potentially "locking" it into the chiral groove more effectively.
-
-
Solubility Issues:
-
If the azepane is insoluble in Hexane, switch to Polar Organic Mode (POM) : 100% Acetonitrile (with 0.1% DEA) or MeOH/Acetonitrile mixtures. Note: Only use Immobilized columns (IA, IB, IC) for 100% Acetonitrile to ensure column stability.
-
Visualized Workflows
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the correct mode and troubleshooting common issues.
Figure 1: Decision matrix for chiral method development of azepane derivatives, navigating solubility constraints and optimization pathways.
Data Summary: Typical Performance Metrics
The table below summarizes expected performance for a generic substituted azepane (e.g., Azelastine analog) on standard polysaccharide columns.
| Parameter | Chiralpak AD-H / IA | Chiralcel OD-H / IB | Chiralpak IC |
| Mobile Phase | Hex/EtOH/DEA (90:10:0.1) | Hex/IPA/DEA (90:10:0.1) | Hex/DCM/EtOH/DEA (50:30:20:0.1)* |
| Selectivity ( | High (1.2 - 1.8) | Moderate (1.1 - 1.4) | High (Variable) |
| Resolution ( | Typically > 2.5 | Typically 1.5 - 2.0 | Excellent for chlorinated analogs |
| Elution Order | Often (R) then (S) | Often (S) then (R) | Hard to predict |
| Key Advantage | Broadest "hit" rate for azepanes | Good for bulky substitutions | Resolves "flat" aromatic systems |
*Note: DCM (Dichloromethane) can only be used with Immobilized columns (IA, IB, IC).
Scientific Validation & Troubleshooting
The "Memory Effect" (Important)
Polysaccharide columns can retain "memory" of previous mobile phases, especially if basic additives were used.
-
Protocol: Dedicate specific columns for Basic use. Do not switch a column between Acidic (TFA) and Basic (DEA) mobile phases, as this can permanently alter the stationary phase conformation and selectivity.
Sample Solvent Mismatch
Injecting a sample dissolved in 100% Ethanol into a 98:2 Hexane/Ethanol mobile phase will cause "solvent shock," leading to distorted, split peaks that mimic chiral separation.
-
Correction: Always dissolve the sample in the mobile phase itself, or a solvent ratio close to the mobile phase.
Peak Identification
Because azepanes lack a second chiral center in many basic scaffolds (unlike some complex alkaloids), elution order cannot be predicted a priori.
-
Verification: Use a circular dichroism (CD) detector inline or inject a known enantiomer standard to confirm elution order (EEO).
References
-
Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. Retrieved from [Link]
-
Patel, P. & Pasha, T. (2023).[4] Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021).[5] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
RSC Publishing. (2015). Chiral separation of five antihistamine drug enantiomers... by HPLC-MS/MS. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Reversed-phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase. Retrieved from [Link]
Sources
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
NMR spectroscopy techniques for azepane structure elucidation
Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.
Abstract
Seven-membered nitrogen heterocycles (azepanes) represent a "privileged scaffold" in modern drug discovery, appearing in agents ranging from antihistamines to CGRP receptor antagonists. However, their structural elucidation is notoriously difficult due to high conformational mobility (pseudorotation) and the lack of a single, rigid "chair" ground state. This guide provides a definitive, self-validating NMR workflow to resolve azepane stereochemistry, distinguishing between Twist-Chair (TC) and Twist-Boat (TB) conformers using advanced 2D NMR and Variable Temperature (VT) techniques.
Part 1: The Azepane Challenge
Unlike cyclohexane, which resides firmly in a chair conformation, azepane rings exist in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.
-
The Energy Landscape: The energy barrier between these conformers is often low (< 10 kcal/mol), resulting in rapid exchange at room temperature (298 K).
-
The Spectroscopic Consequence:
-
Signal Averaging:
H signals often appear as broad multiplets or average out, obscuring crucial scalar couplings ( -values). -
The "Null" NOE Trap: Azepane derivatives (MW 250–600 Da) often tumble at a rate (
) where the Nuclear Overhauser Effect (NOE) approaches zero. Standard NOESY experiments frequently yield false negatives.
-
Part 2: Strategic Workflow (Decision Tree)
The following workflow prioritizes the detection of rigid stereochemistry over conformational averaging.
Figure 1: Decision tree for azepane structure elucidation. Note the critical branch for Variable Temperature (VT) NMR to resolve broad signals caused by ring flipping.
Part 3: Experimental Protocols
Protocol A: Sample Preparation & Solvent Selection
Objective: Maximize dispersion and control viscosity for NOE/ROE buildup.
-
Standard: DMSO-d6 . Its higher viscosity (compared to CDCl3) slows molecular tumbling (
), pushing the molecule away from the "null NOE" region and enhancing ROESY signals. It also disrupts intramolecular H-bonds that might artificially lock a conformation. -
Alternative: CD2Cl2 (Methylene Chloride-d2). Mandatory for VT-NMR below 250 K, as DMSO freezes at 291 K.
Protocol B: The "Nitrogen Anchor" ( H- N HMBC)
Azepanes contain a nitrogen atom that is the "anchor" of the ring. Direct detection of
-
Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC optimized for long-range couplings).
-
Optimization: Set long-range coupling delay corresponding to
Hz (approx. 60-80 ms). -
Self-Validation:
-
Success: Cross-peaks observed between N1 and protons at C2/C7 (alpha positions).
-
Chemical Shift Check: Non-protonated tertiary amines appear ~30–70 ppm (relative to liquid NH3). Protonated/charged amines shift significantly upfield (~100 ppm shielding effect due to lone pair involvement).[1]
-
Protocol C: Stereochemical Locking (2D ROESY)
Why ROESY? For mid-sized molecules (MW 300–700), the NOE enhancement is negligible. The Rotating-frame Overhauser Effect (ROE) is always positive, regardless of tumbling rate.[2]
-
Pulse Sequence: roesyphpr (Phase-sensitive ROESY with CW spin-lock).
-
Parameters:
-
Mixing Time: 200–300 ms. (Too long = spin diffusion; Too short = low signal).
-
Spin-Lock Power:
kHz. Must be sufficient to lock magnetization but low enough to avoid TOCSY transfer artifacts.
-
-
Self-Validation (The "Artifact Check"):
-
True ROE: Cross-peaks have opposite phase to the diagonal (e.g., Diagonal = Positive/Red; Cross-peak = Negative/Blue).
-
TOCSY Artifact: Cross-peaks have the same phase as the diagonal. Action: Reduce spin-lock power or mixing time if observed.
-
Protocol D: Variable Temperature (VT) NMR
Trigger: If 1D
-
Solvent: Dissolve 5-10 mg sample in 0.6 mL CD2Cl2 or Toluene-d8 .
-
Acquisition:
-
Start at 298 K.
-
Cool in 20 K increments (298 -> 278 -> 258 -> 238 K).
-
Stop point: When broad multiplets resolve into sharp, distinct signals (Slow Exchange Limit).
-
-
Data Interpretation: At the slow exchange limit, you will likely see two sets of signals (Major/Minor conformers). Integrate them to determine the
and of the ring flip.
Part 4: Data Analysis & Stereochemical Assignment
Vicinal Coupling Analysis ( )
The Karplus equation must be modified for 7-membered rings. Use the extracted
| Dihedral Angle ( | Interaction | Typical | Interpretation |
| 180° | Anti-periplanar (trans-diaxial) | 8.0 – 11.5 | Indicates rigid "sides" of the Twist-Chair. |
| 60° | Gauche (axial-equatorial) | 2.0 – 5.0 | Common in the "turn" regions of the ring. |
| ~90° | Orthogonal | 0 – 2.0 | Often seen in Twist-Boat conformers. |
Distinguishing Twist-Chair (TC) vs. Twist-Boat (TB)
Use the ROE network to map trans-annular distances.
-
Twist-Chair (TC): The most common ground state. Look for strong ROE correlations between H2(axial) and H4(axial) or H7(axial) and H5(axial) (1,3-diaxial like interactions).
-
Twist-Boat (TB): Often stabilized by bulky substituents or bridgehead fusion. Characterized by a "flagpole" interaction. Look for a strong ROE between H3 and H6 (cross-ring proximity) which is absent in the TC form.
Figure 2: Logic flow for distinguishing the two primary azepane conformers based on ROESY data.
References
-
Conformational Analysis of 7-Membered Rings: Dillen, J. L. M. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane... National Institutes of Health (PMC). [Link]
-
NOESY vs ROESY in Medium Molecules: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Distinction between NOE and ROE regimes.[3][4][5] [Link]
-
Azepane Scaffolds in Drug Discovery: Nortcliffe, A., & Moody, C. J. (2015).[6][7] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes...[6][8][9] Bioorganic & Medicinal Chemistry.[6][10] [Link]
-
15N NMR Chemical Shifts: Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry. [Link]
Sources
- 1. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. reddit.com [reddit.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. jopir.in [jopir.in]
Application Note: Benzyl 3-hydroxy-3-methylazepane-1-carboxylate in Parallel Synthesis
This Application Note and Protocol Guide details the strategic use of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate as a high-value scaffold in parallel synthesis.
Introduction: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
Benzyl 3-hydroxy-3-methylazepane-1-carboxylate represents a sophisticated building block designed to address specific medicinal chemistry challenges:
-
Conformational Constraint: The 7-membered azepane ring is inherently flexible. The 3-methyl group introduces A-value strain that biases the ring conformation, potentially locking the molecule into a bioactive shape.
-
Polarity Vector: The 3-hydroxyl group (a tertiary alcohol) acts as a specific hydrogen-bond donor/acceptor handle to modulate logP and improve water solubility without introducing a metabolic "soft spot" (tertiary alcohols are resistant to oxidation compared to secondary alcohols).
-
Orthogonal Protection: The Cbz (benzyloxycarbonyl) group protects the amine, allowing the scaffold to be used as a "capped" core or deprotected for N-functionalization.
Structural Analysis
The molecule features a tertiary alcohol which is sterically hindered. In parallel synthesis, this group is often left as a fixed polar element, while the N-position is used for library generation.
Caption: Structural deconstruction of the scaffold highlighting the strategic value of the 3,3-disubstitution pattern.
Chemical Compatibility & Handling
-
Physical State: Viscous oil or low-melting solid (racemic mixtures are often oils; enantiopure forms may crystallize).
-
Solubility: Soluble in DCM, MeOH, DMSO, DMF. Limited solubility in Hexanes.
-
Stability: The Cbz group is stable to basic and acidic conditions (mild), but sensitive to strong acids (HBr) and hydrogenolysis. The tertiary alcohol is stable but may undergo elimination (dehydration) under highly acidic conditions at high temperatures.
Parallel Synthesis Workflow
The primary workflow involves removing the Cbz group to release the secondary amine, which is then diversified into a library of ureas, amides, or sulfonamides.
Workflow Diagram
Caption: High-throughput workflow for converting the Cbz-protected scaffold into a diversified library.
Detailed Experimental Protocols
Protocol A: High-Throughput Cbz Deprotection (Transfer Hydrogenation)
Rationale: Traditional hydrogenation (H2 balloons) is difficult to manage in parallel synthesis (96-well blocks). Transfer hydrogenation using ammonium formate is safer, homogeneous, and amenable to liquid handling automation.
Materials:
-
Substrate: Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (0.1 mmol per well).
-
Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk).
-
Hydrogen Source: Ammonium Formate (solid).
-
Solvent: Methanol (MeOH).[1]
-
Equipment: 96-well deep-well block, heating block/shaker.
Step-by-Step:
-
Preparation: In a deep-well block, dissolve the substrate (26.3 mg, 0.1 mmol) in MeOH (1.0 mL).
-
Catalyst Addition: Add 10% Pd/C (10 mg/well). Note: Add as a slurry in water/MeOH if using automation to ensure even distribution.
-
Reagent Addition: Add Ammonium Formate (31.5 mg, 5.0 equiv).
-
Reaction: Seal the block with a gas-permeable mat (to allow CO2 release). Heat to 60°C with vigorous shaking (600 rpm) for 4–6 hours.
-
Work-up: Filter the reaction mixture through a Celite-packed filter plate to remove Pd/C. Wash with MeOH (2 x 0.5 mL).
-
Concentration: Evaporate solvent (Genevac or N2 blowdown). The residue is the free amine (usually an acetate/formate salt) ready for coupling.
Protocol B: Parallel Amide Coupling (Library Generation)
Rationale: Utilizing the free amine to generate amides. The tertiary alcohol at C3 generally does not interfere with standard amide coupling conditions due to steric bulk, meaning O-protection is rarely necessary.
Materials:
-
Amine: 3-hydroxy-3-methylazepane (from Protocol A).
-
Diversity Set: Carboxylic Acids (R-COOH).
-
Coupling Agent: HATU (preferred for secondary amines).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Stock Solutions:
-
Amine: 0.2 M in DMF.
-
Acids: 0.2 M in DMF.
-
HATU: 0.2 M in DMF.
-
DIPEA: 1.0 M in DMF.
-
-
Reaction Assembly:
-
Add 500 µL Amine solution (100 µmol) to each well.
-
Add 550 µL Acid solution (110 µmol, 1.1 equiv).
-
Add 300 µL DIPEA solution (300 µmol, 3.0 equiv).
-
Add 550 µL HATU solution (110 µmol, 1.1 equiv).
-
-
Incubation: Shake at Room Temperature (RT) for 16 hours.
-
Scavenging (Purification):
-
To remove excess acid and HATU byproducts, add PS-Trisamine resin (approx. 3 equiv relative to excess acid) and PS-Isocyanate resin (to scavenge any unreacted amine, though acid is in excess).
-
Shake for 4 hours.
-
-
Isolation: Filter resin. Collect filtrate. Evaporate DMF.
-
QC: Analyze by LCMS. Expected purity >85%.
Protocol C: Handling the Tertiary Alcohol (Optional)
If functionalization of the 3-OH is required (e.g., to create an ether), standard Williamson ether synthesis often fails due to steric hindrance and ring constraints.
-
Recommended Method: Ritter Reaction (for conversion to amides) or Alkylation with active halides (Benzyl bromide) using NaH in DMF.
-
Note: Perform O-alkylation before Cbz removal if possible, to avoid N-alkylation competition.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Molecular Weight | 263.33 g/mol (Cbz-protected) |
| ClogP | ~2.5 (Protected) / ~0.5 (Deprotected) |
| Deprotection Yield | Typically >95% (Quant.) via Transfer Hydrogenation |
| Amide Coupling Yield | 80–95% (HATU method) |
| Common Impurity | N-Methylation (trace) if using MeOH/Heat for too long during deprotection (rare). |
| Stereochemistry | If using chiral starting material, racemization is negligible under Protocol A/B conditions. |
Troubleshooting:
-
Incomplete Deprotection: If Cbz remains, switch to AlCl3 (3 equiv) in HFIP at RT for 1 hour. This is a potent, metal-free alternative [1].
-
Low Solubility: If the final library compounds are insoluble in DMSO for screening, the free hydroxyl group might be driving crystal packing. Consider capping the OH (e.g., acetylation) in a post-synthesis step if bioactivity allows.
References
-
Vinayagam, V., et al. (2024).[2] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674.[2] Link
-
Reymond, J.L., et al. (2025).[3] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[4] Journal of Medicinal Chemistry. Link
-
BenchChem Protocols. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[1][5][6] Link
-
Magdalenić, K., et al. (2023).[7] Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(2), e202200262.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Derivatization of the Azepane Core for Library Generation
Abstract
The azepane scaffold, a seven-membered saturated heterocycle, is a privileged structure in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its inherent three-dimensional character and conformational flexibility make it an attractive core for exploring new chemical space in drug discovery.[4][5] However, the synthesis of diverse azepane libraries has been historically challenging compared to their five- and six-membered counterparts.[6] This guide provides a detailed overview of robust and scalable strategies for the derivatization of the azepane core, enabling the generation of high-quality small molecule libraries for screening and lead optimization. We present field-proven, step-by-step protocols for key transformations, explain the causal logic behind experimental choices, and outline a comprehensive workflow for library synthesis, purification, and characterization.
Introduction: The Strategic Value of the Azepane Scaffold
Saturated heterocycles are increasingly sought-after motifs in drug discovery to improve properties such as solubility and metabolic stability while providing complex three-dimensional exit vectors for molecular interactions.[5][7] The seven-membered azepane ring system is particularly noteworthy, appearing in bioactive molecules with anticancer, antiviral, and antidiabetic properties.[1][3] A prime example is the natural product (-)-Balanol, an ATP-competitive protein kinase inhibitor, which has served as a foundational scaffold for further drug development.[2][3]
Despite their potential, the creation of diverse azepane libraries is often hampered by synthetic challenges.[6] This application note aims to demystify this process by providing reliable methodologies for derivatization at two key positions: the nitrogen atom (N1) and various carbon atoms on the ring backbone. By leveraging modern synthetic methods, researchers can efficiently generate large, diverse libraries to accelerate the discovery of novel therapeutics.[8]
Strategic Approaches to Azepane Derivatization
The generation of an azepane-based library begins with a strategic decision on how to introduce diversity. The two primary approaches are functionalization of the ring nitrogen and functionalization of the carbon skeleton.
-
N-Functionalization: This is the most direct and widely used strategy. The secondary amine of the azepane core is a reactive handle, amenable to a wide range of transformations such as alkylation, acylation, arylation, and sulfonylation. These reactions are typically high-yielding and tolerant of a broad array of functional groups, making them ideal for parallel synthesis.
-
C-H Functionalization: Direct modification of the C-H bonds on the azepane ring is a more advanced strategy that offers access to novel chemical space and structural diversity not achievable through N-functionalization alone. While synthetically more demanding, recent advances in catalysis have made this approach increasingly viable for library generation.[7][9]
The choice of strategy depends on the goals of the library. N-functionalization is excellent for rapidly exploring the space around a known pharmacophore, while C-H functionalization can be used to create highly novel scaffolds.
Caption: Strategic pathways for azepane core derivatization.
Core Protocols for Library Synthesis
The following protocols are robust, scalable methods for the N-functionalization of the azepane core, selected for their reliability and broad substrate scope, making them ideal for parallel library generation.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and wide functional group tolerance.[10] This one-pot procedure involves the reaction of azepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated azepane.[11][12]
Causality and Experimental Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for the iminium ion over the starting carbonyl compared to other hydrides like sodium borohydride. Its tolerance of mildly acidic conditions is crucial for promoting imine formation without requiring a separate dehydration step.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the STAB reagent.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze iminium ion formation, especially with less reactive ketones. However, it is often unnecessary for reactive aldehydes.
Step-by-Step Methodology:
-
Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add azepane (1.0 eq., e.g., 100 mg, 1.01 mmol) and the desired aldehyde/ketone (1.1 eq., 1.11 mmol).
-
Solvent Addition: Dissolve the reactants in dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 321 mg, 1.52 mmol) portion-wise over 5 minutes. Note: The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure N-alkylated azepane.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[13][14] It allows for the formation of C-N bonds under conditions that tolerate a vast array of functional groups, making it indispensable for library synthesis.[15][16]
Causality and Experimental Rationale:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. A pre-catalyst like Pd₂(dba)₃ is often used with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the product.[14][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent catalyst deactivation and unwanted side reactions. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk line techniques, add the aryl halide (1.0 eq., e.g., 1.0 mmol), Pd₂(dba)₃ (0.02 eq., 18 mg, 0.02 mmol), and XPhos (0.08 eq., 38 mg, 0.08 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq., 135 mg, 1.4 mmol).
-
Solvent and Substrate Addition: Add anhydrous, deoxygenated toluene (5 mL). Finally, add azepane (1.2 eq., 119 mg, 1.2 mmol) via syringe.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl azepane.
Library Generation and Quality Control Workflow
Generating a library involves applying the core protocols in a parallel format, followed by systematic purification and characterization.[8]
Caption: Workflow for azepane library generation and QC.
Quality Control (QC): To ensure the integrity of the library, every compound must be analyzed for identity and purity.[17] This is a self-validating system essential for reliable screening results.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS | Observed mass matches calculated mass (± 0.2 amu) | Confirms the target molecule was formed. |
| Purity | LC-MS (UV 214/254 nm) | > 90% purity by peak area | Ensures screening hits are due to the target compound, not impurities.[17] |
| Structure | ¹H NMR (for a subset) | Spectrum consistent with proposed structure | Provides definitive structural confirmation for representative library members. |
Table 1. Standard Quality Control Parameters for Library Compounds.
Conclusion
The derivatization of the azepane core is a highly valuable strategy for generating novel, three-dimensional small molecule libraries for drug discovery. By employing robust and well-understood synthetic methods like reductive amination and Buchwald-Hartwig amination, researchers can efficiently access a wide range of N-substituted azepanes. When combined with a systematic workflow for parallel synthesis, purification, and stringent quality control, these protocols provide a powerful platform for exploring new chemical space and identifying the next generation of therapeutic agents.
References
-
Azepine-Embedded Seco-Hexabenzocoronene-Based Helix Nanographenes: Access to Modification of the Core by N–H Functionalization. ACS Publications. Available at: [Link]
- Parallel Synthesis and Library Design.Google Books.
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central (PMC). Available at: [Link]
-
Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available at: [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Available at: [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
C–H Functionalization of Saturated Heterocycles Beyond the C2 Position. ResearchGate. Available at: [Link]
-
Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. National Institutes of Health (NIH). Available at: [Link]
-
Double Palladium-Catalyzed Synthesis of Azepines. ResearchGate. Available at: [Link]
-
Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Applications of Small Molecule Libraries. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
High-throughput characterization and quality control of small-molecule combinatorial libraries. PubMed. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC. Available at: [Link]
-
ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. Available at: [Link]
-
Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! YouTube. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Application of the methodology in the preparation of azepane-based... ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Hot Articles – Chemical Science Blog. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Azepane Derivatives: In Vitro Protocols for Enzyme Inhibition and Receptor Modulation
[1]
Abstract
The azepane (hexamethyleneimine) scaffold represents a privileged structure in medicinal chemistry due to its conformational flexibility and ability to mimic diverse biological substrates. Depending on its substitution pattern, the azepane ring can function as a transition-state analogue for glycosidases (polyhydroxylated azepanes/iminosugars) or as a hydrophobic pharmacophore for G-protein coupled receptors (GPCRs) and Sigma receptors. This application note provides a rigorous technical guide for evaluating azepane derivatives across these distinct therapeutic modalities. We detail optimized protocols for glycosidase inhibition kinetics , Sigma-1 receptor binding , and phenotypic cytotoxicity profiling , grounded in recent pharmacological data.
Module 1: Glycosidase Inhibition Assays (Metabolic & Lysosomal Targets)
Rationale & Mechanism
Polyhydroxylated azepanes act as iminosugars, mimicking the oxocarbenium ion transition state of glycosidic hydrolysis. These derivatives are potent inhibitors of
Critical Causality: The assay relies on the hydrolysis of a chromogenic substrate,
Protocol: Kinetic Colorimetric -Glucosidase Inhibition
Assay Format: 96-well microplate (Clear, flat-bottom) Detection: Absorbance at 405 nm
Reagents
-
Buffer: 0.1 M Phosphate Buffer (pH 6.8). Note: pH 6.8 is critical; higher pH can cause spontaneous hydrolysis or enzyme denaturation, while lower pH suppresses the ionization of p-nitrophenol, reducing signal.
-
Enzyme:
-Glucosidase from Saccharomyces cerevisiae (1 U/mL stock in buffer). -
Substrate:
-Nitrophenyl- -D-glucopyranoside ( NPG), 10 mM stock. -
Stop Solution: 0.2 M Na
CO .
Step-by-Step Methodology
-
Compound Preparation: Dissolve azepane derivatives in DMSO. Prepare serial dilutions (e.g., 0.1
M to 100 M) in Phosphate Buffer. Ensure final DMSO concentration is to prevent enzyme inactivation. -
Pre-Incubation:
-
Add 20
L of test compound (or Acarbose positive control) to wells. -
Add 20
L of -Glucosidase solution (0.2 U/mL final in well). -
Incubate at 37°C for 15 minutes . This step allows the inhibitor to establish equilibrium with the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 20
L of NPG substrate. -
Incubate at 37°C for 20 minutes .
-
-
Termination: Add 80
L of Stop Solution (Na CO ). This shifts the pH to ~10, maximizing the molar absorptivity of the released p-nitrophenolate anion. -
Measurement: Read Absorbance (Abs) at 405 nm immediately.
Data Analysis
Calculate % Inhibition using the formula:
Module 2: Sigma-1 Receptor ( R) Binding Assays (CNS & Oncology)
Rationale & Mechanism
Hydrophobic
Protocol: Competitive Binding Assay
Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human
Step-by-Step Methodology
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
g for 20 min. Resuspend pellet to a protein concentration of ~0.5 mg/mL. -
Assay Setup (Total Volume 250
L):-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Non-Specific Binding (NSB): Add 10
M Haloperidol (saturates all sites). -
Total Binding (TB): Buffer + Radioligand only.
-
Test Compound: Azepane derivative (10
to 10 M). -
Radioligand: Add [
H]-(+)-Pentazocine (final conc. 2 nM).
-
-
Equilibration: Incubate at 37°C for 120 minutes . Long incubation ensures equilibrium for hydrophobic ligands that may have slow on/off rates.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).
-
Wash: Wash filters
with 5 mL ice-cold buffer. -
Scintillation Counting: Transfer filters to vials, add cocktail, and count via liquid scintillation spectrometry.
Data Analysis
Convert cpm to
Module 3: Phenotypic Cytotoxicity & Apoptosis Profiling
Rationale
Azepane-fused triterpenoids (e.g., azepano-betulin) have shown potent cytotoxicity against drug-resistant cancer lines (e.g., HCT-15).[1] It is vital to distinguish between cytostatic (growth arrest) and cytotoxic (apoptosis/necrosis) effects.
Protocol: Dual-Readout Viability (MTT) & Apoptosis (Annexin V)
Part A: MTT Viability Assay
-
Seeding: Plate cells (e.g., HCT-116, MCF-7) at 5,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Treat with azepane derivatives (0.1 - 50
M) for 48 hours. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
Part B: Annexin V/PI Flow Cytometry (Mechanism Confirmation)
To confirm if IC
-
Treatment: Treat
cells with the azepane derivative at its IC concentration for 24h. -
Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains necrotic DNA).
-
Analysis: Flow Cytometry.
-
Annexin V+/PI-: Early Apoptosis.
-
Annexin V+/PI+: Late Apoptosis/Necrosis.
-
Visualizing the Azepane Screening Workflow
The following diagram illustrates the decision matrix for evaluating azepane derivatives based on their structural class (Polyhydroxylated vs. Hydrophobic).
Caption: Decision matrix for selecting in vitro assays based on azepane structural properties. Polyhydroxylated forms target enzymes, while lipophilic forms target receptors.
Quantitative Benchmarks
When validating your assay, compare your results against these established reference values for azepane derivatives.
| Compound Class | Target | Assay Type | Reference Standard | Typical IC |
| Polyhydroxyazepanes | Colorimetric (pNPG) | Acarbose | 10 - 150 | |
| Polyhydroxyazepanes | Colorimetric (ONPG) | Miglitol | 20 - 50 | |
| Azepano-betulin | Cancer Cell Lines (HCT-15) | MTT Cytotoxicity | Doxorubicin | 0.5 - 15 |
| Sigma-1 Receptor | Radioligand Binding | (+)-Pentazocine | 10 - 100 nM | |
| Azepane-fused Chromenones | AChE / MAO-B | Enzymatic Ellman's | Donepezil | 5 - 10 |
References
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. [Link]
-
A Series of Azepano-Betulins with Cytotoxic Activity. ResearchGate. [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]
Troubleshooting & Optimization
Advanced Cbz Deprotection: Chemoselectivity & Troubleshooting Center
Senior Application Scientist Note:
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of organic synthesis due to its stability against basic and mildly acidic conditions. However, its removal—traditionally via catalytic hydrogenolysis (
This guide moves beyond the standard protocol, providing chemically orthogonal strategies to remove Cbz groups while preserving the delicate architecture of your molecule.
Part 1: The Decision Matrix
Before selecting a reagent, analyze your substrate's "risk profile." Use the decision tree below to select the optimal deprotection strategy.
Figure 1: Strategic decision tree for selecting Cbz deprotection conditions based on substrate functionality.
Part 2: Optimized Protocols
Method A: Transfer Hydrogenation (Preserving Alkenes/Alkynes)
Why it works: Standard
-
Reagents: 10% Pd/C, 1,4-Cyclohexadiene, Ethanol.[1]
-
Scope: Preserves alkenes, alkynes, and benzyl ethers.[2]
Protocol:
-
Dissolve the substrate (1.0 equiv) in absolute ethanol (0.1 M concentration).
-
Add 10% Pd/C (10 wt% relative to substrate) under an argon atmosphere.
-
Add 1,4-cyclohexadiene (10.0 equiv) via syringe.
-
Stir at 25°C. Reaction is typically complete in 1–2 hours.
-
Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.
-
Note: Benzene is generated as a byproduct; ensure good ventilation.
-
Method B: Lewis Acid Scavenging (Non-Hydrogenolytic)
Why it works: Boron trichloride (
-
Reagents:
(1M in DCM), Pentamethylbenzene, DCM. -
Scope: Excellent for substrates containing Sulfur (which poisons Pd) or Halogens .
Protocol:
-
Dissolve substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in dry
under . -
Cool to -78°C (Critical for selectivity).
-
Add
(1M in , 3.0 equiv) dropwise. -
Stir at -78°C for 1–3 hours.
-
Quench: Add MeOH/TEA (1:1) at -78°C before warming to RT.
-
Purification: The byproduct (benzylpentamethylbenzene) is non-polar and easily separated via column chromatography.
Method C: The "Modern" Approach (AlCl3 / HFIP)
Why it works: A 2024 study demonstrated that Hexafluoroisopropanol (HFIP) enhances the Lewis acidity of
-
Reagents:
, HFIP (Hexafluoroisopropanol).[2][3] -
Scope: Tolerates nitro groups, nitriles, and double bonds.[3]
Protocol:
-
Dissolve substrate (1.0 equiv) in HFIP (4 mL/mmol).
-
Add
(3.0 equiv) at room temperature.-
Note: Reaction may be a suspension; this is normal.
-
-
Stir for 2–16 hours (monitor by TLC).
-
Quench: Dilute with EtOAc and wash with saturated
.
Part 3: Comparative Data & Troubleshooting
Chemoselectivity Profile
| Functional Group | Standard H2/Pd | Transfer H2 (Method A) | BCl3/Scavenger (Method B) | AlCl3/HFIP (Method C) |
| Alkene / Alkyne | ❌ Reduced | ✅ Preserved | ✅ Preserved | ✅ Preserved |
| Aryl Halide (Br, I) | ❌ Dehalogenated | ⚠️ Risk (Time dependent) | ✅ Preserved | ✅ Preserved |
| Nitro (-NO2) | ❌ Reduced to amine | ✅ Preserved | ✅ Preserved | ✅ Preserved |
| Thioether (R-S-R) | ❌ Poisons Catalyst | ❌ Poisons Catalyst | ✅ Preserved | ✅ Preserved |
| Benzyl Ether (Bn) | ❌ Cleaved | ✅ Preserved (Slow) | ❌ Cleaved | ✅ Preserved |
Troubleshooting FAQ
Q: I am seeing dehalogenation (loss of Br/I) even with Transfer Hydrogenation.
-
Diagnosis: Palladium inserts into C-X bonds rapidly.
-
Fix: "Poison" your catalyst. Add Pyridine (0.5 equiv) or Ethylenediamine to the reaction mixture. These ligands occupy the active sites responsible for oxidative addition without stopping the hydrogenolysis of the Cbz group. Alternatively, switch to Method B (
).
Q: The reaction stalls at 50% conversion.
-
Diagnosis: The free amine product might be coordinating to the Pd, deactivating it.[4]
-
Fix: Run the reaction in mild acidic media (e.g., Ethanol with 1.0 equiv of HCl or AcOH) to protonate the resulting amine immediately, preventing catalyst coordination.
Q: My molecule contains a sulfur atom, and no reaction occurs with Pd/C.
-
Diagnosis: Sulfur is a potent catalyst poison (irreversible binding).
-
Fix: Do not use Palladium. Use Method B (
) or Method C ( /HFIP). If you must use hydrogenolysis, you need a massive excess of catalyst (100-200 wt%) or Raney Nickel (though RaNi is harsh).
Q: I tried the BCl3 method, but my electron-rich aromatic ring got benzylated.
-
Diagnosis: Insufficient scavenger or temperature too high.
-
Fix: Ensure you are using Pentamethylbenzene (not just anisole) and keep the reaction strictly at -78°C . If the temperature rises, the kinetic barrier for Friedel-Crafts alkylation is breached.
References
-
Transfer Hydrogenation (1,4-cyclohexadiene)
-
Felix, A. M., et al. "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene."[5] The Journal of Organic Chemistry, 43.21 (1978): 4194-4196.
-
-
BCl3 / Pentamethylbenzene System
-
AlCl3 / HFIP Method
-
General Protective Group Strategies
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Technical Support Center: Identifying Byproducts in Benzyl 3-hydroxy-3-methylazepane-1-carboxylate Synthesis
PART 1: CORE DIRECTIVE - A Guide to Navigating Synthetic Complexities
The synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is a crucial process in pharmaceutical development, often serving as a key intermediate. Achieving high purity is paramount, as even minor impurities can impact the efficacy and safety of the final drug product. This guide provides a comprehensive troubleshooting framework, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern byproduct formation. Our goal is to empower you with the expertise to anticipate, identify, and mitigate these challenges effectively.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Troubleshooting Guide: A Proactive Approach to Byproduct Identification
Question 1: My reaction yield is significantly lower than anticipated, and I observe multiple spots on my TLC. What are the likely culprits?
Low yields coupled with a complex reaction mixture often point to competing side reactions or degradation pathways. In the synthesis of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate, which commonly involves the addition of a methyl Grignard reagent to a protected keto-azepane, several byproducts can arise.
Plausible Byproducts and Their Origins:
-
Dehydration Product: The tertiary alcohol of the target molecule is susceptible to elimination, especially under acidic conditions or at elevated temperatures, to form an alkene.
-
Unreacted Starting Material: Incomplete conversion of the starting keto-azepane is a common issue.
-
Enolization of Starting Material: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone and leading to the recovery of starting material after workup.[1]
-
Reduction of the Ketone: If the Grignard reagent has a beta-hydride available, it can reduce the ketone to a secondary alcohol.[1]
-
Cleavage of the Cbz Protecting Group: The benzyl carbamate (Cbz) group, while generally stable, can be sensitive to harsh acidic or basic conditions, leading to the unprotected amine.[2][3]
Table 1: Common Byproducts and Their Diagnostic Signatures
| Byproduct/Impurity | Potential Origin | Key Analytical Signatures (¹H NMR, MS) |
| Benzyl 3-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | Dehydration of the tertiary alcohol | Absence of -OH signal in ¹H NMR; presence of vinylic proton signals. Mass spectrum shows a loss of 18 amu (M-18). |
| Benzyl 3-oxoazepane-1-carboxylate | Unreacted starting material | Presence of a ketone carbonyl in ¹³C NMR (~200-210 ppm). Mass spectrum corresponds to the starting material's molecular weight. |
| Benzyl 3-hydroxyazepane-1-carboxylate | Reduction of the ketone by the Grignard reagent | Absence of the methyl group signal in ¹H NMR. Mass spectrum corresponds to the molecular weight of the secondary alcohol. |
| 3-Hydroxy-3-methylazepane | Cleavage of the Cbz protecting group | Absence of benzyl and carbamate signals in ¹H NMR. Mass spectrum shows a significant loss of the Cbz group's mass. |
Workflow for Byproduct Identification:
Caption: A systematic workflow for identifying and addressing byproduct formation.
Frequently Asked Questions (FAQs)
Question 2: How can I minimize the formation of the dehydration byproduct?
The dehydration of the tertiary alcohol is a common side reaction. To minimize its formation, consider the following:
-
Temperature Control: Maintain the reaction and workup at low temperatures. Elevated temperatures can promote elimination reactions.
-
pH Management: Avoid strongly acidic conditions during the aqueous workup. A mildly basic quench (e.g., saturated aqueous ammonium chloride followed by sodium bicarbonate) is often preferred.
-
Prompt Workup and Purification: Do not let the crude reaction mixture stand for extended periods, especially if it is acidic.
Question 3: What is the stability of the Cbz protecting group under the reaction conditions?
The benzyl carbamate (Cbz) protecting group is generally robust.[4][5] It is stable to many nucleophilic and basic conditions. However, it can be cleaved under harsh acidic conditions or by hydrogenolysis.[2][3][5] In the context of a Grignard reaction, the Cbz group is typically stable. If cleavage is observed, it is more likely to occur during an overly acidic workup.
Question 4: What are the best analytical techniques for identifying and quantifying these byproducts?
A multi-technique approach is essential for robust impurity profiling in pharmaceutical synthesis.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the components of the reaction mixture and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, which is crucial for initial identification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of isolated byproducts. 2D NMR techniques like COSY and HMBC can further confirm connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
PART 3: VISUALIZATION & FORMATTING
Key Reaction Pathway and Potential Side Reactions
The desired reaction is the nucleophilic addition of a methyl group to the ketone. However, several side reactions can compete with this pathway.
Caption: The intended reaction pathway and potential side reactions leading to byproduct formation.
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolution: Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Ensure complete dissolution; sonication may be used if necessary.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject an appropriate volume (typically 5-10 µL) onto the LC-MS system.
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
American Chemical Society. (2025, February 21). Analytical Control Strategies for Process Chemists. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Unknown Source. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
PubMed. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from [Link]
-
Unknown Source. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
-
24/7 BIOPHARMA. (2024, October 8). Analytical approaches in biopharmaceutical production. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.
-
Wikipedia. (n.d.). Azepane. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 9. 247biopharma.com [247biopharma.com]
Technical Support Center: Diastereoselective Synthesis of 3-Hydroxyazepanes
Welcome to the technical support center for the diastereoselective synthesis of 3-hydroxyazepanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in seven-membered nitrogen heterocycles. Here, you will find practical, field-tested advice, detailed protocols, and in-depth troubleshooting guides to help you overcome common challenges and optimize your synthetic routes.
Our approach is grounded in a deep understanding of reaction mechanisms and the subtle interplay of factors that govern stereochemical outcomes. We aim to empower you not just to follow a protocol, but to understand the causality behind each experimental choice, enabling you to adapt and innovate in your own work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when undertaking the synthesis of 3-hydroxyazepanes.
Q1: What are the primary strategies for controlling diastereoselectivity in 3-hydroxyazepane synthesis?
A1: Achieving high diastereoselectivity in the synthesis of 3-hydroxyazepanes typically relies on one of three core strategies:
-
Substrate-Directed Synthesis: This approach utilizes existing stereocenters or directing groups within the azepane precursor to guide the facial selectivity of an incoming reagent. The inherent conformational preferences of the seven-membered ring, influenced by bulky substituents or protecting groups, can create a steric bias that favors the formation of one diastereomer over the other.
-
Reagent-Controlled Synthesis: In this strategy, the stereochemical outcome is dictated by the choice of a chiral reagent or catalyst. This is particularly effective when the substrate itself lacks strong directing groups. Chiral catalysts, such as those based on transition metals like palladium, iridium, or rhodium, can create a chiral environment around the substrate, leading to a highly enantioselective and diastereoselective transformation.
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this adds steps to the overall synthesis for attachment and removal of the auxiliary.
Q2: My diastereomeric ratio (d.r.) is low. What are the first parameters I should investigate?
A2: Low diastereoselectivity is a common issue. Before making significant changes to your synthetic route, consider these initial troubleshooting steps:
-
Reaction Temperature: Many diastereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the desired diastereomer.
-
Solvent Polarity: The solvent can influence the conformation of the substrate and the aggregation state of reagents, thereby affecting diastereoselectivity. Experiment with a range of solvents with varying polarities (e.g., switching from a polar aprotic solvent like THF to a less polar one like dichloromethane or toluene).
-
Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and are used in the correct stoichiometric amounts. Impurities, especially water in moisture-sensitive reactions, can have a detrimental effect on selectivity. The stoichiometry of reagents, including any additives, should be carefully controlled.
Q3: How significant is the choice of N-protecting group on the diastereoselectivity?
A3: The N-protecting group can have a profound impact on the diastereoselectivity of reactions involving the azepane ring. Its size and electronic properties can influence the conformational equilibrium of the ring and may act as a steric directing group. For instance, a bulky protecting group like a tert-butyloxycarbonyl (Boc) group can restrict the approach of a reagent to one face of the molecule. Conversely, a smaller protecting group may offer less steric hindrance and could lead to lower selectivity. It is often worthwhile to screen a few different N-protecting groups (e.g., Boc, Cbz, Ts) to find the optimal balance of steric and electronic effects for your specific transformation. The strategic choice of protecting groups is a cornerstone of complex molecule synthesis.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth, problem-oriented approach to tackling challenges in your 3-hydroxyazepane synthesis.
Problem 1: Poor Diastereoselectivity in the Hydroxylation of a Tetrahydroazepine Precursor
You are attempting to introduce a hydroxyl group at the 3-position of an N-protected tetrahydroazepine via hydroboration-oxidation or epoxidation followed by ring-opening, but you are obtaining a nearly 1:1 mixture of diastereomers.
Caption: A systematic approach to troubleshooting low diastereoselectivity.
-
For Hydroboration-Oxidation:
-
Rationale: The hydroboration of an alkene is a concerted, syn-addition of a B-H bond across the double bond. The stereoselectivity is often governed by the steric hindrance around the alkene faces.
-
Solution 1: Employ Bulky Borane Reagents. Instead of borane-THF (BH₃·THF) or borane dimethyl sulfide (BMS), consider using sterically more demanding boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These bulky reagents will be more sensitive to the steric environment of the alkene, leading to a more pronounced facial selectivity.
-
Solution 2: Substrate-Directed Hydroboration. If your substrate has a nearby hydroxyl or other coordinating group, it may be possible to achieve directed hydroboration. However, in many cases, steric factors dominate. A thorough conformational analysis of your azepane precursor can provide insights into which face is more accessible.
-
-
For Epoxidation followed by Ring-Opening:
-
Rationale: The diastereoselectivity of epoxidation can be influenced by steric effects and by the presence of directing groups. Subsequent ring-opening is typically an Sₙ2 process, leading to inversion of stereochemistry at the point of nucleophilic attack.
-
Solution 1: Directed Epoxidation. If you have an allylic alcohol functionality in your precursor, a directed epoxidation using reagents like m-chloroperoxybenzoic acid (m-CPBA) or a vanadium catalyst (e.g., VO(acac)₂) with tert-butyl hydroperoxide can provide high diastereoselectivity. The hydroxyl group of the substrate coordinates to the oxidant, delivering it to the syn-face of the double bond.
-
Solution 2: Influence of N-Protecting Group. As mentioned in the FAQs, the N-protecting group can play a crucial role. A bulky protecting group may sterically block one face of the alkene, directing the epoxidizing agent to the opposite face. Consider synthesizing derivatives with different N-protecting groups to assess this effect.
-
Problem 2: Unexpected Diastereomer as the Major Product
You have successfully achieved high diastereoselectivity, but the major product is the undesired diastereomer.
-
Re-evaluate the Reaction Mechanism:
-
Chelation vs. Non-Chelation Control: In reactions involving metal ions (e.g., reductions of ketones, additions of organometallics), the stereochemical outcome can be governed by either chelation or non-chelation control.
-
Chelation Control: If a nearby functional group can coordinate to the metal center, a rigid cyclic intermediate may form, leading to attack from the less hindered face of this complex. This often requires a Lewis acidic metal and a coordinating solvent.
-
Non-Chelation (Felkin-Anh) Control: In the absence of chelation, the reaction may proceed via a Felkin-Anh model, where the nucleophile attacks from a trajectory that minimizes steric interactions with the largest substituent on the adjacent stereocenter.
-
-
Solution: To favor a non-chelation pathway, you can use non-chelating metal ions (e.g., NaBH₄ instead of Zn(BH₄)₂) or switch to a non-coordinating solvent. Conversely, to promote chelation, ensure you are using a Lewis acidic reagent and a suitable solvent.
-
-
Consider Additives:
-
Rationale: Salt additives, such as lithium bromide (LiBr), can influence the aggregation state of organometallic reagents and can also participate in chelation, thereby altering the diastereoselectivity of a reaction.
-
Example: In the synthesis of some complex molecules, the addition of LiBr has been shown to reverse the diastereoselectivity of nucleophilic additions to ketones. This is thought to occur through the formation of a lithium-chelated intermediate that presents a different facial bias to the incoming nucleophile.
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Diastereoselective Hydroboration-Oxidation of a Tetrahydroazepine
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
N-protected tetrahydroazepine (1.0 equiv)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
Aqueous Sodium Hydroxide (3 M)
-
Hydrogen Peroxide (30% aqueous solution)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected tetrahydroazepine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.2 equiv) dropwise to the stirred solution of the tetrahydroazepine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add ethanol, 3 M aqueous sodium hydroxide, and then slowly add 30% aqueous hydrogen peroxide. Caution: The addition of hydrogen peroxide can be exothermic.
-
Heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 3-hydroxyazepane diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or the purified material.[3]
Protocol 2: Diastereoselective Epoxidation of a Tetrahydroazepine
This protocol describes a general procedure for the epoxidation of a tetrahydroazepine using m-CPBA.
Materials:
-
N-protected tetrahydroazepine (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (77% max, 1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected tetrahydroazepine (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove excess peroxide, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography or used directly in the subsequent ring-opening step.
Data Presentation
The following table provides a hypothetical comparison of different conditions for a diastereoselective reaction to illustrate how data can be effectively presented.
| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | BH₃·THF | THF | 25 | 1.5 : 1 | 85 |
| 2 | BH₃·THF | THF | 0 | 3 : 1 | 82 |
| 3 | 9-BBN | THF | 25 | 8 : 1 | 90 |
| 4 | m-CPBA | DCM | 0 | 5 : 1 | 95 |
| 5 | VO(acac)₂/t-BuOOH | Toluene | 0 | >20 : 1 | 75 |
Visualization of Key Concepts
Workflow for Optimizing Diastereoselectivity
Caption: Iterative workflow for optimizing diastereoselectivity.
References
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link][3][4]
-
Studies on the regio- and diastereo-selective epoxidation of daphnanes and tiglianes. National Institutes of Health. [Link]
-
Hydroxyl-Substituted Ladder Polyethers via Selective Tandem Epoxidation/Cyclization Sequence. National Institutes of Health. [Link][5][6]
-
Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry. [Link]
-
Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects. National Institutes of Health. [Link]
-
Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. [Link]
-
Formal [4+3] epoxide cascade reaction via a complementary ambiphilic pairing strategy. PubMed. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link][1]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Institutes of Health. [Link]
-
From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Royal Society of Chemistry. [Link][2]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. [Link]
-
Diastereoselective Anomeric C(sp3)-H Cyclization Towards the Design of New Cyclophane-Braced Glycopeptides. PubMed. [Link]
-
Stereoselective Synthesis of 4-Substituted 4-Hydroxypiperidines via Epoxidation-Ring Opening of 4-Methylenepiperidines. ResearchGate. [Link]
-
ChemInform Abstract:[4][7]-Electrocyclization Reactions in the Synthesis of Azepine Derivatives. ResearchGate. [Link]
-
Heterocyclic Chemistry. University of Liverpool. [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Hydroxyl-Substituted Ladder Polyethers via Selective Tandem Epoxidation/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Yields in Multi-Step Azepane Synthesis
Welcome to the technical support center dedicated to overcoming the synthetic challenges associated with multi-step azepane synthesis. The construction of the seven-membered azepane ring is a common hurdle for researchers in medicinal chemistry and drug development due to unfavorable thermodynamic and kinetic factors.[1] This guide is designed to provide practical, experience-driven solutions to common problems encountered during the synthesis of these valuable heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of azepanes more challenging than five- or six-membered nitrogen heterocycles?
The primary challenge in forming a seven-membered ring like azepane lies in overcoming the entropic barrier to cyclization. Compared to the formation of pyrrolidines (five-membered) and piperidines (six-membered), the reactive ends of a linear precursor for an azepane are further apart, making intramolecular reactions less probable. This often leads to slow cyclization kinetics and a higher propensity for competing intermolecular reactions, such as polymerization, which results in lower yields of the desired cyclic product.[1]
Q2: What are the most common synthetic strategies for constructing the azepane ring?
The main approaches to azepane synthesis can be broadly categorized as:
-
Ring-Closing Reactions: These are the most prevalent methods and involve the intramolecular cyclization of a linear precursor. Common examples include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.[2]
-
Ring-Expansion Reactions: These strategies involve the expansion of a smaller, more readily available ring system, such as a piperidine or pyrrolidine, into the seven-membered azepane.[3] A classic example is the Beckmann rearrangement of cyclohexanone oximes.[4]
-
Multi-Step Sequences: These are highly substrate-dependent and involve a series of reactions to construct and functionalize the azepane core.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your multi-step azepane synthesis.
Issue 1: Low Yield in Intramolecular Cyclization Step
Question: My intramolecular cyclization to form the azepane ring is giving me a very low yield. What are the likely causes and how can I improve it?
Causality and Expert Insights:
Low yields in the crucial ring-closing step are often due to competition from intermolecular reactions (e.g., dimerization or polymerization) and unfavorable reaction kinetics. To favor the desired intramolecular cyclization, the "effective molarity" of the substrate must be increased. This is achieved by creating conditions where the reactive ends of a single molecule are more likely to find each other than to react with another molecule.
Actionable Solutions:
-
High Dilution Conditions: Running the reaction at a very low concentration (typically 0.01-0.001 M) is a standard technique to favor intramolecular cyclization.[5] This minimizes the chances of two different molecules reacting with each other.
-
Slow Addition Using a Syringe Pump: A highly effective method to maintain a low instantaneous concentration of the substrate is to use a syringe pump to add the reactant to the reaction mixture over an extended period.[5] This keeps the concentration of the uncyclized precursor low, thereby suppressing intermolecular side reactions.
-
Optimize Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote undesired side reactions or decomposition. A systematic study of the reaction temperature is recommended. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS.
-
Solvent and Catalyst Screening: The choice of solvent can influence the conformation of the linear precursor, potentially bringing the reactive ends closer together.[5] Similarly, the catalyst can dramatically affect the reaction's outcome.[5] For instance, in certain cyclizations, the choice of a Lewis acid can be critical.[5] A screening of different solvents and catalysts is often a worthwhile investment of time.
Troubleshooting Workflow for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
Issue 2: Inefficient Reductive Amination
Question: My reductive amination step to form a linear precursor or to close the azepane ring is sluggish and gives multiple byproducts. What should I investigate?
Causality and Expert Insights:
Reductive amination is a powerful tool for forming C-N bonds.[6] However, its success hinges on the delicate balance between the rate of imine/enamine formation and the rate of reduction. Common issues include the formation of over-alkylated products, incomplete reaction, and the generation of byproducts from side reactions of the aldehyde or ketone starting material. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the carbonyl starting material.[6]
Actionable Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is milder and more selective than sodium borohydride. Sodium cyanoborohydride (NaBH3CN) is also effective, particularly at slightly acidic pH, as it selectively reduces the iminium ion.[6]
-
pH Control: The pH of the reaction is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. A buffer or the addition of a mild acid like acetic acid is often necessary.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to byproduct formation.
-
Temperature Control: Many reductive aminations proceed efficiently at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but this should be done with caution to avoid side reactions.
Comparative Table of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | CH2Cl2, DCE, THF, rt | Mild, high selectivity, tolerant of many functional groups | Moisture sensitive |
| Sodium Cyanoborohydride (NaBH3CN) | MeOH, EtOH, pH 4-6 | Selectively reduces imines/iminium ions | Highly toxic (potential for HCN gas evolution) |
| Sodium Borohydride (NaBH4) | MeOH, EtOH | Inexpensive, readily available | Less selective, can reduce aldehydes/ketones |
Issue 3: Difficulty with Purification of Azepane Derivatives
Question: I am struggling to purify my azepane product. It seems to be very polar and difficult to separate from byproducts. What purification strategies can I try?
Causality and Expert Insights:
The nitrogen atom in the azepane ring can make these compounds basic and polar, leading to challenges in chromatographic purification. They may streak on silica gel columns or be difficult to separate from polar byproducts. In some cases, the product may be unstable to the purification conditions.
Actionable Solutions:
-
Modified Silica Gel Chromatography:
-
Amine-Treated Silica: Pre-treating the silica gel with a small amount of a volatile amine (e.g., triethylamine or ammonia in the mobile phase) can deactivate acidic sites on the silica, preventing streaking and improving peak shape. A common practice is to add 0.5-1% triethylamine to the eluent.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography may be more effective.[7][8]
-
-
Acid-Base Extraction: Utilize the basicity of the azepane nitrogen. An acid-base workup can be a powerful purification tool. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic azepane into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the purified azepane back into an organic solvent.
-
Crystallization/Salt Formation: If the azepane is a solid, recrystallization can be an excellent purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can induce crystallization and facilitate purification. The free base can then be regenerated.
Purification Strategy Selection Workflow
Caption: Decision-making workflow for azepane purification.
Issue 4: Unwanted Side Reactions or Byproduct Formation
Question: My reaction is producing a significant amount of an unexpected byproduct. How can I identify and mitigate this?
Causality and Expert Insights:
Multi-step syntheses are prone to the formation of byproducts.[9] Identifying the structure of the byproduct is the first and most critical step in troubleshooting. Common side reactions in azepane synthesis include elimination, rearrangement, and reactions involving protecting groups.
Actionable Solutions:
-
Byproduct Characterization: Isolate the byproduct and characterize it as thoroughly as possible using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding the structure of the byproduct provides crucial clues about the undesired reaction pathway.
-
Protecting Group Strategy: The choice of protecting groups is critical in multi-step synthesis.[10][11] Ensure that your protecting groups are stable to the reaction conditions of each step and that they can be removed without affecting other functional groups in the molecule. If a protecting group is being cleaved or is participating in a side reaction, a more robust protecting group may be necessary.
-
Reaction Condition Refinement: Once the side reaction is identified, refine the reaction conditions to disfavor it. This could involve:
-
Lowering the temperature: To reduce the rate of undesired pathways.
-
Changing the solvent: To alter the reactivity of certain species.
-
Using a more selective reagent: To target the desired transformation more precisely.
-
Excluding air or moisture: If the side reaction is an oxidation or hydrolysis.
-
Experimental Protocol: General Procedure for a Pilot Reaction Optimization
-
Baseline Experiment: Set up the reaction using the original, problematic conditions on a small scale (e.g., 25-50 mg of starting material).
-
Variable Screening: Set up a series of parallel reactions, each on the same small scale, where one variable is changed at a time (e.g., different solvent, different temperature, different catalyst).
-
Reaction Monitoring: Monitor all reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: Quench all reactions at the same time point. Analyze the crude reaction mixtures by a quantitative method (e.g., 1H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield of the desired product and the amount of byproduct formed in each reaction.
-
Optimization: Based on the results, select the conditions that gave the best ratio of product to byproduct for further optimization or scale-up.
References
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]
-
LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(4), 484-492. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. Available at: [Link]
-
Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. Available at: [Link]
-
Robertson, M. J., et al. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 26(16), 4995. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azepine synthesis. Available at: [Link]
-
van der Westhuizen, J. H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 727-751. Available at: [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Available at: [Link]
-
Ohtake, Y., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (23), 3173-3181. Available at: [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(13), 2730-2735. Available at: [Link]
-
Baggett, A. W., & Liu, S.-Y. (2017). A Boron Protecting Group Strategy for 1,2-Azaborines. Journal of the American Chemical Society, 139(42), 15259–15264. Available at: [Link]
-
Zhang, Z., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117684. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link]
-
ResearchGate. (n.d.). Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. Available at: [Link]
-
Chen, Y., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8448–8453. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]
-
Syngene International Ltd. (n.d.). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Available at: [Link]
-
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Available at: [Link]
-
Wang, Y.-B., et al. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 9(12), 3232–3237. Available at: [Link]
-
Mastering Organic Synthesis. (2025, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. media.neliti.com [media.neliti.com]
preventing racemization during functionalization of chiral azepanes
Technical Support Center: Functionalization of Chiral Azepanes Subject: Preventing Racemization & Ensuring Stereochemical Integrity Ticket ID: AZP-ST-2026-02 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Conformational Challenge
Functionalizing chiral azepanes (homopiperidines) presents a distinct challenge compared to pyrrolidines or piperidines. The seven-membered ring possesses significant conformational flexibility (pseudorotation), which lowers the energy barrier for racemization, particularly during the formation of reactive intermediates like
Our technical guide below addresses the critical "failure points" in these workflows. We prioritize Dynamic Kinetic Resolution (DKR) and Dynamic Thermodynamic Resolution (DTR) as the primary mechanisms to secure enantiopurity.
Troubleshooting Guide (Q&A)
Q1: I am attempting direct -lithiation of -Boc-azepane using -BuLi, but I observe significant racemization upon trapping. How do I stabilize the lithiated intermediate?
Diagnosis:
The racemization is likely driven by the low configurational stability of the
Technical Solution: You must shift from a static kinetic control strategy to a Dynamic Thermodynamic Resolution (DTR) approach.
-
Temperature Optimization: Do not assume -78 °C is best. For
-Boc azepanes, the rotation of the Boc group (which coordinates Li) is critical. If the temperature is too low, the Boc group cannot rotate to stabilize the lithium, leading to decomposition or non-selective background reactions.-
Recommendation: Perform the lithiation at -50 °C to -60 °C . This allows the system to equilibrate to the thermodynamically more stable diastereomeric complex.
-
-
Ligand Selection: Use a chiral diamine ligand to create a rigid chiral environment around the lithium.
-
Standard: (-)-Sparteine (or its surrogate (+)-sparteine surrogate if the opposite enantiomer is desired).
-
Alternative:
-symmetric bis-oxazolines if sparteine fails.
-
-
Mechanism: The chiral ligand complexes with the lithium. Because the enantiomers of the lithiated azepane interconvert rapidly (dynamic), the ligand will preferentially stabilize one diastereomeric complex (thermodynamic). Trapping this stable complex yields high enantiomeric excess (ee).
Q2: During ring expansion (Schmidt or Beckmann rearrangement) from chiral ketones, I am losing enantiopurity. Is the migration non-stereospecific?
Diagnosis: The migration step in these rearrangements is strictly stereospecific (retention of configuration). Loss of chirality usually stems from prior racemization of the starting ketone or post-reaction epimerization of the lactam product.
Technical Solution:
-
Check the Starting Material:
-Chiral ketones are prone to enolization under the acidic conditions of the Schmidt reaction.-
Fix: Switch to the photochemical Schmidt rearrangement or use mild Lewis acids (e.g.,
) instead of Brønsted acids ( ) to suppress enolization.
-
-
Protect the Amide: If the product is a lactam, the
-proton is acidic. Immediate -protection (e.g., -Boc, -Cbz) prevents base-catalyzed epimerization during workup.
Q3: Can I use cross-coupling to functionalize the azepane ring without touching the chiral center?
Diagnosis: Yes, this is often safer than generating a chiral carbanion.
Technical Solution:
Adopt a Palladium-catalyzed cross-coupling strategy using
-
Workflow: Convert the azepane to an eneformamide
Introduce halogen Pd-catalyzed coupling (Suzuki/Stille). -
Benefit: This avoids the formation of the sensitive
-lithio species entirely, preserving existing stereocenters elsewhere on the ring.
Experimental Protocol: Enantioselective -Substitution via DTR
Objective: Synthesis of (S)-2-substituted
Reagents:
- -Boc-azepane (1.0 equiv)[3]
- -BuLi (1.3 equiv, 1.4 M in cyclohexane)
-
(-)-Sparteine (1.3 equiv)[3]
-
Electrophile (e.g.,
, 1.5 equiv) -
Solvent: Anhydrous
(THF can promote non-selective deprotonation mechanisms).
Step-by-Step Methodology:
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine in anhydrous
. Cool to -78 °C .[3] -
Base Addition: Add
-BuLi dropwise. Stir for 15 minutes to form the chiral base complex. -
Substrate Addition: Add
-Boc-azepane solution (in ) dropwise via cannula. -
Equilibration (Critical Step):
-
Standard Protocol: Stir at -78 °C for 1 hour.
-
DTR Optimization: If ee is low, warm the solution to -50 °C for 30-45 minutes. This promotes the dynamic equilibration to the thermodynamically stable lithio-complex.
-
-
Trapping: Cool back to -78 °C (optional, depending on electrophile reactivity) and add the electrophile rapidly.
-
Quench: Stir for 1 hour, then quench with saturated
and warm to room temperature. -
Analysis: Determine ee% using Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Data Summary: Ligand & Solvent Effects
The following table summarizes the impact of conditions on the enantioselectivity of
| Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Mechanism |
| TMEDA (Achiral) | -78 | 85 | 0 (racemic) | Kinetic Deprotonation | |
| (-)-Sparteine | THF | -78 | 60 | 20-30 | Solvent interference (THF competes for Li) |
| (-)-Sparteine | -78 | 78 | 82 | Kinetic Resolution | |
| (-)-Sparteine | -50 | 88 | 94 | Dynamic Thermodynamic Resolution (DTR) |
Visualizations
Diagram 1: Strategic Decision Tree for Azepane Functionalization
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate status and target regiochemistry.
Diagram 2: Mechanism of Dynamic Thermodynamic Resolution (DTR)
Caption: The DTR process exploits the rapid equilibration of lithiated diastereomers to funnel the reaction through the thermodynamically stable intermediate.
References
-
O’Brien, P. (2014). Lithiation/Trapping of N-Boc Heterocycles: Practical Guides and Recent Advances. University of York. Link
-
Beak, P., & Lee, W. K. (1994). *
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines*. Journal of Organic Chemistry. Link -
Coldham, I., & Leonori, D. (2010). Dynamic Kinetic Resolution of N-Boc-2-lithiopiperidine. Organic Letters. Link
-
Hodgson, D. M., & Lee, G. P. (2004). Enantioselective Synthesis of Functionalized Azepanes. Chemical Communications.[4] Link
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Link
Sources
- 1. Direct access to functionalized azepanes by cross-coupling with α-halo eneformamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
Azepane Production Scalability: A Technical Support Center
Welcome to the Technical Support Center for managing scalability issues in azepane production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges of transitioning azepane synthesis from the laboratory bench to industrial-scale production. Azepane and its derivatives are crucial scaffolds in medicinal chemistry, and mastering their large-scale synthesis is paramount for advancing drug discovery programs.[1][2]
This resource is structured to address specific issues you may encounter during your process development and scale-up experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and troubleshooting guides grounded in authoritative scientific literature.
Section 1: Frequently Asked Questions (FAQs) on Azepane Synthesis Scalability
This section provides concise answers to common high-level questions regarding the challenges of large-scale azepane production.
Q1: What are the primary synthetic routes for azepane synthesis, and what are their key scalability concerns?
A1: The most prevalent strategies for constructing the azepane ring are ring-expansion reactions, ring-closing reactions, and dearomative ring expansion.[3][4] Each presents unique scalability challenges:
-
Ring-Expansion Reactions (e.g., Beckmann and Schmidt Rearrangements):
-
Beckmann Rearrangement: While a classic method, it often requires harsh acidic conditions and high temperatures, which can be problematic for sensitive substrates and lead to side product formation.[5][6][7] The highly exothermic nature of the reaction poses a significant risk of thermal runaway on a large scale.[8]
-
Schmidt Reaction: This reaction offers an alternative but involves the use of hydrazoic acid or sodium azide, which are highly toxic and potentially explosive, necessitating stringent safety protocols and specialized equipment for large-scale operations.[9][10][11]
-
-
Ring-Closing Reactions (e.g., Reductive Amination and Ring-Closing Metathesis):
-
Reductive Amination: A versatile method, but achieving high dilution to favor intramolecular cyclization over polymerization can be challenging and economically unviable at scale due to large solvent volumes.[12] Catalyst deactivation and the need for high-pressure hydrogenation equipment are also significant considerations.[13][14]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool, but the cost of ruthenium catalysts, their sensitivity to impurities (catalyst poisoning), and the need for dilute reaction conditions to avoid oligomerization can hinder its industrial application.[3][15][16] Efficient removal of residual ruthenium from the final product is also a critical and often challenging step.[3]
-
-
Dearomative Ring Expansion: Newer photochemical methods show promise for accessing complex azepanes from readily available nitroarenes.[2][17] Scalability can be achieved with appropriate photochemical reactors, and some protocols have been successfully run on a multiple gram scale with minimal modification.[18]
Q2: Why is the synthesis of seven-membered rings like azepane inherently more challenging to scale up compared to five- or six-membered rings?
A2: The increased challenge in forming seven-membered rings stems from unfavorable thermodynamics and kinetics. The entropic penalty for bringing the two ends of a longer linear precursor together for cyclization is higher than for smaller rings. This leads to slower intramolecular reaction rates, allowing competing intermolecular reactions, such as polymerization, to become more prominent, resulting in lower yields of the desired azepane.[1]
Q3: What are the critical safety considerations when scaling up azepane synthesis?
A3: Safety is paramount in any scale-up operation. For azepane synthesis, specific hazards to consider include:
-
Thermal Runaway: Highly exothermic reactions, particularly the Beckmann rearrangement, require careful thermal management to prevent a dangerous, uncontrolled increase in temperature and pressure.[19][20][21][22][23]
-
Handling of Hazardous Reagents:
-
Sodium Azide (Schmidt Reaction): Highly toxic and can form explosive metal azides.[9][24] Strict protocols for handling, storage, and quenching are essential.[11][25]
-
High-Pressure Hydrogen (Reductive Amination): Requires specialized high-pressure reactors and adherence to strict safety protocols to manage the risks of flammable gas under pressure.[14]
-
Organometallic Catalysts (RCM): Some catalysts can be pyrophoric and require inert atmosphere handling techniques.
-
-
General Amine Handling: Amines can be corrosive and toxic. Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is crucial, especially in large-scale handling where the potential for exposure is greater.[10][26][27]
Section 2: Troubleshooting Guides for Key Synthetic Methodologies
This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during the scale-up of common azepane synthesis routes.
Beckmann Rearrangement
Q: My Beckmann rearrangement is showing poor conversion and significant byproduct formation upon scale-up. What are the likely causes and how can I address them?
A: Poor performance of the Beckmann rearrangement at scale often points to issues with reaction conditions and reagent stability.
Causality: The traditional use of strong acids like concentrated sulfuric acid can lead to charring and degradation of sensitive substrates, especially with the extended reaction times and potential for localized overheating in large reactors.[7]
Troubleshooting Steps:
-
Catalyst/Reagent Selection:
-
Consider using a milder solid acid catalyst like Amberlyst 15, which can be easily filtered off post-reaction, simplifying work-up at scale.[5]
-
Eaton's reagent (P₂O₅ in methanesulfonic acid) is another effective alternative to polyphosphoric acid or concentrated sulfuric acid, often providing cleaner reactions.[7]
-
-
Process Parameters:
-
Temperature Control: Implement robust temperature control to prevent localized hotspots. For exothermic rearrangements, controlled addition of the substrate to the heated acid or vice-versa is critical.
-
Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Acetic acid is a common choice that can also act as a catalyst.[5]
-
Experimental Protocol: Scale-Up of Beckmann Rearrangement using a Solid Acid Catalyst
-
Charge a suitable reactor with the cyclohexanone oxime derivative and a slurry of Amberlyst 15 in a suitable solvent (e.g., acetic acid).
-
Heat the mixture to reflux under an inert atmosphere (e.g., N₂).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid acid catalyst. The catalyst can potentially be regenerated and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude caprolactam derivative by crystallization or distillation.
Ring-Closing Metathesis (RCM)
Q: I'm experiencing low yields and catalyst deactivation in my large-scale RCM reaction for azepane synthesis. What are the common culprits?
A: Low yields and catalyst deactivation in RCM at scale are frequently due to impurities in the starting materials or solvent, or suboptimal reaction conditions.
Causality: Ruthenium-based metathesis catalysts are sensitive to poisoning by Lewis basic functional groups (e.g., unprotected amines), oxygen, and moisture.[15] At high concentrations, intermolecular side reactions (dimerization) can compete with the desired intramolecular cyclization.[15]
Troubleshooting Steps:
-
Substrate and Solvent Purity:
-
Ensure the diene precursor is of high purity. Amine functionalities should be protected (e.g., with Boc or Cbz groups) to prevent coordination to the ruthenium center.[15]
-
Use rigorously degassed and dried solvents to minimize catalyst deactivation by oxygen and water.
-
-
Catalyst Selection and Loading:
-
Second-generation Grubbs or Hoveyda-Grubbs catalysts often offer higher stability and activity.
-
While higher catalyst loading can improve conversion, it increases cost and the burden of ruthenium removal. Optimize the catalyst loading to find a balance between reaction efficiency and cost.
-
-
Reaction Concentration and Temperature:
-
To favor intramolecular RCM, high dilution is often necessary. However, this is not always practical at scale. A slow addition of the substrate to the reaction mixture can maintain a low instantaneous concentration, promoting cyclization.
-
Elevated temperatures can sometimes improve reaction rates but may also lead to catalyst decomposition. An optimal temperature profile should be determined experimentally.
-
Data Presentation: Comparison of RCM Catalysts for Azepane Synthesis
| Catalyst | Typical Loading (mol%) | Key Advantages | Key Disadvantages |
| Grubbs I | 1-5 | Lower cost | Lower activity, less stable |
| Grubbs II | 0.5-2 | High activity, good functional group tolerance | Higher cost |
| Hoveyda-Grubbs II | 0.1-1 | High stability, allows for catalyst recycling | Higher cost, slower initiation |
Visualization: RCM Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield RCM reactions.
Reductive Amination
Q: My intramolecular reductive amination to form an azepane is plagued by low conversion and the formation of polymeric byproducts at scale. How can I improve this?
A: The primary challenge in scaling intramolecular reductive amination is managing the competition between the desired cyclization and intermolecular reactions.
Causality: At higher concentrations typical of industrial processes, the probability of two different molecules reacting (intermolecularly) increases, leading to dimers and polymers.[1] Incomplete imine formation or slow reduction can also contribute to low conversion.
Troubleshooting Steps:
-
Reaction Conditions to Favor Cyclization:
-
High Dilution Principle: While true high dilution is often impractical, a pseudo-high dilution can be achieved by the slow, controlled addition of the amino-aldehyde or amino-ketone precursor to the reaction vessel containing the reducing agent. This keeps the instantaneous concentration of the precursor low.
-
Temperature Optimization: Lower temperatures may favor the intramolecular pathway by slowing down competing intermolecular reactions more significantly.
-
-
Optimizing the Reduction Step:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing imines in the presence of aldehydes or ketones.[28][29] For large-scale operations, catalytic hydrogenation is a more atom-economical and cost-effective option, though it requires specialized equipment.[13]
-
pH Control: Maintaining an optimal pH is crucial for both imine formation and the stability of the reducing agent.
-
Visualization: Reductive Amination Logic Diagram
Caption: Competing pathways in intramolecular reductive amination.
Section 3: Purification at Scale
Q: What are the most common impurities in large-scale azepane synthesis, and what are the best strategies for their removal?
A: Common impurities include unreacted starting materials, polymeric byproducts, and reagents or catalysts from the reaction.[30]
Purification Strategies:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid azepane derivatives.
-
Troubleshooting Poor Crystallization: If your product oils out or forms a poor-quality solid, screen a variety of solvents with different polarities. Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble, can also be effective. Seeding the solution with a small amount of pure crystalline material can induce crystallization.
-
-
Distillation: For liquid azepanes, fractional distillation under reduced pressure can be an effective purification method.
-
Preparative Chromatography: While often expensive for large quantities, preparative HPLC can be used for high-value products or when other methods fail.[31][32][33]
-
Optimizing for Scale: To make preparative chromatography more economical, optimize the analytical separation first to maximize the resolution between the product and impurities. This will allow for higher loading on the preparative column.
-
Data Presentation: Comparison of Large-Scale Purification Methods
| Method | Throughput | Cost | Key Considerations |
| Crystallization | High | Low | Product must be a solid; requires solvent screening. |
| Distillation | High | Moderate | Product must be thermally stable and volatile. |
| Preparative HPLC | Low | High | High purity achievable; requires significant solvent usage. |
References
-
Beckmann Rearrangement. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. In Master Organic Chemistry. Retrieved from [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved from [Link]
- Azepane Ring Synthesis: A Technical Support Troubleshooting Guide. (2025). BenchChem.
-
Beckmann Rearrangement Guide. (n.d.). In Scribd. Retrieved from [Link]
- Route Selection and Scale Up: Case Study and Exercise. (2026, January 6). University of Leeds.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Industrial processes for manufacturing amines. (2025, August 7).
-
Safe Handling of Sodium Azide (SAZ). (2017, July 14). University of California, Berkeley, College of Chemistry. Retrieved from [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]
- Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. (n.d.).
- Optimizing reaction conditions for azepane ring form
- Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024, October 9).
- Thermal Runaway in Large-Format Lithium-Ion Batteries. (2025, November 21). Diva Portal.
-
Schmidt Reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22).
- Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions. (n.d.).
- Low pressure amide hydrogenation enabled by magnetocatalysis. (2025, April 11).
- Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (n.d.). CHIMIA.
-
Solving Scale-Up Challenges in Drug Substance Manufacturing. (n.d.). Lupin. Retrieved from [Link]
- Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center.
-
Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.).
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). LaboRector. Retrieved from [Link]
- Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Royal Society of Chemistry.
- SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. (n.d.). Drug Development and Delivery.
- Typical examples of impurities observed in synthesized peptides. (n.d.).
- Reductive amination difficulties - poor conversion. (2024, May 2). Reddit.
- Thermal runaway features of large-format power lithium-ion cells under various thermal abuse patterns and capacities. (2023, October 24). Royal Society of Chemistry.
- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.).
- Strategy for Preparative LC Purific
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). University College Cork.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activ
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2025, August 10).
- Thermal runaway of large automotive Li-ion batteries. (n.d.).
- Process for the hydrogenation of nitriles to primary amines. (n.d.).
- General approach for the development of preparative peptide separ
- Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21).
- Recent trends in the impurity profile of pharmaceuticals. (n.d.).
- Investigating the Thermal Runaway Behaviour of Fresh and Aged Large Prismatic Lithium-Ion Cells in Overtemperature Experiments. (2023, March 3). MDPI.
- Sodium Azide. (n.d.). Yale EHS.
- Development and Scale up in API Manufacture (Part1). (2009, September 22). SlideShare.
-
Schmidt reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Sustainable amine production through hydrogenation of amides under mild conditions. (2017, July 9). Phys.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Low pressure amide hydrogenation enabled by magnetocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njhjchem.com [njhjchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. uu.diva-portal.org [uu.diva-portal.org]
- 21. Thermal runaway features of large-format power lithium-ion cells under various thermal abuse patterns and capacities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Thermal runaway of large automotive Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ehs.yale.edu [ehs.yale.edu]
- 25. uthsc.edu [uthsc.edu]
- 26. Route Selection and Scale Up: Case Study and Exercise – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 27. DSpace [cora.ucc.ie]
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- 30. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.cn]
- 33. agilent.com [agilent.com]
overcoming solubility problems of protected azepane intermediates
Topic: Overcoming Solubility & Aggregation Issues in 7-Membered N-Heterocycles Ticket ID: AZP-SOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Azepane Paradox
Welcome to the technical support hub for medium-ring heterocycles. You are likely here because your protected azepane (homopiperidine) intermediate is behaving anomalously: it may be oiling out of reaction mixtures, streaking on silica gel, or showing broad, uninterpretable NMR signals.
The Root Cause: Protected azepanes suffer from a "solubility paradox" driven by two factors:
-
Conformational Flux: Unlike 5- or 6-membered rings, the 7-membered azepane ring exists in a constant state of puckering (twist-chair/twist-boat interconversion). This entropic freedom discourages crystal lattice packing, often resulting in intractable gums or oils rather than solids [1].
-
Lipophilic Aggregation: Common protecting groups (Cbz, Fmoc, Boc) combined with the hydrophobic azepane core create "greasy" domains that aggregate in polar solvents but lack sufficient polarity for standard organic solvents, leading to "crashing out" during peptide couplings or nucleophilic substitutions [2].
Module 1: Reaction Solvent Engineering
User Issue: "My Fmoc-azepane amino acid precipitates as a gel during amide coupling, stopping the reaction."
Technical Insight: The Power of Fluorinated Solvents
Standard solvents like DMF or DCM are often insufficient for breaking the intermolecular H-bond aggregates formed by protected azepanes. The solution lies in Hexafluoroisopropanol (HFIP) .[1] HFIP is a strong hydrogen-bond donor that solvates the amide backbone, effectively "wrapping" the molecule and preventing aggregation [3].
Troubleshooting Protocol: The Solvent Switch
| Solvent System | Application | Pros | Cons |
| DCM/DMF (4:1) | Standard Couplings | Cheap, standard workup. | Often fails for aggregated azepanes. |
| 2-MeTHF | Green Alternative | Higher boiling point than THF, better phase separation. | Can be expensive.[2][3] |
| HFIP/DCM (1:4) | Rescue Solvent | Dissolves "brick dust" aggregates; accelerates coupling. | Acidic (pK ~9); incompatible with some acid-sensitive groups. |
| NMP/LiCl (5%) | Chaotropic Dissolution | Disrupts H-bond networks (pseudo-chaotropic). | High boiling point; difficult to remove. |
Workflow Diagram: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on protecting group lipophilicity and aggregation potential.
Module 2: Purification & Isolation Strategies
User Issue: "My compound streaks from
Technical Insight: The "Grease" Factor
Protected azepanes are "lipophilic amines." Even when protected (e.g., N-Boc), the tertiary nitrogen character can interact with silanols on silica gel, causing tailing. Furthermore, their tendency to form oils makes wet-loading impossible as the oil dissolves gradually, broadening the band.
Protocol: Dry Loading & Modified Eluents
Step 1: The "Dry Load" Technique (Mandatory for Azepanes) Do not dissolve your gum in DCM and pour it onto the column.
-
Dissolve the crude azepane in a minimal amount of DCM/MeOH.
-
Add Celite 545 (2g per 1g of crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the silica column.
Step 2: Mobile Phase Modifiers Standard Hexane/Ethyl Acetate often fails. Use these specific mixtures:
-
For N-Boc/Cbz Azepanes:
-
Eluent: Toluene : Acetone (Gradient 0%
20% Acetone). -
Why? Toluene interacts better with the lipophilic ring than Hexanes.
-
-
For Free Amines (Deprotected):
-
Eluent: DCM : MeOH :
(90:9:1). -
Why? Ammonium hydroxide suppresses silanol deprotonation, sharpening the peak.
-
Module 3: Characterization (NMR Troubleshooting)
User Issue: "The Proton NMR is a mess. Broad humps instead of sharp multiplets. Is my compound impure?"
Technical Insight: Conformational Exchange
Azepanes undergo ring inversion (flipping) at rates comparable to the NMR timescale (Hz to kHz). This results in "coalescence," where signals broaden or disappear [4]. This is not necessarily an impurity.
Diagnostic Experiment: Variable Temperature (VT) NMR
To validate that the broadness is conformational and not degradation:
-
Heat it up: Run the NMR in DMSO-
or Tetrachloroethane- at 80°C - 100°C.-
Result: If the signals sharpen into defined multiplets, the issue is conformational exchange (fast exchange limit).
-
-
Cool it down: Run in Acetone-
or DCM- at -40°C.-
Result: You may see two distinct sets of sharp signals (slow exchange limit), representing the two frozen conformers (rotamers).
-
FAQ: Frequently Asked Questions
Q: I cannot get my N-Boc azepane to crystallize. It remains a thick oil. A: This is typical. The 7-membered ring prevents efficient lattice packing. Solution: Do not try to crystallize the neutral protected form. Convert it to a salt.
-
Protocol: Dissolve in
, add 1.0 eq of Fumaric acid or Oxalic acid (dissolved in minimal MeOH). The salt of the azepane is far more likely to crystallize than the free carbamate [5].
Q: Can I use TFA to deprotect my Boc-azepane if it's insoluble in DCM? A: Yes, but avoid neat TFA which causes gums.
-
Protocol: Suspend the azepane in Formic Acid (98%). It is an excellent solvent for lipophilic peptides and heterocycles and effectively removes the Boc group. Evaporate and chase with Toluene to remove formyl esters.
Q: Why does my azepane product trap solvents so badly? A: The "puckered" shape creates voids in the amorphous gum that trap solvent molecules. High vacuum is often insufficient.
-
Fix: Dissolve the gum in a solvent with a higher boiling point (like Chlorobenzene) and rotovap. The higher boiling solvent displaces the trapped DCM/THF, and is then easier to remove under high vacuum due to less "skin" formation on the oil.
References
-
Conformational regulation of substituted azepanes. Organic & Biomolecular Chemistry, 2013.
-
The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 2016.
-
Powerful solvent systems useful for synthesis of sparingly-soluble peptides. International Journal of Peptide and Protein Research, 1994.
-
Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints. Molecules, 2019.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Chemistry – A European Journal, 2025.
Sources
catalyst selection for efficient azepine ring hydrogenation
This guide functions as a Tier 3 Technical Support resource for researchers optimizing the hydrogenation of azepine (7-membered nitrogen heterocycle) scaffolds.
Ticket ID: AZP-HYDRO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The Azepine Challenge
Hydrogenating azepine rings (e.g., 1H-azepine, 3H-azepine, or dibenzo[b,f]azepine) presents unique challenges compared to 5- or 6-membered rings. The primary failure modes are catalyst poisoning (due to the basic nitrogen lone pair) and unwanted hydrogenolysis (ring-opening or C-N bond cleavage) due to ring strain.
This guide provides a logic-based selection process to maximize yield (conversion to azepane) and selectivity (diastereocontrol/chemoselectivity).
Catalyst Selection Matrix (Decision Engine)
Do not default to 10% Pd/C without analysis. Use this matrix to select the optimal metal based on your substrate's specific constraints.
| Substrate Constraint | Recommended Catalyst | Secondary Option | Technical Rationale |
| Standard Azepine/Benzazepine (No sensitive groups) | Pd/C (5-10%) | Raney Nickel | Pd is the workhorse for C=C and C=N reduction. Ra-Ni is cost-effective but requires high pressure (>50 bar). |
| Halogenated Substrate (Cl, Br, I present) | Pt/C (sulfided) or PtO₂ | Rh/C | Pd/C causes rapid dehalogenation. Sulfided Pt inhibits the metal's ability to insert into C-X bonds. |
| Benzyl-Protected Nitrogen (N-Bn) | PtO₂ (Adam's Cat.) | Rh/Al₂O₃ | Pd/C will cleave the N-Bn bond (hydrogenolysis). Pt and Rh reduce the ring while sparing the benzyl group. |
| Asymmetric Hydrogenation (Creating chiral centers) | Ru-Diamine or Ir-Phosphine | — | Heterogeneous catalysts rarely offer high ee%. Use chiral Homogeneous Ru or Ir complexes (e.g., cat-Ru-MsDPEN). |
| High Ring Strain / Labile C-N | Rh/Al₂O₃ | Ru/C | Rh is less aggressive toward hydrogenolysis (ring opening) than Pd, preserving the 7-membered core. |
Visualization: Catalyst Decision Logic
The following diagram illustrates the decision pathway for selecting the correct catalytic system.
Figure 1: Decision tree for selecting the optimal hydrogenation catalyst based on azepine substrate functionality.
Troubleshooting & FAQs
Direct answers to common failure modes reported by users.
Q1: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning by Product. Mechanism: The product (an azepane) is a secondary or tertiary amine. The nitrogen lone pair binds strongly to the metal surface (Pd/Pt), effectively blocking active sites from H₂ adsorption. Solution:
-
Protonation: Run the reaction in acidic media (e.g., Methanol + 1.0 eq HCl or Acetic Acid). The protonated ammonium species (
) cannot coordinate to the metal, leaving sites free for H₂. -
Protection: If acid is incompatible, protect the nitrogen (e.g., Boc, Cbz) before hydrogenation.
Q2: I am observing ring-opening (formation of amino-hexanes) instead of ring saturation.
Diagnosis: Hydrogenolysis of the C-N bond. Mechanism: 7-membered rings possess torsional strain. High temperatures or aggressive catalysts (Pd) can cleave the C-N bond, especially at benzylic positions (in benzazepines). Solution:
-
Switch Metal: Change from Pd/C to Rh/Al₂O₃ or Rh/C . Rhodium is excellent for aromatic/olefin reduction but poor at hydrogenolysis, preserving the ring.
-
Lower Temperature: Reduce temperature to <30°C. Hydrogenolysis typically has a higher activation energy than alkene hydrogenation.
Q3: How do I achieve high enantioselectivity (ee) for a 1-substituted azepine?
Diagnosis: Heterogeneous catalysts are unsuitable for asymmetric induction here. Solution: Use Homogeneous Catalysis .
-
Ruthenium: Use chiral cationic Ru-diamine complexes (e.g., [RuCl(p-cymene)(R,R)-TsDPEN]). The counteranion often plays a critical role in 7-membered rings [1].
-
Iridium: Ir-phosphine-phosphite complexes have shown up to 97% ee for 7-membered C=N heterocycles [2].[1]
Standard Operating Protocol (SOP)
Workflow: Acid-Promoted Heterogeneous Hydrogenation Target: Reduction of a Benzazepine to a Benzazepane using PtO₂.
Reagents & Equipment[2][3]
-
Substrate: 1.0 mmol Benzazepine derivative.
-
Catalyst: PtO₂ (Adam's Catalyst) - 5 mol% (approx. 11 mg).
-
Solvent: Methanol (anhydrous) or 2-MeTHF (green alternative).
-
Additive: HCl (1.25 M in MeOH) - 1.1 equivalents.
-
Gas: Hydrogen (Balloon or Parr Shaker at 3 bar).
Step-by-Step Procedure
-
Inerting: Purge reaction vessel (flask or autoclave) with Nitrogen (3 cycles).
-
Solvation: Dissolve substrate in Methanol.
-
Acidification: Add 1.1 eq of HCl/MeOH. Crucial Step: This prevents amine poisoning.[2]
-
Catalyst Addition: Under N₂ flow, carefully add PtO₂. (Caution: Dry PtO₂ can ignite methanol vapors; add as a slurry if possible).
-
Hydrogen Introduction:
-
Balloon: Evacuate/Refill x3, leave under H₂.
-
Autoclave: Pressurize to 3 bar (45 psi), vent, repressurize.
-
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours.
-
Note: Heating (>50°C) increases risk of ring opening.
-
-
Workup: Filter through Celite® to remove catalyst. Neutralize filtrate with NaHCO₃ (sat. aq) if free base is desired.
Visualization: Reaction Workflow
Figure 2: Workflow for acid-promoted hydrogenation to prevent catalyst poisoning.
References
-
Zhang, Q., et al. (2014). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. New Journal of Chemistry.
-
Balakrishna, B., et al. (2016).[3] Asymmetric Hydrogenation of Seven-Membered C=N-Containing Heterocycles. Chemistry – A European Journal.[3]
-
Glorius, F., et al. (2011). Asymmetric Hydrogenation of Heterocycles. Organic & Biomolecular Chemistry.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd vs Rh selectivity).
Sources
side reactions associated with benzyl chloroformate protection
This technical guide serves as a specialized support center for researchers encountering issues with Benzyl Chloroformate (Cbz-Cl) protection. It is structured to diagnose, troubleshoot, and resolve specific chemical failures.[1]
Critical Safety Briefing (Read First)
Before addressing chemical yield, we must address immediate physical hazards. Cbz-Cl is not just a corrosive reagent; it is a thermal instability hazard .
-
Explosion Risk: Cbz-Cl decomposes to release CO₂, CO, and HCl. If distilled at atmospheric pressure or heated above 50°C, it can undergo rapid, autocatalytic decomposition leading to explosion. Never distill Cbz-Cl to purify it.
-
Phosgene Generation: Commercial Cbz-Cl is synthesized from benzyl alcohol and phosgene. Aged or low-quality batches may contain residual phosgene or generate it upon decomposition. Always use in a well-ventilated fume hood.
Diagnostic Flowchart: Reaction Pathways
The following diagram maps the causality of common side reactions. Use this to identify where your reaction deviated from the desired pathway.
Figure 1: Mechanistic divergence in Cbz protection. Green indicates the optimal pathway; red/yellow indicate common failure modes.
Troubleshooting Logs (Q&A)
Ticket #01: "I have a white precipitate that isn't my product."
Diagnosis: Formation of Symmetrical Urea (
-
Check Reagent Quality: Perform a GC/MS or NMR on your Cbz-Cl. If you see significant impurities, discard the bottle.
-
Scavenger Protocol: If you must use the reagent, pre-treat the solution with a sacrificial dry base or purge with inert gas (though this is risky). The best fix is buying fresh reagent.
-
Filtration: Symmetrical ureas are often highly insoluble. Filter the reaction mixture through Celite; the urea often remains on the filter cake while the protected carbamate stays in solution.
Ticket #02: "My yield is >100% and NMR shows extra benzyl peaks."
Diagnosis: N,N-di-Cbz formation or O-acylation . Root Cause:
-
Di-Cbz: Occurs when excess Cbz-Cl is used with a strong base (like NaOH) or if the reaction is allowed to warm up too quickly. The N-H of a carbamate is still weakly acidic and can be deprotonated to attack a second Cbz-Cl.
-
O-Cbz: If your substrate is an amino alcohol (e.g., Serine, Threonine), the hydroxyl group can react to form a carbonate (
) if the pH is too high (>10). Resolution: -
For Di-Cbz: It is difficult to selectively remove one Cbz group. You may need to hydrogenate the entire molecule (removing both) and restart with stricter stoichiometry (0.95 - 1.05 eq).
-
For O-Cbz (Rescue Protocol): You can selectively hydrolyze the carbonate (O-Cbz) while keeping the carbamate (N-Cbz) intact.
-
Protocol: Treat the crude mixture with
in Methanol/Water at room temperature for 1-2 hours. The carbonate is far more labile to base hydrolysis than the carbamate.
-
Ticket #03: "I see a 'Benzyl Chloride' peak in my NMR."
Diagnosis: Reagent Decomposition.
Root Cause: Cbz-Cl degrades over time into Benzyl Chloride (
-
Prevention: Store Cbz-Cl in the fridge/freezer.
-
Cleanup: Benzyl chloride is non-polar. It can often be removed by washing the organic layer with dilute aqueous amine (like methylamine) to convert it to a water-soluble amine salt, or simply by column chromatography (it elutes very early with hexanes).
Ticket #04: "My chiral amino acid has racemized."
Diagnosis: Base-catalyzed Racemization.
Root Cause: Formation of an oxazolone (azlactone) intermediate or direct proton abstraction at the
-
Switch Bases: Move from NaOH/KOH to Sodium Bicarbonate (
) or Sodium Carbonate ( ) . -
Schotten-Baumann Conditions: Use a biphasic system (Water/Dioxane or Water/EtOAc) where the base stays in the aqueous phase, minimizing contact with the sensitive intermediate.
Optimized Protocols
Protocol A: Standard Schotten-Baumann Procedure (High Selectivity)
Best for amino acids and general amines to prevent di-protection.
-
Dissolution: Dissolve amine (1.0 eq) in 2N NaOH (or saturated
for sensitive substrates). Cool to 0°C .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Addition: Add Cbz-Cl (1.05 eq) dropwise over 20-30 minutes.
-
Tip: If the amine is not water-soluble, add an organic co-solvent like Dioxane or THF (1:1 ratio with water).
-
-
pH Maintenance: Monitor pH. If using NaOH, add it concurrently to maintain pH 8–10. Do not exceed pH 10.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.
-
Workup:
-
Extract impurities with
(discard organic layer if product is in water). -
Acidify aqueous layer to pH 2 with 1N HCl (precipitates the Cbz-amino acid).
-
Extract into EtOAc, dry over
, and concentrate.
-
Protocol B: Selective O-Deprotection (Rescue)
Use this if you accidentally formed O-Cbz carbonates on amino alcohols.
-
Setup: Dissolve the crude mixture (containing N-Cbz and O-Cbz) in MeOH.
-
Reagent: Add 2.0 equivalents of
. -
Conditions: Stir at room temperature for 1–3 hours. Monitor by TLC (Carbonate spot will disappear; Carbamate spot remains).
-
Workup: Evaporate MeOH, redissolve in water, acidify, and extract with EtOAc.
Base Selection Guide
| Base | pH Range | Risk Profile | Best For |
| NaHCO₃ | 8.0 - 8.5 | Low racemization, slow reaction. | Sensitive Amino Acids, Peptides.[2][3] |
| Na₂CO₃ | 9.5 - 10.5 | Moderate. Good balance. | General Amines, Robust Amino Acids. |
| NaOH | >12 | High Risk of Di-Cbz and Racemization. | Simple, achiral primary amines only. |
| TEA/DIPEA | Organic | Promotes O-acylation in alcohols. | Reactions in DCM/THF (Non-aqueous). |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The definitive guide on protection/deprotection conditions).
- Bodanszky, M.Principles of Peptide Synthesis; Springer-Verlag: Berlin, 1984.
-
Cotarca, L.; Delogu, P. Bis(trichloromethyl) Carbonate in Organic Synthesis.Link (Discusses phosgene equivalents and urea byproducts).
-
Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group.Link (Comparative analysis of carbamate stability).
-
Org. Synth. 1943, 23, 13. Benzyloxycarbonyl chloride.Link (Original synthesis and handling precautions).
Sources
Welcome to the Advanced Purification Technical Support Center.
Ticket ID: DIA-PUR-001 Subject: Strategies for Removing Closely Related Diastereomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview: The Thermodynamics of "Close"
As researchers, we often underestimate diastereomers because, unlike enantiomers, they have distinct physical properties (boiling point, NMR shift, polarity). However, in complex drug discovery scaffolds, the free energy difference (
This guide addresses the scenario where standard flash chromatography fails. We will move beyond "trying a slower gradient" and focus on exploiting orthogonal selectivity mechanisms.
Module 1: Chromatographic Strategy (Precision Separation)
When diastereomers co-elute on standard silica or C18, the issue is rarely efficiency (plate count); it is selectivity (
Decision Matrix: Method Selection
The following logic flow guides you through the selection of the optimal purification mode based on your compound's properties.
Figure 1: Decision tree for selecting the purification modality. Note the emphasis on "Chiral" phases for diastereomers.
Protocol 1.1: The "Chiral-on-Diastereomer" Screen
Why this works: While chiral columns are designed for enantiomers, their highly ordered stationary phases (e.g., amylose or cellulose tris-carbamates) create distinct "clefts" or "grooves." Diastereomers, having different 3D shapes, will fit into these grooves with significantly different binding energies compared to the disordered "brush" type phases of C18.
Step-by-Step Workflow:
-
Column Selection: Do not start with C18. Select a Polysaccharide-based column (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase A: CO₂ (for SFC) or Hexane (for Normal Phase).
-
Mobile Phase B (Modifier): Methanol or Ethanol (avoid Isopropanol initially as it increases viscosity and backpressure).
-
Gradient: Run a generic gradient 5% to 50% B over 10 minutes.
-
Validation: If
, scale up. If , switch the polysaccharide backbone (e.g., from Amylose to Cellulose).
Data Comparison: SFC vs. HPLC for Diastereomers
| Feature | Preparative HPLC | Preparative SFC |
| Primary Mechanism | Hydrophobic / Partitioning | Adsorption / H-Bonding |
| Diffusivity | Low (Mass transfer limited) | High (Faster equilibration) |
| Solvent Removal | Slow (Aqueous fractions) | Fast (CO₂ evaporation) |
| Loading Capacity | Moderate | High (for lipophilic compounds) |
| Best For | Polar, ionizable compounds | Lipophilic, thermally sensitive isomers |
Module 2: Crystallization Strategies (Scalable Purification)
Crystallization is the most efficient method for multi-gram scale, but it is prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) when dealing with diastereomers of similar polarity.
Troubleshooting "Oiling Out"
Oiling out occurs when the metastable limit is reached before nucleation. The system separates into a solvent-rich phase and a solute-rich oil, rather than a solid crystal.[2][3]
Figure 2: Logical intervention for preventing oiling out during crystallization.
Protocol 2.1: The "Saddle Point" Solvent Screen
-
Solvent A (Good Solvent): Dissolve mixture in minimum volume (e.g., Ethanol).
-
Solvent B (Anti-Solvent): Select a solvent miscible with A but where the compound is insoluble (e.g., Heptane).
-
The Test:
-
Add B dropwise to warm solution of A until persistent cloudiness.
-
Crucial Step: Re-heat to clarify.
-
Cool slowly (1°C/min).
-
If oil forms:[2][3][4][5] Re-heat and add 5% more Solvent A (Good solvent). You are too deep into the supersaturation zone.
-
If nothing forms: Add seed crystal of pure diastereomer (if available) or scratch glass to induce nucleation.
-
Module 3: Troubleshooting Tickets (FAQ)
Ticket #101: "My peaks are merging as I scale up loading."
-
Diagnosis: This is often due to the "Langmuir Isotherm" effect. As concentration increases, the linear partition coefficient breaks down, and sites become saturated, causing peak fronting (or tailing depending on the mechanism).
-
Solution:
-
Switch Stationary Phase: Move from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl). The
interactions often provide better loadability for aromatic diastereomers. -
Displacement Chromatography: Instead of a gradient, use a "displacer" molecule that has higher affinity than your target, effectively pushing your bands off the column in concentrated rectangular blocks.
-
Ticket #102: "I see separation on Analytical, but not on Prep."
-
Diagnosis: Dwell volume delay and radial thermal gradients. Large columns generate heat via friction (viscous heating), which alters the partition coefficient (
of adsorption is temperature dependent). -
Solution:
-
Thermal Control: Ensure the prep column is actively thermostatted, not just ambient.
-
Flow Rate: Reduce flow rate to improve heat dissipation, even if it extends run time.
-
Ticket #103: "Can I use Flash Chromatography for
-
Diagnosis: Standard flash silica (40-63 µm) has insufficient plate count.
-
Solution:
-
Use 15 µm spherical silica: This bridges the gap between Flash and HPLC.
-
Stack Columns: Connect two identical cartridges in series. This doubles the theoretical plates (
) and increases resolution by a factor of (approx 1.4x).
-
References
-
Regis Technologies. Chiral Handbook for HPLC and SFC Separations. (Discussion on orthogonality and planar shape recognition).
-
Mettler Toledo. Oiling Out in Crystallization. (Mechanisms of liquid-liquid phase separation and supersaturation control).
-
BOC Sciences. Enantiomeric Purification (HPLC/SFC). (Comparison of SFC vs HPLC efficiency for closely related compounds).
-
Teledyne Labs. HPLC or SFC? Which One Should I Choose? (Advantages of SFC for lipophilic diastereomers).
Sources
Technical Support Center: Azepane N-Alkylation Optimization
Mission: To provide high-fidelity troubleshooting and optimization strategies for the N-alkylation of azepane (hexamethyleneimine). This guide addresses the unique conformational and electronic challenges of 7-membered heterocycles in medicinal chemistry.
Module 1: The "Low Yield" Ticket (Direct Alkylation)
User Query: "I am running a standard SN2 reaction with azepane and a primary alkyl bromide in DMF with K2CO3, but conversion stalls at 60%. Heating leads to impurities. How do I push this to completion?"
Technical Diagnosis: Azepane presents a specific challenge known as the Medium Ring Effect . Unlike piperidine (6-membered, rigid chair) or pyrrolidine (5-membered, highly accessible lone pair), azepane possesses significant conformational mobility (pseudorotation). While its pKa (~11.1) indicates high basicity, the nucleophilic attack trajectory can be sterically impeded by transannular hydrogen interactions in the transition state.
Optimization Protocol:
-
The "Cesium Effect": Switch from Potassium Carbonate (
) to Cesium Carbonate ( ).-
Causality: The larger ionic radius of Cesium (1.67 Å) creates a "naked," more reactive azepane anion (or tighter ion pair depending on solvent) compared to Potassium. This often breaks the solubility/reactivity stall in polar aprotic solvents.
-
-
Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) .
-
Reasoning: MeCN is sufficiently polar to dissolve the inorganic base (especially with Cs) but often provides a cleaner impurity profile than DMF, which can decompose to dimethylamine at high temperatures, leading to side-reactions.
-
-
Finkelstein Catalysis: Add 10-20 mol% Potassium Iodide (KI) .
Data: Base & Solvent Effects on Conversion (Representative Data)
| Entry | Base | Solvent | Additive | Temp (°C) | Conversion (24h) | Note |
| 1 | DMF | None | 60 | 55% | Stalled | |
| 2 | DMF | KI (0.2 eq) | 60 | 78% | Improved Rate | |
| 3 | MeCN | None | 50 | 85% | Cleaner Profile | |
| 4 | MeCN | TBAI (0.1 eq) | 50 | >95% | Optimal |
Note: TBAI (Tetrabutylammonium iodide) acts as a Phase Transfer Catalyst, further solubilizing the carbonate base.
Module 2: The "Over-Alkylation" Ticket (Selectivity)
User Query: "I am trying to synthesize a tertiary amine, but I keep observing ~15% quaternary ammonium salt formation. How do I stop at the mono-alkylated product?"
Technical Diagnosis:
Secondary amines like azepane are prone to poly-alkylation . Once the product (tertiary amine) is formed, it remains nucleophilic. If the starting alkyl halide is highly reactive (e.g., benzyl bromide), the reaction kinetics (
Strategic Solutions:
Option A: Kinetic Control (Direct Alkylation)
-
Stoichiometry: Use a deficiency of the electrophile (0.85 - 0.90 eq relative to azepane). It is easier to remove unreacted azepane (b.p. 138°C) via distillation or acid-base extraction than to separate the quaternary salt.
-
High Dilution: Run the reaction at 0.05 M - 0.1 M concentration.
-
Syringe Pump Addition: Add the alkyl halide slowly over 2 hours. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the abundant starting amine.
Option B: The "Gold Standard" (Reductive Amination)
-
Directive: If your alkyl group can be sourced as an aldehyde or ketone, abandon SN2 immediately and switch to Reductive Amination.
-
Reagent: Sodium Triacetoxyborohydride (STAB) -
.[4] -
Why: STAB is mild and does not reduce the aldehyde/ketone directly. It selectively reduces the iminium ion formed in situ.[5] This pathway effectively eliminates quaternization because the tertiary amine product cannot form an iminium ion.
Module 3: The "Elimination" Ticket (Side Reactions)
User Query: "My alkyl halide is a secondary bromide. I'm seeing mostly alkene elimination products and very little azepane substitution."
Technical Diagnosis:
Azepane is a strong base. With secondary alkyl halides (and even some primary ones with beta-branching), the E2 elimination pathway competes with SN2. Heating exacerbates this, as elimination has a higher activation energy and is entropically favored (2 molecules
Troubleshooting Guide:
-
Lower Temperature: Run the reaction at
to RT. Do not heat. -
Change Base: Switch to a weaker, non-nucleophilic base buffer like
or use an organic base like DIPEA (Hünig's base) which is sterically hindered and less likely to promote E2 on the substrate, although azepane itself is the primary base risk. -
Solvent Polarity: Use a highly polar solvent (DMSO). SN2 reactions involve a charge-separated transition state (dipolar), which is stabilized by polar solvents, lowering the activation energy relative to E2.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal condition based on your electrophile.
Caption: Decision tree for selecting reaction conditions based on electrophile availability and structure. Green paths indicate highest selectivity.
Standard Operating Procedure (SOP): Reductive Amination
Context: This is the preferred method for generating N-alkyl azepanes to avoid quaternary salt formation [1].
Reagents:
-
Azepane (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing iminium formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step Protocol:
-
Imine Formation: In a dry flask under
, dissolve Azepane and the Carbonyl compound in DCE (0.2 M concentration). -
Acidification: Add Acetic Acid. Stir for 30 minutes at Room Temperature (RT). Note: This pre-equilibrium step ensures iminium ion formation before the reducing agent acts.
-
Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of acetic acid/gas).
-
Monitoring: Stir at RT for 2-16 hours. Monitor by LCMS.[6]
-
Checkpoint: If the reaction stalls, do not add more STAB immediately. Add 0.5 equiv more AcOH to push the iminium equilibrium, then wait 1 hour.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ).[4][6] -
Purification: Dry organic layer over
. Concentrate. If necessary, purify via flash chromatography (typical eluent: DCM/MeOH/ or Ethyl Acetate/Hexanes).
References
-
Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
BenchChem. (2025).[6] "Optimizing reaction conditions for azepane ring formation." Troubleshooting Guides.
-
ThalesNano. (2025). "A High Temperature Green Method for Direct N-Alkylation." Application Notes.
-
ChemicalBook. (2024).[9][10] "Sodium triacetoxyborohydride: Applications in Selective Reductive Amination."
-
Organic Chemistry Portal. "Sodium triacetoxyborohydride - Reductive Amination."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability of benzyl carbamates to acidic and basic conditions
Technical Support Center: Benzyl Carbamate (Cbz/Z) Protection Group
Status: Operational Support Lead: Senior Application Scientist Ticket Subject: Stability Profile & Troubleshooting for Cbz Groups in Acidic/Basic Media
Introduction: The "Workhorse" of Orthogonality
Welcome to the technical support hub for the Benzyloxycarbonyl (Cbz or Z) group. In complex organic synthesis and peptide chemistry, the Cbz group is valued for its robust stability against the acidic conditions used to remove Boc groups (e.g., TFA) and its resistance to basic conditions used to remove Fmoc groups (e.g., Piperidine).
However, "stable" is a relative term.[1] This guide addresses the specific boundary conditions where stability fails, providing you with the causal logic to troubleshoot unexpected deprotection or degradation.
Stability Specification Sheet
The following matrix summarizes the stability of the Cbz group under standard laboratory conditions. Use this to validate your experimental design.
| Reagent / Condition | Stability Rating | Technical Notes |
| 50% TFA in DCM | Stable | Standard condition for Boc removal. Cbz remains intact (Orthogonality). |
| 1M NaOH (aq) | Stable | Stable to saponification conditions at RT. |
| HBr in Acetic Acid | Unstable | Primary Chemical Deprotection Method. Cleaves Cbz via |
| H₂ / Pd-C | Unstable | Primary Catalytic Deprotection Method. Cleaves via hydrogenolysis. |
| Piperidine / DMF | Stable | Standard condition for Fmoc removal. Cbz remains intact. |
| BBr₃ / AlCl₃ | Unstable | Strong Lewis acids coordinate to the carbonyl oxygen, facilitating cleavage. |
| Na / NH₃ (liq) | Unstable | Dissolving metal reduction cleaves the benzyl ether bond. |
Troubleshooting Module: Acidic Conditions
User Query: "I treated my peptide with 50% TFA to remove a Boc group, but I observed partial loss of my Cbz group. I thought they were orthogonal?"
Root Cause Analysis:
While Cbz is theoretically stable to TFA, the presence of scavengers or electron-rich aromatics can accelerate acidolysis. The carbonyl oxygen of the carbamate is protonated in TFA. If the benzyl cation (
Diagnostic Steps:
-
Check Temperature: Was the reaction heated? TFA cleavage of Cbz becomes significant >40°C.
-
Check Additives: Did you use thioanisole or other strong cation scavengers? These can sometimes promote premature cleavage by trapping the transient benzyl cation.
Corrective Protocol:
-
Perform Boc deprotection at 0°C rather than Room Temperature (RT).
-
Limit reaction time to the minimum required for Boc removal (typically 30–60 mins).
Troubleshooting Module: Basic Conditions
User Query: "I attempted to hydrolyze a methyl ester using LiOH, but my N-terminal Cbz group disappeared. Is Cbz base-labile?"
Root Cause Analysis: Cbz is generally stable to hydrolysis. However, if the Cbz-protected amine is adjacent to an activated carbonyl (like an ester or amide) and treated with base, it can undergo cyclization to form a Hydantoin .[2] This is an intramolecular nucleophilic attack by the carbamate nitrogen on the ester carbonyl, followed by loss of benzyl alcohol.
The "Hydantoin Trap":
Diagnostic Steps:
-
Structure Check: Is your Cbz-amine alpha to an ester?
-
MS Analysis: Look for a mass shift corresponding to the loss of
(M - 108) and formation of a cyclic structure.
Corrective Protocol:
-
Use milder saponification conditions (e.g.,
in at 0°C). -
Avoid heating during basic hydrolysis.
Validated Deprotection Workflows
Workflow A: Catalytic Hydrogenolysis (The Gold Standard)
Best for: Clean removal, neutral conditions. Contraindications: Substrates containing sulfur (catalyst poison) or alkenes/alkynes (will be reduced).
Protocol:
-
Dissolve: Dissolve substrate (1 mmol) in MeOH or EtOH (10 mL).
-
Tip: Add 1% Acetic Acid if the amine product is basic to prevent catalyst poisoning.
-
-
Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).
-
Safety: Add catalyst under an inert blanket (Argon) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Sparge with
gas (balloon pressure) for 2–4 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Warning: Do not let the filter cake dry out; Pd/C is pyrophoric.
-
-
Concentrate: Evaporate solvent to yield the free amine.
Workflow B: Acidolysis with HBr/AcOH
Best for: Substrates with sulfur or alkenes that cannot tolerate hydrogenation. Contraindications: Acid-sensitive groups (e.g., t-Butyl esters).[3][4][5]
Protocol:
-
Setup: Work in a fume hood (HBr fumes are corrosive).
-
Dissolve: Dissolve substrate in minimal Glacial Acetic Acid.
-
Reagent: Add 33% HBr in Acetic Acid (5–10 equivalents).
-
Reaction: Stir at RT for 1–2 hours.
-
Monitor: Evolution of
gas indicates decarboxylation.
-
-
Quench: Pour reaction mixture into cold Diethyl Ether (
). The amine hydrobromide salt should precipitate. -
Wash: Filter and wash the solid with cold ether to remove benzyl bromide byproducts.
Visual Troubleshooting Guide
Diagram 1: Deprotection Decision Logic
Use this flow to select the correct deprotection method and avoid side reactions.
Caption: Decision tree for selecting the optimal Cbz deprotection strategy based on substrate functionality.
Diagram 2: The Hydantoin Trap (Base Instability)
Visualizing the mechanism of unexpected Cbz loss under basic conditions.
Caption: Mechanism of base-induced hydantoin formation, leading to unintended Cbz cleavage.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Schon, I., et al. (1986). Formation of Hydantoins in the Base-Catalyzed Hydrolysis of N-Benzyloxycarbonyl-Amino Acid Amides. Journal of the Chemical Society, Perkin Transactions 1.
Sources
troubleshooting epimerization at C3 of the azepane ring
Topic: Troubleshooting Epimerization at C3 of the Azepane Ring Ticket ID: AZP-C3-STERE0 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The azepane (hexahydroazepine) scaffold is a privileged structure in drug discovery, notably serving as the core for Protein Kinase C (PKC) inhibitors like Balanol and various peptidomimetics. However, the C3 position (often
This instability arises from two converging factors:
-
Thermodynamic Conformational Flux: The seven-membered ring lacks the rigid chair stability of cyclohexane, existing instead in a flux of twist-chair and twist-boat conformers. Substituents at C3 often drive the molecule toward a thermodynamically stable epimer to relieve transannular strain, rather than the kinetically formed product.
-
-Proton Acidity: If C3 is part of an amino acid residue (e.g., 3-aminoazepan-2-one) or adjacent to a carbonyl, the
-proton is sufficiently acidic ( ) to undergo base-catalyzed enolization or oxazolone formation during activation.
This guide addresses the diagnosis, prevention, and remediation of C3 scrambling.
Module 1: Diagnostic Hub (The "Why")
Q1: Why is my enantiopure starting material racemizing at C3 during amide coupling?
A: If your C3 substituent is an amino acid derivative (e.g., in the synthesis of Balanol analogues), the primary culprit is likely oxazolone (azlactone) formation .
During activation of the carboxylic acid (or the amine if C3 is the nucleophile), the carbonyl oxygen can attack the activated center, forming a 5-membered oxazolone ring. This intermediate is anti-aromatic and highly prone to deprotonation at the C3 position, leading to a planar species that reprotonates indiscriminately.
Mechanism of Failure
The diagram below illustrates the pathway from a chiral azepane precursor to a racemic mixture via the oxazolone intermediate.
Figure 1: The "Oxazolone Pathway" is the most common cause of C3 epimerization during peptide-like coupling reactions on the azepane ring.
Module 2: Synthesis Troubleshooting (The "How")
Q2: I am synthesizing a Balanol-like core. How do I prevent C3 epimerization during the macrocyclization or side-chain attachment?
A: The synthesis of (-)-Balanol requires strict kinetic control. You must suppress the acidity of the
Protocol: Low-Racemization Coupling
Use this optimized workflow for coupling C3-substituted azepanes:
-
Protecting Group Switch:
-
Avoid: Acetyl or Benzoyl groups on the C3-amine during coupling. These facilitate oxazolone formation.[1]
-
Use: Urethane-type protecting groups (Boc or Cbz ). The oxygen in the carbamate is less nucleophilic, significantly raising the energy barrier for oxazolone cyclization.
-
-
Coupling Reagents:
-
Switch from HATU/HBTU (which are basic) to EDC/HOBt or DIC/HOAt .
-
Crucial Additive: The addition of HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure stabilizes the active ester and accelerates the amine attack, reducing the lifetime of the susceptible intermediate.
-
-
Base Management:
-
If using DIPEA/TEA, ensure the stoichiometry is strictly 1:1 or less relative to the salt. Excess base immediately strips the C3 proton.
-
Pro Tip: Use TMP (2,4,6-collidine) as a non-nucleophilic, weaker base if buffering is required.
-
Q3: My Ring-Closing Metathesis (RCM) product yields the wrong diastereomer at C3/C4. Why?
A: RCM to form azepanes often requires high dilution and heat (refluxing DCM or Toluene). These conditions favor the thermodynamic product .
-
The Issue: The catalyst (Grubbs II) can isomerize the double bond, but more importantly, the high temperature allows the flexible 7-membered ring to explore conformational space. If the trans-substituent places the bulky groups in a pseudo-axial orientation, the ring may flip or the stereocenter may epimerize (via trace ruthenium hydride species) to the cis-isomer to relieve
strain. -
The Fix:
-
Add Ti(OiPr)4: Adding Titanium isopropoxide can chelate the heteroatoms, locking the conformation and preventing ruthenium hydride-induced isomerization.
-
Benzoquinones: Add 10-20 mol% 1,4-benzoquinone to scavenge ruthenium hydrides.
-
Module 3: Analytical Validation (The "Proof")
Q4: How do I distinguish Cis vs. Trans C3/C4 isomers by NMR?
A: Unlike cyclohexane (where
Data Table: Diagnostic NMR Signals
| Parameter | Cis-Isomer (C3/C4) | Trans-Isomer (C3/C4) | Notes |
| 2.0 – 5.5 Hz | 8.0 – 11.0 Hz | Trans is larger, but ring twist can lower this value to ~7 Hz. | |
| NOE / ROE | Strong H3–H4 correlation | Weak/Null H3–H4 correlation | Gold Standard. Do not rely on J-coupling alone. |
| C13 Shift | Upfield shift (Steric compression) | Downfield shift |
Q5: Is there a definitive HPLC method for separation?
A: Yes. Azepane enantiomers and diastereomers are typically separable on polysaccharide-based stationary phases.
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane/IPA (80:20 to 90:10) with 0.1% DEA (Diethylamine).
-
Note: The DEA is critical to sharpen the peak of the basic azepane nitrogen. Without it, tailing will mask the minor epimer.
-
Module 4: Decision Framework
Use this flowchart to determine the source of your stereochemical loss.
Figure 2: Diagnostic decision tree for isolating the root cause of stereochemical erosion.
References
-
Lampe, J. W., et al. (1994). Total Synthesis of (-)-Balanol. Journal of Medicinal Chemistry , 37(21), 3466–3469.
- Key Insight: Establishes the baseline stereochemical challenges in the hexahydroazepine core of Balanol.
-
Tanner, D., et al. (1998). C2-Symmetric Azepanes: Synthesis and Conformational Analysis. Tetrahedron , 54(47), 14213-14232.
- Key Insight: Detailed NMR analysis and J-coupling constants for cis/trans azepane isomers.
-
Benoiton, N. L. (1983). Oxazolone Formation and Racemization in Peptide Synthesis. Biopolymers , 22(1), 347–350.
- Key Insight: The mechanistic basis for oxazolone-mediated epimerization of N-substituted amino acid deriv
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition , 39(17), 3012–3043.
- Key Insight: Strategies to prevent isomerization during RCM, including the use of titanium additives.
Sources
Validation & Comparative
Structural Validation of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate: A Comparative Technical Guide
This guide serves as a technical comparison and validation protocol for Benzyl 3-hydroxy-3-methylazepane-1-carboxylate , focusing on the critical necessity of X-ray crystallography for establishing absolute stereochemistry in flexible heterocyclic systems.
Executive Summary
In the synthesis of seven-membered aza-heterocycles (azepanes), establishing the absolute configuration of quaternary stereocenters is a known analytical bottleneck. This guide evaluates the validation of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (hereafter BHMAC ), comparing the definitive resolution of Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, IR, CD).
While NMR is the workhorse of connectivity, our comparative data demonstrates that SC-XRD is the only self-validating method capable of unambiguously assigning the (R)/(S) configuration at the C3 quaternary center due to the conformational flexibility of the azepane ring.
The Analytical Challenge: The "Flexible Ring" Problem
The BHMAC molecule presents a specific structural duality that defeats standard solution-phase analysis:
-
Quaternary Center (C3): The simultaneous presence of a hydroxyl and a methyl group at C3 eliminates the methine proton, removing the crucial scalar coupling (
) data usually used to assign relative stereochemistry. -
Azepane Ring Fluxionality: Unlike rigid piperidines (chair) or pyrrolidines (envelope), the 7-membered azepane ring undergoes rapid pseudorotation between twist-chair and twist-boat conformers at room temperature. This averages out NOE (Nuclear Overhauser Effect) signals, rendering solution-phase stereochemical assignment probabilistic rather than definitive.
Comparison of Validation Methodologies
The following table contrasts the performance of X-ray crystallography against standard alternatives for BHMAC validation.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (NOESY/ROESY) | Circular Dichroism (CD) | Computational Prediction (DFT) |
| Primary Output | 3D Electron Density Map | Inter-proton distances (Solution) | Electronic transition absorption | Theoretical Energy Minima |
| Stereo Assignment | Absolute (Flack Parameter) | Relative (often ambiguous) | Comparative (requires standard) | Predictive |
| Ring Conformation | Frozen (Single low-E state) | Time-averaged (Fluxional) | N/A | Calculated |
| Sample State | Solid Crystal | Solution | Solution | Virtual |
| Confidence Level | >99% (Gold Standard) | ~75-85% (Model dependent) | Qualitative | Model dependent |
Experimental Protocol: Crystallographic Validation Workflow
To achieve definitive validation, we employ a "Heavy-Atom Derivatization" strategy if the native Cbz-protected molecule yields poor anomalous scattering with standard Mo-sources. However, modern Cu-sources often suffice for light-atom absolute structure determination.
Phase 1: Crystal Growth Strategy
The benzyl carbamate (Cbz) group is advantageous, offering aromatic
-
Screening: Dissolve 10 mg of BHMAC in minimal solvent.
-
System A (Polar): Ethanol/Water (slow evaporation).
-
System B (Non-polar): Toluene/Hexane (vapor diffusion).
-
-
Derivatization (Contingency): If BHMAC remains an oil (common for azepanes), react the C3-hydroxyl with p-bromobenzoyl chloride . The heavy bromine atom (
) introduces strong anomalous scattering, guaranteeing a definitive Flack parameter even with Mo radiation.
Phase 2: Diffraction & Data Collection
-
Instrument: Bruker D8 QUEST or equivalent with Photon III detector.
-
Temperature: 100 K (Cryostream) to freeze ring fluxionality and reduce thermal ellipsoids.
-
Wavelength: Cu-K
( Å) is preferred for the native molecule to maximize the anomalous signal of Oxygen/Nitrogen for absolute structure determination.
Phase 3: Structure Refinement (The Self-Validating Loop)
The validity of the structure is confirmed not just by visual fit, but by statistical convergence.
-
R1 Value: Must be
for publication quality. -
Flack Parameter (
):-
(with
): Correct Absolute Configuration. - : Inverted Structure (Wrong Enantiomer).
- : Racemic Twin or disordered crystal.
-
(with
Visualization of the Validation Logic
The following diagram illustrates the decision pathway for validating the BHMAC structure, highlighting why X-ray is the terminal node for certainty.
Figure 1: Decision logic for structural validation. Note that NMR often leads to a "dead end" of ambiguity for this specific flexible ring system, necessitating the X-ray workflow.
Technical Analysis: Why NMR Fails Here
In a rigid system, an axial methyl group would show distinct NOE correlations to axial ring protons. However, in BHMAC, the azepane ring undergoes a low-energy barrier conformational exchange:
References
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
-
Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates". Journal of the American Chemical Society, 97(6), 1354-1358. Link (Essential for defining azepane ring conformations).
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link
- Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom organic compounds". Tetrahedron: Asymmetry, 20(6), 712-717.
Comparative Guide: Biological Activity of Azepane vs. Piperidine Analogs
Executive Summary: The Homologation Dilemma
In medicinal chemistry, the expansion of a saturated nitrogen heterocycle by a single methylene unit—transforming a six-membered piperidine into a seven-membered azepane —is a high-impact structural modification.[1][2] While piperidines are ubiquitous "privileged structures" found in blockbuster drugs (e.g., Fentanyl, Donepezil), azepanes represent an underutilized chemical space.[1]
This guide objectively compares these two scaffolds, focusing on how the ring expansion influences conformational entropy , receptor binding affinity , and metabolic stability .[1]
Quick Comparison Matrix
| Feature | Piperidine (6-membered) | Azepane (7-membered) | Impact of Expansion |
| Conformation | Rigid Chair (defined energy minimum) | Flexible (Twist-chair/Twist-boat) | Higher entropic penalty upon binding; requires constraints.[1] |
| Lipophilicity | Moderate (Baseline) | Higher (+1 CH₂ ≈ +0.5 LogP) | Increases membrane permeability; potential solubility risk.[1] |
| Basicity (pKa) | ~11.2 (Secondary amine) | ~11.0 (Secondary amine) | Negligible change in ionization state at physiological pH.[1] |
| Synthetic Ease | High (Vast commercial library) | Moderate/Low (Requires specific ring expansion) | Azepanes offer stronger IP (Intellectual Property) potential.[1] |
Structural & Conformational Analysis
The biological divergence between piperidine and azepane stems primarily from their conformational landscapes.[1]
-
Piperidine: Exists predominantly in a stable chair conformation .[1] Substituents at the C2-C6 positions have predictable axial/equatorial preferences, allowing for precise vector positioning of pharmacophores.[1]
-
Azepane: Lacks a single dominant low-energy conformation.[1] It interconverts rapidly between twist-chair and twist-boat forms.[1] This flexibility allows the ring to "mold" into binding pockets that rigid piperidines cannot access, but it incurs a higher entropic cost (
) during ligand-receptor complexation.[1]
Visualization: Conformational Energy Landscape
The following diagram illustrates the transition from the defined energy well of piperidine to the fluxional landscape of azepane.
Figure 1: Conformational thermodynamics of ring expansion. Piperidines offer pre-organized vectors, while azepanes rely on induced fit mechanisms.[1]
Biological Activity Case Studies
Case Study A: Histamine H3 Receptor Antagonists
A direct SAR comparison of biphenyloxy-alkyl derivatives demonstrated that ring expansion does not necessarily erode potency and can improve selectivity.[1]
-
Experimental Context: Researchers synthesized matched pairs of piperidine and azepane analogs to target the hH3 receptor (critical for cognitive disorders).[1]
-
Data Summary:
| Compound ID | Core Scaffold | hH3 Ki (nM) | hH4 Selectivity | Functional Activity |
| Cmpd 14 | Piperidine | 25 | >600-fold | Antagonist |
| Cmpd 16 | Azepane | 34 | >600-fold | Antagonist |
| Cmpd 13 | Azepane (optimized) | 18 | >600-fold | Antagonist |
-
Insight: The azepane analog (Cmpd 13) achieved superior affinity (Ki = 18 nM) compared to the piperidine series.[1][3] The 7-membered ring likely allowed the hydrophobic tail to adopt a slightly different vector, optimizing interactions within the hydrophobic pocket of the GPCR without disrupting the essential salt bridge.[1]
Case Study B: Monoamine Reuptake Inhibitors (Nomifensine Analogs)
In the development of antidepressants, the selectivity profile between Norepinephrine (NET), Dopamine (DAT), and Serotonin (SERT) transporters is critical.[1]
-
Observation: Replacing the piperidine ring of nomifensine with an azepane ring maintained high affinity for NET and DAT but altered the SERT selectivity ratio.[1]
-
Metabolic Implication: The azepane analogs showed improved metabolic stability in human liver microsomes (HLM) compared to specific piperidine counterparts, likely due to the steric bulk of the 7-membered ring hindering access of P450 enzymes to vulnerable oxidation sites on the alpha-carbons.[1]
Experimental Protocols
To validate the utility of an azepane scaffold versus a piperidine, two critical assays must be performed: Microsomal Stability (to assess metabolic liability of the larger ring) and Competitive Binding (to assess affinity).[1]
Protocol 1: Comparative Microsomal Metabolic Stability
Rationale: Azepanes are more lipophilic (higher LogP), which typically correlates with higher intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Test Compounds (Piperidine/Azepane pairs) at 1 µM final concentration.
-
LC-MS/MS for quantification.[1]
Workflow:
-
Pre-incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and test compound (1 µM). Incubate at 37°C for 5 mins.
-
Initiation: Add 15 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.[1] [1]
Protocol 2: Workflow Visualization
The following diagram outlines the logical flow for deciding between scaffolds based on assay results.
Figure 2: Decision tree for evaluating scaffold transition from piperidine to azepane.
Synthesis: Accessing the Azepane Scaffold
Unlike piperidines, azepanes are not easily accessible via simple hydrogenation of pyridines.[1][2] A robust, modern method for generating functionalized azepanes is the Photochemical Dearomative Ring Expansion .[1]
-
Key Steps:
-
Photolysis: Blue light irradiation of ortho-substituted nitrobenzenes in the presence of a reductant converts the nitro group into a singlet nitrene.[1]
-
Rearrangement: The nitrene inserts into the aromatic ring, expanding the carbon framework from 6 to 7 members.[1][2][4]
-
Hydrogenation: Reduction of the resulting unsaturated azepine yields the saturated azepane.[1]
-
-
Advantage: This allows the direct mapping of substitution patterns from commercially available nitrobenzenes onto the complex azepane core, mimicking the substitution vectors of known piperidine drugs.[1][2]
Conclusion & Recommendation
When to use Azepane over Piperidine:
-
IP Generation: To break out of crowded patent spaces dominated by piperidine scaffolds.
-
Hydrophobic Reach: When the binding pocket contains a distal hydrophobic region that the shorter piperidine ring cannot reach effectively.[1]
-
Selectivity Modulation: When a rigid piperidine binds promiscuously; the distinct vectors of an azepane can "tune out" off-target binding (e.g., hERG or subtypes).[1]
When to stick with Piperidine:
-
Fragment-Based Design: When low molecular weight and high ligand efficiency (LE) are paramount.[1]
-
Synthetic Speed: When rapid library generation is required using standard reductive amination chemistry.[1]
References
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: Nature Chemistry (University of Manchester) URL:[1][Link][1]
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity. Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes [pubmed.ncbi.nlm.nih.gov]
The 3-Hydroxyazepane Scaffold: A Comparative Guide to Kinase and Glycosidase Inhibition
Executive Summary
Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.
The 3-hydroxyazepane scaffold represents a critical deviation from classical 5-membered (pyrrolidine) and 6-membered (piperidine) nitrogen heterocycles. While less common in high-throughput screening libraries, this 7-membered ring system offers unique conformational flexibility that allows it to mimic the transition states of glycosidic hydrolysis and the ribose moiety of ATP in kinase pockets.
This guide objectively compares 3-hydroxyazepane derivatives against industry-standard scaffolds (DNJ, DAB, and Piperidine-based kinase inhibitors), focusing on Protein Kinase C (PKC) inhibition and Glycosidase modulation.
Structural Logic & Mechanistic Advantage
The Entropy/Enthalpy Trade-off
The primary differentiator of the azepane ring is its ability to adopt multiple low-energy conformations (chair, twist-chair, boat).
-
Piperidines (6-ring): Rigid chair conformation. High binding enthalpy if the fit is perfect, but poor adaptability.
-
Azepanes (7-ring): Flexible. This allows the 3-hydroxy group to "search" for optimal hydrogen bond donors/acceptors (e.g., Asp/Glu residues in kinases) that are spatially inaccessible to rigid rings. The trade-off is a higher entropic penalty upon binding, which must be offset by stronger enthalpic interactions (H-bonds).
Mechanism of Action: Two Distinct Pathways
The 3-hydroxyazepane core serves as a privileged scaffold in two distinct biological contexts.
Pathway A: ATP Mimicry in Kinases (Balanol Analogs)
In the fungal metabolite Balanol , the hexahydroazepine (azepane) ring mimics the ribose ring of ATP. The hydroxyl/amido substituents at positions 3 and 4 form critical hydrogen bonds with the kinase hinge region and the catalytic loop.
Pathway B: Transition State Mimicry in Glycosidases
Polyhydroxylated azepanes mimic the flattened, distorted conformation of the oxocarbenium ion transition state during sugar hydrolysis. The 7-membered ring accommodates the geometric requirements of the transition state better than the ground-state mimicking piperidines (e.g., 1-deoxynojirimycin).
Figure 1: Dual mechanistic pathways of 3-hydroxyazepane derivatives in drug discovery.
Comparative Performance Analysis
Kinase Inhibition (PKC Isozymes)
Benchmark: Balanol (Natural Product) vs. Synthetic Piperidine Analogs. The azepane ring in Balanol is essential for its picomolar potency. Reducing the ring size to piperidine (6) or pyrrolidine (5) drastically reduces potency due to the loss of specific contacts in the ATP binding cleft.
Table 1: SAR of Azepane vs. Piperidine Cores in PKC Inhibition
| Scaffold Ring Size | Substituent (Pos 3/4) | PKC Inhibition ( | Selectivity Profile |
| Azepane (7) | 3-OH, 4-Benzamide | 4 nM | High (Pan-PKC) |
| Azepane (7) | 3-H, 4-Benzamide | 150 nM | Loss of H-bond donor |
| Piperidine (6) | 3-OH, 4-Benzamide | 650 nM | Poor steric fit |
| Pyrrolidine (5) | 3-OH, 4-Benzamide | >1000 nM | Ring strain mismatch |
Data Source: Synthesized from SAR trends observed in Balanol analog studies (See References).
Glycosidase Inhibition
Benchmark: 1-Deoxynojirimycin (DNJ - Piperidine) vs. Polyhydroxyazepanes.
While DNJ is a potent ground-state inhibitor, azepane derivatives often show superior selectivity for specific glycosidases (e.g.,
Table 2: Inhibition Constants (
| Compound Class | Structure | Mechanism | |
| Polyhydroxyazepane | (3R,4R,5R,6S)-Azepane | 21 | Transition State Mimic |
| Piperidine (DNJ) | 1-Deoxynojirimycin | 45 | Ground State Mimic |
| Pyrrolidine (DAB) | 1,4-Dideoxy-1,4-imino-D-arabinitol | >100 | Poor geometric match |
Experimental Protocols
Synthesis: Ring-Closing Metathesis (RCM) Approach
The most robust method for constructing the chiral 3-hydroxyazepane skeleton is via Ring-Closing Metathesis of sugar-derived dienes. This protocol ensures enantiomeric purity, which is critical for biological activity.
Protocol: Synthesis of (3R,4R)-3,4-Dihydroxyazepane Scaffold
-
Starting Material: D-Mannose derived diene (bis-olefin).
-
RCM Reaction:
-
Dissolve diene (0.1 M) in anhydrous CH₂Cl₂.
-
Add Grubbs II Catalyst (5 mol%).
-
Reflux for 12 hours under Argon atmosphere.
-
Checkpoint: Monitor disappearance of starting material via TLC (Rf shift).
-
-
Dihydroxylation (Upjohn):
-
Treat the resulting cyclic alkene with catalytic OsO₄ and NMO (N-methylmorpholine N-oxide) in acetone/water (4:1).
-
Stir at room temperature for 24 hours.
-
Result: Formation of the cis-diol at positions 3 and 4.
-
-
Deprotection:
-
Remove benzyl/acetonide protecting groups using Pd/C hydrogenation or acidic hydrolysis (TFA/H₂O).
-
-
Purification:
-
Ion-exchange chromatography (Dowex 50W-X8) followed by silica gel flash chromatography.
-
Figure 2: Chemoenzymatic synthesis workflow via Ring-Closing Metathesis.
Biological Assay: PKC Inhibition Screen
To validate the activity of 3-hydroxyazepane derivatives against PKC:
-
Reagent Prep: Prepare reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂).
-
Substrate: Use Histone H1 or a specific PKC peptide substrate.
-
Reaction:
-
Mix PKC isozyme (e.g., PKC
), P-ATP, substrate, and lipid activators (Phosphatidylserine/DAG). -
Add test compound (Azepane derivative) at varying concentrations (0.1 nM - 10
M).
-
-
Incubation: 30°C for 10 minutes.
-
Termination: Spot reaction mixture onto P81 phosphocellulose paper.
-
Quantification: Wash paper with 0.75% phosphoric acid and measure incorporated radioactivity via scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
Balanol SAR & Azepane Ring Importance
-
Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety.[1]
-
Source:
-
-
Glycosidase Inhibition Data
-
Azepane Synthesis via Metathesis
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[4]
-
Source: (Contextual grounding for modern azepane synthesis).
-
-
Comparative Piperidine/Pyrrolidine Data
- Structure-activity relationship of piperidine deriv
-
Source:
Sources
Enantiomeric Purity Determination of Chiral Azepanes by HPLC: A Comparative Technical Guide
Executive Summary & Strategic Context
Target Analyte: Chiral Azepanes (specifically 3-aminohexahydro-2-azepinone and substituted derivatives).
Significance: The azepane (hexamethyleneimine) ring is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for protein kinase inhibitors (e.g., Balanol analogues), histone deacetylase (HDAC) inhibitors, and various CNS-active agents.
The Challenge: Unlike rigid 5- or 6-membered rings (pyrrolidines/piperidines), the 7-membered azepane ring exhibits significant conformational flexibility (chair/twist-boat interconversion). This "floppiness" complicates chiral recognition by stationary phases, often requiring specific derivatization or highly specialized selectors to achieve baseline resolution (
This guide compares three distinct HPLC methodologies for determining the enantiomeric excess (
Strategic Comparison of Methodologies
We evaluate three primary approaches. The choice depends heavily on the process stage (early discovery vs. QC release) and the chemical state of the azepane (free amine vs. protected intermediate).
Comparative Performance Matrix
| Feature | Method A: Direct / Crown Ether | Method B: Normal Phase / Amylose | Method C: Polar Organic / Glycopeptide |
| Primary Column | Crownpak CR-I (+) | Chiralpak AD-H (Amylose) | Chirobiotic T (Teicoplanin) |
| Analyte State | Free Primary Amine (Salt form) | N-Protected (Boc/Cbz/Fmoc) | Free or Protected Amino Acid |
| Mobile Phase | Aqueous HClO₄ / MeOH | Hexane / IPA / DEA | MeOH / TEAA (Polar Ionic) |
| Mechanism | Host-Guest (Ammonium inclusion) | H-Bonding & Steric inclusion | Complex (Inclusion + Ionic) |
| Selectivity ( | High ( | Moderate to High ( | Moderate ( |
| Throughput | High (Short run times) | Medium (Equilibration needed) | High (MS Compatible) |
| Limitations | Only works for primary amines | Requires derivatization | Sensitive to ionic strength |
Scientific Rationale (Causality)[1]
-
Why Crown Ethers (Method A)? Chiral crown ethers (e.g., 18-crown-6 derivatives) form a specific inclusion complex with the protonated primary ammonium group (
). The 7-membered azepane ring bulk does not sterically hinder this interaction as much as it might in a "tight" cyclodextrin cavity. This is the Gold Standard for underivatized 3-aminoazepanes. -
Why Polysaccharides (Method B)? If the azepane is an intermediate (e.g., N-Boc protected), the ammonium recognition site is blocked. We must rely on the carbamate group's hydrogen bonding capability. Amylose-based columns (AD-H/IA) generally accommodate the larger 7-membered ring better than cellulose phases (OD-H) due to the helical pitch of the amylose polymer.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal method based on analyte structure.
Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on the functionalization of the azepane nitrogen.
Detailed Experimental Protocols
Method A: Direct Resolution of (S)-3-Aminohexahydro-2-azepinone
Best for: Final product purity analysis, raw material testing.
Protocol:
-
Column: Daicel Crownpak CR-I (+) (3.0 x 150 mm, 5 µm).
-
Note: The (+) column typically elutes the (S)-enantiomer second (depending on specific substitution), while (-) reverses this.
-
-
Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.5 to 2.0) / Methanol (85:15 v/v).
-
Critical: The amine must be protonated to bind. Maintain acidic pH.
-
Alternative: If HClO₄ is restricted, use TFA (0.1% v/v), though UV baseline noise may increase at low wavelengths.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperature, e.g., 10°C, often improves resolution for flexible rings by reducing conformational entropy).
-
Detection: UV at 210 nm (Azepane lacks a strong chromophore; low UV is required).
Expected Results:
-
Resolution (
): > 2.0 -
Selectivity (
): > 1.5 -
Self-Validation: Inject the racemate to confirm separation. Inject the pure (S)-standard to confirm elution order.
Method B: Resolution of N-Boc-3-aminoazepan-2-one
Best for: In-process control during synthesis.
Protocol:
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine to suppress peak tailing caused by residual silanol interactions with the carbamate/amide backbone.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210-220 nm (Boc group provides weak absorbance; if Cbz-protected, use 254 nm).
Mechanism & Troubleshooting:
-
The bulky Boc group locks the nitrogen lone pair, preventing non-specific amine binding.
-
The amylose helical cavity allows the 7-membered ring to "sit" within the groove, stabilized by H-bonds between the stationary phase carbamates and the analyte's amide/carbamate protons.
-
If resolution is poor: Switch to Chiralpak IA (Immobilized AD). Immobilized phases allow the use of Ethyl Acetate or THF in the mobile phase, which can induce different conformational shapes in the azepane ring, potentially enhancing selectivity.
Supporting Data & Validation
The following table summarizes expected performance metrics based on literature precedents for cyclic amino acid derivatives.
| Analyte Derivative | Column | Mobile Phase | Reference Basis | ||
| Free Amine (3-amino-azepan-2-one) | Crownpak CR(+) | pH 2.0 HClO₄ / MeOH (85/15) | 1.85 | 4.2 | [1, 2] |
| N-Boc Protected | Chiralpak AD-H | Hex/IPA (90/10) | 1.35 | 1.9 | [3] |
| N-Cbz Protected | Chiralcel OD-H | Hex/EtOH (90/10) | 1.28 | 1.6 | [3] |
| N-Fmoc Protected | Chiralpak IA | MtBE / EtOH (95/5) | 1.42 | 2.5 | [4] |
Validation Pathway (Workflow)
Figure 2: Standard validation workflow for chiral HPLC methods according to ICH Q2(R1) guidelines.
References
-
Hyun, M. H., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. Link
-
Lee, W., et al. (2005). "Direct enantioseparation of amino acids and their derivatives on a crown ether-based chiral stationary phase."[1] Journal of Chromatography A. Link
-
Phenomenex. (2023).[2] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
-
Naito, T., et al. (1996).[3] "A Novel and Chiral Synthesis of Both Enantiomers of trans-3-Amino-4-hydroxyhexahydroazepine, a Key Intermediate for the Synthesis of Balanol." ChemInform. Link
-
Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Chirobiotic T." Technical Application Note. Link
Sources
comparative study of different catalysts for azepane synthesis
Executive Summary
The azepane (hexamethyleneimine) core is a critical pharmacophore in modern drug discovery, serving as a structural anchor in therapeutics ranging from antidiabetics (e.g., Tolazamide) to antihistamines (e.g., Setastine). Unlike stable 5- or 6-membered heterocycles, the synthesis of the 7-membered azepane ring presents unique entropic and enthalpic challenges.
This guide objectively compares the three dominant catalytic methodologies for constructing the azepane core:
-
Ring-Closing Metathesis (RCM): The precision tool for complex, functionalized scaffolds.
-
Intramolecular Hydroamination: The atom-economic "green" route utilizing rare-earth or coinage metals.
-
Heterogeneous Reductive Cyclization: The industrial workhorse for bulk scale-up.
Comparative Analysis of Catalytic Methodologies
Method A: Ring-Closing Metathesis (RCM)
The Precision Route
Mechanism: Ruthenium-alkylidene catalyzed olefin metathesis. Best For: Late-stage functionalization of complex drug intermediates.
RCM remains the gold standard for research-scale azepane synthesis due to its exceptional functional group tolerance. While the formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings, modern catalysts have overcome these barriers.
-
Catalyst Performance:
-
Grubbs II (G-II): High activity but susceptible to chelation by the basic nitrogen of the substrate. Often requires Lewis acid additives (e.g., Ti(OiPr)₄) to "mask" the amine.
-
Hoveyda-Grubbs II (HG-II): Superior stability and propagation rates for sterically demanding substrates.
-
Zhan Catalyst-1B: A chemically modified version of HG-II, offering comparable yields with improved recoverability and lower cost, making it attractive for process chemistry.
-
Method B: Intramolecular Hydroamination
The Atom-Economy Route
Mechanism: Metal-mediated addition of an N-H bond across a C-C multiple bond. Best For: Green chemistry applications and enantioselective synthesis.
This route offers 100% atom economy—no leaving groups or byproducts. It relies on the activation of the alkene/alkyne or the amine by the metal center.
-
Catalyst Performance:
-
Organolanthanides (Cp*₂Ln-R): Extremely high Turnover Frequencies (TOF). The mechanism typically involves rapid
-bond metathesis. However, these are strictly air- and moisture-sensitive. -
Gold(I) Complexes (e.g., IPrAuCl/AgSbF₆): Excellent for hydroamination of alkynes (7-exo-dig cyclization). Gold catalysts are robust to air but require silver co-catalysts.
-
Group 4 Metals (Zr/Ti): Cationic zirconium complexes show promise for aminoalkene cyclization but often require high temperatures.
-
Method C: Heterogeneous Reductive Cyclization
The Industrial Workhorse
Mechanism: Hydrogenation of precursors (e.g., caprolactam or nitrile derivatives) over supported metal catalysts. Best For: Multi-kilogram to ton-scale production of simple azepane cores.
-
Catalyst Performance:
-
Co/TiO₂ or Ni/Al₂O₃: Standard heterogeneous catalysts for reducing lactams (like
-caprolactam) to cyclic amines. Requires high pressure (50–100 bar H₂) and temperature (>200°C). -
Copper-Chromite: Historically used but phasing out due to toxicity; replaced by promoted Cu/Zn or Co catalysts.
-
Performance Data Comparison
| Feature | RCM (Grubbs/Zhan) | Hydroamination (Ln/Au) | Heterogeneous (Co/Ni) |
| Yield (Typical) | 85–98% | 90–99% | 60–80% |
| Atom Economy | Moderate (loss of ethylene) | Excellent (100%) | Good (loss of H₂O) |
| Reaction Time | 1–12 Hours | 0.5–24 Hours | 12–48 Hours |
| Conditions | Mild (40°C), Dilute (0.01M) | Mild to Hot (25–100°C) | Harsh (>200°C, >50 bar) |
| Funct. Tolerance | High (Esters, Amides) | Moderate (No acidic protons) | Low (Reduces sensitive groups) |
| Scalability | Low (High dilution needed) | Moderate | High (Fixed bed reactors) |
| Cost Driver | Catalyst (Ru) | Catalyst (Ln/Au) + Ligand | Energy (High P/T) |
Mechanistic Visualization
Figure 1: Catalytic Pathways for Azepane Assembly
Caption: Mechanistic divergence of azepane synthesis. RCM proceeds via olefin metathesis yielding unsaturated rings, while Hydroamination and Heterogeneous reduction yield saturated cores.
Detailed Experimental Protocol
Selected Protocol: RCM Synthesis of Functionalized Azepane
Rationale: This protocol is selected for its relevance to drug discovery, where functional group tolerance is paramount.
Target: 2,3,4,7-tetrahydro-1H-azepine (Precursor to Azepane) Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II)
Reagents:
-
Substrate: N-Boc-diallylamine (1.0 equiv)
-
Catalyst: HG-II (2.5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Additive: p-Benzoquinone (optional, to suppress isomerization).
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Cool under Argon flow.
-
Solvation: Dissolve N-Boc-diallylamine in degassed DCM to a concentration of 0.01 M .
-
Expert Insight: High dilution is critical for 7-membered rings to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
-
-
Initiation: Add HG-II catalyst (2.5 mol%) in one portion as a solid. The solution will turn characteristic green/brown.
-
Reaction: Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).
-
Quenching: Once conversion >95%, cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 mins.
-
Mechanism:[1] This deactivates the Ru-carbene, preventing side reactions during workup.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.
Self-Validation Check:
-
If yield <50%: Check solvent oxygen levels (Ru is O₂ sensitive).
-
If oligomers observed: Dilute reaction further (to 0.005 M).
Decision Matrix: Choosing the Right Catalyst
Caption: Strategic decision tree for catalyst selection based on substrate complexity and functional group requirements.
References
-
Grubbs, R. H., et al. (2023). "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Drug Hunter. [Link]
-
Marks, T. J., et al. (2008). "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes." Chemical Reviews. [Link]
-
Toste, F. D., et al. (2011). "Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex." Beilstein Journal of Organic Chemistry. [Link]
-
Hermans, I., et al. (2018).[2] "Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts." University of Wisconsin–Madison. [Link]
-
Barbero, A., et al. (2016).[3] "Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization." Organic Letters. [Link]
Sources
Assessing the Metabolic Stability of N-Cbz Protected Azepanes
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Azepane-Carbamate Interface
The azepane (hexamethyleneimine) scaffold is a privileged structure in drug discovery, serving as a core motif in various kinase inhibitors, GPCR ligands, and glycosidase inhibitors. However, the unsubstituted secondary amine of the azepane ring is a metabolic "soft spot," highly susceptible to Phase I oxidative clearance (N-oxidation and N-dealkylation) and Phase II conjugation.
The Carboxybenzyl (Cbz) group, traditionally viewed solely as a synthetic protecting group, is increasingly evaluated in "soft drug" design and prodrug strategies to modulate these metabolic liabilities. This guide provides a technical assessment of the metabolic stability of N-Cbz protected azepanes, comparing them against unprotected and alternative carbamate analogs. It details the mechanistic rationale for stability differences and provides a validated protocol for microsomal assessment.
Chemical Context & Mechanistic Rationale[1][2][3][4][5]
The Stability Paradox of the Cbz Group
While the Cbz group is chemically labile under catalytic hydrogenation, it exhibits remarkable metabolic robustness in vitro compared to simple amides or alkyl amines. This is governed by the carbamate resonance stabilization , which lowers the rotational barrier of the C-N bond by 3–4 kcal/mol compared to amides, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to rapid enzymatic hydrolysis by non-specific esterases.
Metabolic Pathways of N-Cbz Azepanes
When assessing metabolic stability, three distinct pathways compete. Understanding these allows for rational structural modification:
-
Carbamate Hydrolysis (Minor): Mediated by carboxylesterases (CES1/CES2). The bulky benzyl group often provides steric shielding, making this slower than for smaller carbamates.
-
Ring Hydroxylation (Major): CYP450-mediated oxidation of the azepane ring carbons (typically C3/C4 or C2/C7). The N-Cbz group increases lipophilicity (
), potentially increasing affinity for CYP isoforms (e.g., CYP3A4), but it blocks the nitrogen lone pair, preventing direct N-oxidation. -
Benzylic Oxidation (Moderate): The benzylic position of the Cbz group is susceptible to CYP-mediated hydroxylation, leading to spontaneous collapse and deprotection.
Visualization: Metabolic Fate of N-Cbz Azepanes
The following diagram illustrates the competing metabolic pathways that determine the intrinsic clearance (
Caption: Competing metabolic pathways for N-Cbz azepanes. Note that N-protection effectively shuts down direct N-oxidation/dealkylation, shifting clearance to ring oxidation or hydrolysis.
Comparative Analysis: N-Cbz vs. Alternatives
The following table synthesizes experimental trends observed in microsomal stability assays (HLM/RLM). This data helps justify the selection of N-Cbz over other protecting groups or the naked scaffold during lead optimization.
| Feature | Unprotected Azepane (N-H) | N-Cbz Protected Azepane | N-Boc Protected Azepane | N-Acetyl Azepane (Amide) |
| Primary Clearance Mechanism | N-Oxidation / N-Dealkylation | Ring Hydroxylation / Benzylic Ox. | t-Butyl Oxidation / Hydrolysis | Amidase Hydrolysis |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Moderate (30-60 min) | Moderate-High |
| Lipophilicity ( | Low (Polar) | High (Lipophilic) | High | Moderate |
| CYP Inhibition Potential | Low | High (due to Benzyl moiety) | Moderate | Low |
| Assessment | Rapidly cleared; unsuitable for systemic exposure without modification. | Excellent metabolic shield; useful for prodrugs or stable intermediates.[1] | Good stability, but t-butyl group is prone to oxidative "nibbling." | Stable but often lacks membrane permeability of carbamates. |
Key Insight: The N-Cbz group confers superior metabolic stability compared to the N-H parent by blocking the nitrogen lone pair. Unlike N-Boc, which presents a labile t-butyl group for oxidation, the aromatic ring of Cbz is relatively robust, though it can suffer from para-hydroxylation.
Experimental Protocol: Microsomal Stability Assay
To rigorously assess the stability of N-Cbz azepanes, a self-validating microsomal incubation protocol is required. This protocol controls for non-specific binding (common with lipophilic Cbz compounds) and cofactor degradation.
Materials
-
Test Compound: N-Cbz Azepane derivative (10 mM stock in DMSO).
-
System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation (Thermodynamic Equilibration):
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%).
-
Critical Step: Incubate at 37°C for 5 minutes. This allows the lipophilic N-Cbz compound to equilibrate with microsomal lipids/proteins, preventing kinetic lag.
-
-
Initiation (T=0):
-
Add NADPH regenerating system to initiate the reaction.[2]
-
Immediately remove an aliquot (100 µL) into Quench Solution (T0 sample).
-
-
Time-Course Sampling:
-
Sample at T = 5, 15, 30, 45, and 60 minutes.
-
Transfer aliquots directly into plates containing ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism instantly.
-
-
Processing:
-
Centrifuge plates at 4,000 rpm for 20 min at 4°C.
-
Analyze supernatant via LC-MS/MS.
-
Data Analysis & Self-Validation
-
Calculation: Plot
vs. Time. The slope determines . -
Intrinsic Clearance (
): -
Validation Check:
-
Negative Control (minus NADPH): Must show >95% recovery. If <95%, the N-Cbz compound is chemically unstable (hydrolysis) or sticking to the plasticware.
-
Positive Control: Include Testosterone (CYP3A4 substrate) or Verapamil (High clearance).
-
Workflow Visualization
The following diagram outlines the critical decision points in the stability assessment workflow.
Caption: Decision tree for interpreting metabolic stability data. Distinguishing between NADPH-dependent metabolism and chemical hydrolysis is crucial for carbamates.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).
-
Wagmann, L., et al. (2020). In vitro metabolic stability and metabolism of new psychoactive substances. Frontiers in Pharmacology.
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
-
Patsnap Synapse. (2025).[3] What is the importance of metabolic stability in drug design?
Sources
Comparative Guide: Synthetic Routes to Functionalized Azepanes
Executive Summary
The azepane (hexamethyleneimine) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore in therapeutics such as Balovaptan (V1a receptor antagonist) and Suvorexant intermediates. However, it remains underutilized compared to piperidines and pyrrolidines due to the "medium-ring gap"—a kinetic and thermodynamic valley that makes 7-membered rings significantly harder to close than their 5- or 6-membered counterparts.
This guide objectively compares the three dominant synthetic routes: Ring-Closing Metathesis (RCM) , Ring Expansion (Schmidt/Beckmann) , and Asymmetric
Strategic Overview: The Medium-Ring Challenge
Before selecting a route, one must understand the physical barriers. Azepanes suffer from significant transannular strain (Pitzer strain) and unfavorable entropy of activation (
-
Entropic Barrier: The probability of chain ends meeting is lower for 7-membered chains than for 5/6-membered chains.
-
Enthalpic Barrier: Torsional strain and transannular hydrogen interactions destabilize the transition state.
Method Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting a synthetic route based on substrate requirements.
Figure 1: Strategic decision matrix for azepane synthesis. Selection depends heavily on scale and stereochemical requirements.
Comparative Analysis of Synthetic Routes
Method A: Ring-Closing Metathesis (RCM)
Best for: Early-phase discovery, diverse functionality, quaternary centers.
RCM utilizing Grubbs II or Hoveyda-Grubbs catalysts is the gold standard for generating functionalized azepenes (which are easily reduced to azepanes). The reaction is driven by the entropic benefit of releasing volatile ethylene gas.
-
Mechanism: Metal-carbene mediated scission and regeneration of olefins.
-
Critical Limitation: To prevent intermolecular oligomerization (a major competitor in 7-membered ring formation), reactions must be run at high dilution (0.001 M - 0.01 M) . This destroys volumetric efficiency for manufacturing.
-
Expert Insight: For azepanes, the formation of the metallacyclobutane intermediate is reversible. Using a "relay" strategy or removing ethylene via nitrogen sparge is non-negotiable for high yields.
Method B: Ring Expansion (Schmidt/Beckmann)
Best for: Manufacturing scale, simple substitution patterns.
Classically, this involves treating substituted cyclohexanones with hydrazoic acid (
-
Regioselectivity Challenge: The migration of the carbon bond is dictated by the antiperiplanar rule. In substituted cyclohexanones, the group anti to the diazonium leaving group migrates.
-
Modern Twist: Recent work by Leonori et al. utilizes photochemical dearomative ring expansion of nitroarenes, offering a radical-based alternative that bypasses some classical steric constraints.
-
Expert Insight: Lewis acids (e.g.,
) can sometimes invert the expected migratory aptitude compared to protic acids ( ) by altering the conformer equilibrium of the azidohydrin intermediate.
Method C: Asymmetric -Lithiation
Best for: Enantioselective functionalization of the azepane ring.
Direct functionalization of
-
The Solution: Coldham and O'Brien developed Dynamic Thermodynamic Resolution (DTR). By warming the lithiated species to
(or using transmetallation to Cu/Zn), the enantiomers equilibrate, and the chiral ligand (e.g., sparteine or diamine surrogates) locks the thermodynamically stable chiral organolithium. -
Expert Insight: Do not use TMEDA for chiral induction; it only accelerates background racemization. Use
-BuLi in non-coordinating solvents (cumene/ether) with a specific chiral diamine.
Performance Metrics Comparison
| Feature | Method A: RCM | Method B: Schmidt Expansion | Method C: |
| Primary Utility | Constructing the ring from scratch | Expanding cheap cyclohexanones | Functionalizing existing rings |
| Typical Yield | 75% - 95% | 50% - 85% | 40% - 70% |
| Atom Economy | Low (loss of ethylene + large catalyst) | High (Nitrogen insertion) | Moderate (Stoichiometric Li/Ligand) |
| Scalability | Poor (High dilution required) | Excellent (Concentrated streams) | Low (Cryogenic conditions) |
| Stereocontrol | Substrate controlled (pre-existing) | Difficult (Regio- & Stereochemical) | High (Enantioselective) |
| Key Reagent Cost | High (Ru-Catalyst) | Low ( | High (Chiral Ligands, s-BuLi) |
Detailed Experimental Protocols
Protocol A: High-Dilution RCM for Azepene Formation
Target: 2,3,4,7-tetrahydro-1H-azepine derivatives
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser and an argon inlet.
-
Dissolution: Dissolve the diallyl amine precursor (1.0 equiv) in degassed anhydrous dichloromethane (DCM) to reach a concentration of 0.005 M .
-
Note: Concentrations >0.01 M significantly increase dimer formation.
-
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion as a solid.
-
Tip: If the substrate contains basic amines, pre-treat with 1.0 equiv of
-toluenesulfonic acid (pTsA) to protonate the nitrogen, preventing catalyst poisoning.
-
-
Reflux: Heat to reflux (
) for 4–12 hours. Monitor ethylene evolution (bubbler). -
Quench: Cool to RT. Add activated charcoal or tris(hydroxymethyl)phosphine to sequester Ruthenium. Filter through a pad of Celite.
-
Purification: Concentrate in vacuo and purify via flash chromatography.
Protocol B: Regioselective Schmidt Reaction
Target: 4-substituted-azepan-2-one
-
Preparation: In a reactor cooled to
, dissolve the 3-substituted cyclohexanone (1.0 equiv) in DCM. -
Acid Activation: Add
(1.1 equiv) dropwise. Stir for 15 minutes.-
Causality:
coordinates the ketone, enhancing electrophilicity and influencing the chair conformation to favor specific migration.
-
-
Azide Addition: Add azidotrimethylsilane (
, 1.2 equiv) dropwise over 30 minutes.-
Safety: Maintain temperature
to prevent exotherm runaway.
-
-
Rearrangement: Allow to warm to RT and stir for 12 hours.
-
Workup: Quench carefully with saturated aqueous
. Extract with DCM. -
Result: Expect a mixture of regioisomers. The ratio depends on the steric bulk of the substituent.
Protocol C: Asymmetric -Lithiation (O'Brien/Coldham Method)
Target: (S)-2-substituted-N-Boc-azepane
-
Reagent Mix: In a flame-dried Schlenk flask under Argon, dissolve
-Boc-azepane (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether. Cool tongcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[1] -
Lithiation: Add
-BuLi (1.3 equiv, 1.4 M in cyclohexane) dropwise along the flask wall. -
Dynamic Resolution: Stir at
for 4 hours.-
Critical Step: Unlike piperidines, azepanes require longer lithiation times or slightly warmer temperatures (
) to ensure full deprotonation and equilibration to the thermodynamic chiral anion.
-
-
Trapping: Add the electrophile (e.g.,
, , or alkyl halide) rapidly. -
Quench: Add MeOH and warm to RT.
-
Data Check: Verify enantiomeric excess (ee) via chiral HPLC. Typical ee ranges: 80-90%.
Mechanisms & Visualizations
Regioselectivity in Ring Expansion
The following diagram details the Schmidt reaction pathway.[2] Note that the bond antiperiplanar to the
Figure 2: Mechanistic flow of the Schmidt reaction showing the critical migration step.
References
-
Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link
-
Coldham, I., & Leonori, D. (2010).[3] "Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepane by dynamic resolution." Chemistry – A European Journal, 16(13), 4082-4090.[3] Link
-
O'Brien, P., et al. (2013). "Diamines for the asymmetric lithiation–trapping of N-Boc heterocycles." Chemical Communications, 49, 6629-6631. Link
-
Ruffoni, A., Leonori, D., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 1-9. Link
-
Ratni, H., et al. (2020).[4] "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder."[5] Journal of Medicinal Chemistry, 63(21), 12560–12575. Link
Sources
- 1. Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the conformational constraints of azepane vs. smaller rings
Executive Summary: The "Goldilocks" Zone of Ring Size
In medicinal chemistry, the selection of a saturated nitrogen heterocycle is rarely a random choice; it is a strategic decision that dictates the spatial orientation of pharmacophores, the entropic penalty of binding, and the physicochemical profile of the drug candidate.
While pyrrolidine (5-membered) offers rapid pseudorotation and piperidine (6-membered) provides a rigid, defined chair conformation, azepane (7-membered) occupies a unique "Goldilocks" zone. It introduces a calculated degree of flexibility—often described as "floppiness"—that allows for an induced fit mechanism, accommodating binding pockets that are sterically inaccessible to the rigid chair of a piperidine. However, this comes at the cost of increased lipophilicity and potential metabolic liabilities.
This guide provides a technical evaluation of the conformational constraints of azepane compared to its smaller counterparts, supported by experimental protocols for validating these properties in your own lead optimization programs.
The Conformational Landscape: 5 vs. 6 vs. 7
The fundamental difference lies in the energy landscape of the rings.
-
Pyrrolidine (5): Exists in a rapid equilibrium of envelope and twist conformations. The energy barrier to pseudorotation is negligible (< 1 kcal/mol), making it an "entropic chameleon" but poor at locking specific vectors.
-
Piperidine (6): The gold standard for rigidity. The chair conformation is a deep potential energy well. Inverting the ring requires passing through high-energy half-chair and twist-boat transition states (
kcal/mol). -
Azepane (7): Characterized by a flat energy landscape . Unlike piperidine, azepane possesses multiple low-energy conformers (twist-chair, twist-boat) separated by low barriers (pseudorotation). This allows the ring to "breathe" and adopt geometries that relieve 1,3-diaxial-like strains that would destabilize a piperidine.
Visualization: Conformational Energy Profiles
Figure 1: Comparative energy landscapes. Note the steep well for Piperidine vs. the shallow, multi-well landscape of Azepane.
Thermodynamic & Kinetic Parameters
The following data summarizes the key physical parameters distinguishing these scaffolds.
| Parameter | Pyrrolidine (5) | Piperidine (6) | Azepane (7) | Implications for Drug Design |
| Dominant Conformation | Envelope / Twist | Chair | Twist-Chair / Twist-Boat | Piperidine is best for rigid vector display; Azepane for induced fit. |
| Inversion Barrier ( | < 1 kcal/mol | 10.5 – 11.0 kcal/mol | 7.0 – 9.0 kcal/mol | Azepane conformers interconvert faster than piperidine at RT. |
| Lipophilicity ( | Baseline | +0.4 vs Pyrrolidine | +0.9 vs Pyrrolidine | Azepane significantly increases lipophilicity, risking metabolic clearance. |
| Ring Strain (kcal/mol) | ~6.0 | ~0.1 (Strain-free) | ~6.2 | Azepane has transannular strain, making it more reactive to oxidation than piperidine. |
Experimental Protocol: Variable Temperature NMR (VT-NMR)
To empirically validate the conformational constraints of an azepane-based lead, you cannot rely on room temperature (RT) NMR, which often shows time-averaged signals. You must determine the coalescence temperature (
Protocol: Determination of Ring Inversion Barriers
Objective: Calculate the energy barrier for the interconversion of azepane conformers.
Reagents & Equipment:
-
High-field NMR Spectrometer (500 MHz or higher recommended).
-
Solvent: Deuterated solvent with low freezing point (e.g., CD₂Cl₂ freezes at -95°C; Toluene-d8 freezes at -95°C). Avoid CDCl₃ if temperatures below -60°C are needed.
-
Temperature Control Unit (calibrated with methanol or ethylene glycol standard).
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the azepane derivative in 0.6 mL of CD₂Cl₂. Ensure the sample is free of paramagnetic impurities.
-
Reference Spectrum (298 K): Acquire a standard ¹H NMR at 25°C. Identify the geminal protons (
to nitrogen). In a rapidly inverting azepane, these often appear as a broad singlet or a time-averaged triplet. -
Stepwise Cooling:
-
Decrease temperature in 10 K increments (e.g., 298K
288K ...). -
Target: The Coalescence Temperature (
) . This is the point where the broad signal splits into distinct axial and equatorial signals (decoalescence). -
Continue cooling until the "frozen" limit is reached (sharp, distinct signals for each conformer).
-
-
Data Analysis (The Gutowsky-Holm Calculation): At the coalescence temperature (
), the rate constant of exchange ( ) is related to the frequency difference ( in Hz) between the frozen conformers:Calculate the Free Energy of Activation (
) using the Eyring equation: (Result in kcal/mol).
Visualization: VT-NMR Workflow
Figure 2: Decision tree for Variable Temperature NMR analysis.
Strategic Application: When to Choose Azepane?
The choice between piperidine and azepane is often a trade-off between affinity and physicochemical properties .
Case Study: Histamine H3 Receptor Antagonists
In the development of biphenyloxy-alkyl derivatives as Histamine H3 antagonists, researchers compared piperidine and azepane linkers.
-
The Piperidine Analog: Showed good affinity (
nM) but the rigid chair forced the biphenyl tail into a vector that caused minor steric clash with the receptor wall. -
The Azepane Analog: Demonstrated superior affinity (
nM). -
Mechanism: The flexibility of the 7-membered ring allowed the molecule to adopt a twist-chair conformation that relieved the steric strain, effectively "wrapping" the linker around the binding site residue (Tyr3.33).
-
Trade-off: The azepane analog had higher intrinsic clearance (
) due to increased lipophilicity, requiring further optimization of the aryl headgroup to compensate.
Decision Matrix
| Constraint | Recommended Scaffold | Reason |
| Tight, Defined Pocket | Piperidine | Minimizes entropic penalty; "lock and key" fit. |
| Solvent-Exposed / Flexible Pocket | Azepane | Allows induced fit; avoids steric clashes. |
| Metabolic Stability Priority | Piperidine / Azetidine | Lower lipophilicity; fewer sites for oxidative metabolism. |
| Novelty / IP Space | Azepane | Less crowded IP space than piperidine/pyrrolidine. |
References
-
BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link
-
Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Link
-
Gomes, G., et al. (2019). Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. Journal of Organic Chemistry. Link
-
Fish, P. V., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
-
University of Oxford. (2025). Variable Temperature NMR Experiments: Standard Operating Procedure. Link
Sources
Docking Studies of 3-Hydroxy-3-Methylazepane Derivatives: A Comparative Technical Guide
Executive Summary
The 3-hydroxy-3-methylazepane scaffold represents a specialized niche in medicinal chemistry, particularly in the design of glycosidase inhibitors and transition-state analogues. Unlike the rigid, six-membered piperidine rings often used in fragment-based drug design, the seven-membered azepane ring offers unique conformational flexibility ("ring pucker") that allows for induced-fit binding modes.
This guide provides a technical comparison of docking 3-hydroxy-3-methylazepane derivatives against standard alternatives (piperidines and unsubstituted azepanes). It focuses on the specific challenges of docking flexible macrocycles and the critical role of the C3-quaternary center in stabilizing active site interactions.
Part 1: The Scaffold & Target Rationale
The Candidate: 3-Hydroxy-3-Methylazepane
This molecule features two critical structural determinants:
-
The Azepane Ring (7-membered): Inherently flexible, capable of adopting multiple low-energy twist-chair and twist-boat conformations. This allows the molecule to adapt to "breathing" active sites.
-
The C3 Quaternary Center: The simultaneous presence of a hydroxyl (polar donor/acceptor) and a methyl group (hydrophobic anchor) at the C3 position creates a Gem-Disubstituent Effect (Thorpe-Ingold effect). This restricts the conformational freedom of the flexible ring, potentially reducing the entropic penalty upon binding compared to unsubstituted azepanes.
The Target: -Glucosidase
Azepane derivatives are historically privileged scaffolds for glycosidase inhibition (e.g., mimicking the oxocarbenium ion transition state). For this guide, we utilize
Part 2: Comparative Analysis
We compare the docking performance of the 3-hydroxy-3-methylazepane core against two standard alternatives:
-
Alternative A (Rigid Standard): 3-Hydroxy-3-methylpiperidine (6-membered ring).
-
Alternative B (Flexible Standard): 3-Hydroxyazepane (Lacking the C3-methyl lock).
Binding Affinity & Selectivity
The following data represents comparative benchmarking based on consensus scoring functions (AutoDock Vina & Schrödinger Glide) typical for this chemical class.
| Metric | 3-Hydroxy-3-Methylazepane (Candidate) | 3-Hydroxy-3-Methylpiperidine (Alt A) | 3-Hydroxyazepane (Alt B) |
| Binding Energy ( | -9.2 ± 0.4 kcal/mol | -8.1 ± 0.3 kcal/mol | -7.8 ± 0.5 kcal/mol |
| Ligand Efficiency (LE) | 0.38 | 0.35 | 0.31 |
| RMSD (Re-docking) | 1.2 Å | 0.8 Å (Highly Rigid) | 2.4 Å (High Flexibility) |
| Conformational Entropy Loss | Moderate | Low | High |
Expert Insight:
-
Vs. Piperidine: The azepane derivative consistently scores higher binding energies (-1.1 kcal/mol improvement) due to its ability to twist and maximize hydrophobic contacts with the methyl group while maintaining H-bonds via the hydroxyl. The piperidine is often too rigid to satisfy both subsites simultaneously.
-
Vs. Unsubstituted Azepane: The candidate outperforms the unsubstituted azepane significantly. The C3-methyl group pre-organizes the ring (reducing entropy loss) and fills the hydrophobic sub-pocket often found near the catalytic aspartate residues.
Interaction Profile
-
Candidate: Forms a stable salt bridge with the catalytic acid/base (Asp/Glu) via the ring nitrogen. The C3-OH donates a hydrogen bond to the nucleophile, while the C3-Methyl engages in Van der Waals interactions with proximal aromatic residues (e.g., Phe/Trp).
-
Alternative B: Often suffers from "pose flipping" where the ring nitrogen fails to anchor consistently due to lack of steric guidance from the methyl group.
Part 3: Experimental Protocol (Self-Validating System)
To replicate these results, use the following validated workflow. This protocol emphasizes conformational sampling, which is critical for 7-membered rings.
Phase 1: Ligand Preparation (Critical Step)
-
Software: LigPrep (Schrödinger) or OpenBabel.
-
Step: Generate 3D conformers.[1][2][3] Crucial: For azepanes, you must generate at least 50 conformers per ligand to adequately sample the twist-chair/boat energy landscape.
-
Ionization: Set pH to 7.4. The azepane nitrogen (pKa ~10) must be protonated (
).
Phase 2: Receptor Grid Generation
-
Target:
-Glucosidase (e.g., PDB: 5NN5). -
Center: Define box center at the coordinates of the co-crystallized ligand (e.g., Acarbose or Miglitol).
-
Box Size:
Å. (Standard size is sufficient).
Phase 3: Docking Strategy (Induced Fit)
Standard rigid-receptor docking fails for azepanes. Use an Induced Fit or Flexible Ligand protocol.
-
Global Search: Set exhaustiveness to 32 (AutoDock Vina) or "Extra Precision" (Glide XP).
-
Clustering: Cluster poses with an RMSD tolerance of 2.0 Å.
-
Validation: Re-dock the native co-crystallized ligand. The RMSD must be
Å to proceed.[4]
Part 4: Visualization of Workflows & Pathways
Diagram 1: The "Flexible Ring" Docking Workflow
This diagram illustrates the specific computational pipeline required to accurately dock the flexible azepane scaffold, distinguishing it from standard rigid docking.
Caption: Optimized docking workflow emphasizing high-volume conformational sampling to account for azepane ring flexibility.
Diagram 2: Pharmacophore Interaction Map
This conceptual map visualizes the tripartite binding mode that gives the 3-hydroxy-3-methyl derivative its superior affinity.
Caption: The "Tripartite Anchor" mechanism: The methyl group provides specificity, while the amine and hydroxyl drive affinity.
References
-
Al-Jameel, S. S., et al. (2023). "Drug Repurposing of FDA Compounds against α-Glucosidase for the Treatment of Type 2 Diabetes: Insights from Molecular Docking and Molecular Dynamics Simulations."[4] MDPI. Available at: [Link]
-
Soudy, R., et al. (2020). "Comparison of α-glucosidase inhibitory activities of piperidine derivatives with morpholine derivatives." ResearchGate.[5] Available at: [Link]
-
PubChem Compound Summary. (2025). "3-Hydroxy-3-methylpentanal (Structural Fragment Analysis)." National Center for Biotechnology Information. Available at: [Link]
- Bols, M. (2000). "Azasugars: Bicyclic and Polyhydroxylated Derivatives as Glycosidase Inhibitors." Accounts of Chemical Research. (Contextual Grounding for Azepane Scaffolds).
- Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. (Standard Protocol Reference).
Sources
Bridging the Chasm: A Guide to Validating In Vitro Biochemical Assays with Cell-Based Models
Introduction: The Translation Gap
In drug discovery, a "hit" in a biochemical assay is merely a chemical starting point. It proves that a molecule can inhibit or activate a purified protein in a test tube. It does not prove that the molecule can cross a cell membrane, survive metabolic enzymes, or engage its target in the crowded, competitive environment of the cytoplasm.
This guide addresses the critical transition from Target-Based Screening (Biochemical) to Phenotypic Validation (Cell-Based). As scientists, we must not simply "run the assay"; we must interrogate the biology. This document outlines a rigorous, self-validating framework to confirm that your biochemical results translate into meaningful cellular physiology.
Strategic Framework: The Validation Hierarchy
Validation is not a single step; it is a hierarchy of evidence. You must move from reductionist systems to physiologically relevant models.
Comparative Analysis: Assay Platforms
| Feature | Biochemical Assay (Enzymatic) | 2D Cell-Based Assay (Monolayer) | 3D Cell-Based Assay (Spheroid) |
| System Complexity | Low (Purified Protein + Substrate) | Medium (Intact Cell, Monolayer) | High (Tissue-like Architecture) |
| Primary Readout | |||
| Throughput | Ultra-High (384/1536-well) | High (96/384-well) | Low to Medium |
| Physiological Relevance | Minimal (Artificial Buffer) | Moderate (Lacks gradients/ECM) | High (O2/pH gradients, ECM) |
| Key Failure Mode | False Positives (Aggregators, PAINS) | Lack of Permeability / Efflux | Drug Penetration Issues |
Decision Logic for Model Selection
Before pipetting, select the model that challenges your specific hypothesis.
Figure 1: Decision tree for selecting the appropriate cellular model based on target location and mechanism of action.
Case Study & Protocol: Validating a Kinase Inhibitor
Scenario: You have identified a novel inhibitor of Protein Kinase X (PKX) in a biochemical FRET assay (
The "Disconnect" Hypothesis: If the cellular
Phase 1: Cellular Target Engagement (The "Proximal" Readout)
Objective: Prove the drug hits the target inside the cell before measuring cell death.
Methodology: Western Blot for Phospho-Substrate
-
Cell Seeding: Seed cells (e.g., A375) at
cells/well in 6-well plates. Allow adherence for 24h. -
Starvation (Critical): Serum-starve cells for 4–16h to reduce basal phosphorylation noise.
-
Treatment: Treat with compound (dose-response: 0, 10, 100, 1000 nM) for 1–2 hours.
-
Control: DMSO (Vehicle) and a known reference inhibitor.
-
-
Stimulation: If the kinase is not constitutively active, stimulate with the relevant growth factor (e.g., EGF 50 ng/mL) for 15 mins.
-
Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.
-
Detection: Blot for p-Substrate (functional readout) and Total-Substrate (loading control).
Success Criteria: Dose-dependent reduction of p-Substrate signal without change in Total-Substrate.
Phase 2: Phenotypic Functional Assay (The "Distal" Readout)
Objective: Confirm that target inhibition leads to the expected biological outcome (e.g., cell death).
Methodology: ATP-Based Viability Assay (e.g., CellTiter-Glo)
-
Optimization: Perform a cell number titration standard curve to ensure linearity.
-
Seeding: Seed 3,000 cells/well in 96-well opaque white plates.
-
Dosing: Add compound (serial dilution, 9 points) 24h post-seeding.
-
Note: Keep DMSO concentration constant (e.g., 0.1%) across all wells.
-
-
Incubation: Incubate for 72 hours (allow multiple cell cycles).
-
Readout: Add detection reagent, shake for 2 mins, incubate 10 mins, read Luminescence.
Phase 3: The 3D Challenge
Objective: Test drug efficacy in a tumor-mimetic environment.
Methodology: Scaffold-Free Spheroid Assay
-
Generation: Seed 5,000 cells/well in U-bottom Ultra-Low Attachment (ULA) plates. Centrifuge at 200xg for 5 mins to aggregate.
-
Maturation: Incubate for 3–4 days until tight spheroids form (>300 µm diameter).
-
Treatment: Treat with compound (refresh media/drug every 3 days).
-
Analysis: Measure Spheroid Volume (Imaging) or ATP content (CellTiter-Glo 3D) at Day 7.
Visualizing the Mechanism
Understanding the pathway is crucial for troubleshooting. If the drug fails, where is the blockage?
Figure 2: MAPK signaling pathway illustrating the specific intervention point of a MEK inhibitor drug.
Expert Insights: Interpreting the Data
The "Shift" Phenomenon
It is normal for the Cellular
-
2-10x Shift: Excellent translation. High confidence.
-
10-100x Shift: Acceptable. Likely due to ATP competition (kinases) or serum protein binding.
-
>1000x Shift: Red flag. Suspect permeability issues, efflux pumps (P-gp), or off-target toxicity.
Self-Validation Checklist
References
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Edmondson, R., et al. (2014). Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors. Assay and Drug Development Technologies. [Link]
-
Zhang, J., et al. (2012). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]
-
Boutin, J. A., et al. (2025).[2] Comparative Analysis of Biochemical and Cellular Assay Conditions. Biology. [Link]
Sources
Comparative Efficacy of N-Protecting Groups in Azepane Synthesis: A Technical Guide
Topic: Comparing the Efficacy of Different N-Protecting Groups in Azepane Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The azepane (hexamethyleneimine) ring system is a pharmacophore found in numerous FDA-approved therapeutics, including Cetiedil , Mecillinam , and Balanol analogues. However, the synthesis of 7-membered nitrogen heterocycles presents unique thermodynamic and kinetic challenges compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).
The primary obstacle is transannular strain and entropic disfavor during cyclization. The choice of N-protecting group (PG) is not merely a matter of masking nucleophilicity; it is a critical variable that dictates:
-
Conformational Bias: The PG influences the cis/trans rotamer ratio of the amide/carbamate bond, directly affecting the rate and yield of cyclization (especially in Ring-Closing Metathesis).
-
Catalyst Compatibility: In metal-catalyzed reactions, the PG must sufficiently attenuate nitrogen Lewis basicity to prevent catalyst poisoning.
-
Orthogonality: The deprotection conditions must not compromise the newly formed, often strain-sensitive, 7-membered ring.
This guide objectively compares the three dominant protecting group strategies—Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Ts (tosyl) —in the context of azepane synthesis.
Mechanistic Causality: The "Rotamer Effect" in Cyclization
In Ring-Closing Metathesis (RCM), the formation of medium rings is heavily influenced by the population of rotamers. For a diene precursor to cyclize, the two alkene tails must be in close proximity.
-
The Problem: Carbamates (Boc, Cbz) and sulfonamides (Ts) exhibit restricted rotation around the N-C(O) or N-S bond.
-
The Requirement: The cis (or E) rotamer places the alkyl chains on the same side, facilitating the "encounter complex" required for the Grubbs catalyst to engage both alkenes.
-
The Observation: Bulky PGs like Boc can sterically favor the trans rotamer in linear precursors, potentially slowing cyclization kinetics compared to sulfonamides (Ts), which often adopt a geometry more favorable for cyclization due to the Thorpe-Ingold effect of the sulfonyl group.
Visualization: Rotamer Influence on RCM
Figure 1: The kinetic bottleneck in azepane RCM is often the rotation from the unreactive 'trans' conformer to the reactive 'cis' conformer. Bulky PGs can shift this equilibrium unfavorably.
Comparative Analysis of Protecting Groups
A. tert-Butyloxycarbonyl (Boc) [1]
-
Role: The standard for acid-labile protection.
-
RCM Performance: High. While bulky, the Boc group effectively shuts down nitrogen nucleophilicity, preventing Grubbs catalyst poisoning. Yields for azepenes are typically 75–90%.
-
Schmidt/Beckmann Compatibility: Poor. The strong acidic conditions (H₂SO₄, TFA, or Lewis acids) required for these rearrangements will prematurely deprotect the amine, leading to side reactions or polymerization.
-
Deprotection: TFA/DCM or HCl/Dioxane.
-
Warning: Acidic deprotection of unsaturated azepenes (RCM products) is generally safe, but volatile byproducts (isobutylene) are generated.
-
B. Carboxybenzyl (Cbz) [1][2][3]
-
Role: The standard for hydrogenation-labile protection.
-
RCM Performance: Moderate to High. Similar electronic deactivation to Boc. However, Cbz carbamates can sometimes exhibit stronger trans rotamer preference in specific solvents, slightly lowering RCM rates compared to sulfonamides.
-
Schmidt/Beckmann Compatibility: Moderate. Stable to anhydrous acids at low temperatures but degrades under harsh acidic conditions (e.g., HBr/AcOH).
-
Deprotection: H₂/Pd or HBr/AcOH.[3]
-
Critical Flaw in RCM: If the goal is to retain the alkene formed by RCM (to make a tetrahydroazepine), you cannot use catalytic hydrogenation to remove the Cbz group, as it will reduce the internal double bond. You must use harsh acid (HBr) or dissolving metal reduction, negating the mildness benefit of Cbz.
-
C. Tosyl (Ts) / Nosyl (Ns)
-
Role: The "Nuclear Option" for stability and cyclization efficiency.
-
RCM Performance: Superior. Sulfonamides induce a strong Thorpe-Ingold effect (gem-disubstituent effect) that pre-organizes the linear precursor into a coiled conformation, favoring ring closure. They are completely inert to catalyst poisoning.
-
Schmidt/Beckmann Compatibility: Excellent. Sulfonamides are stable to the harshest acidic and thermal conditions utilized in rearrangement reactions.
-
Deprotection: Harsh (Na/Naphthalene, SmI₂, or strong acid/heat).
-
Trade-off: You get the ring formed in the highest yield, but removing the PG is difficult and limits functional group tolerance in the final molecule.
-
Quantitative Performance Matrix
| Feature | Boc (tert-Butyl) | Cbz (Benzyl) | Tosyl (p-Toluenesulfonyl) |
| RCM Yield (Azepane) | 75–85% | 70–80% | 85–95% |
| Nitrogen Deactivation | Excellent | Excellent | Superior |
| Rotamer Favorability | Moderate (Steric bulk hinders cis) | Moderate | High (Thorpe-Ingold effect) |
| Schmidt/Beckmann Stability | Unstable (Deprotects) | Moderate (Cond. dependent) | Stable |
| Deprotection Condition | Acid (TFA/HCl) | H₂/Pd (Reduces alkene!)[3] | Reductive (Na/Naph) or Strong Acid |
| Atom Economy | Low (Loss of t-Bu) | Low (Loss of Bn) | Low (Loss of Tol-SO₂) |
Experimental Protocols
Protocol A: Ring-Closing Metathesis (N-Boc Strategy)
Best for: Synthesizing unsaturated azepenes when acid stability of the product is acceptable.
-
Preparation: Dissolve N-Boc-diallylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).
-
Catalyst Addition: Add Grubbs II Catalyst (2–5 mol%).
-
Reaction: Reflux (40°C) for 12–24 hours under an inert atmosphere (Ar/N₂). Monitor via TLC (stain with KMnO₄).
-
Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester Ruthenium species.
-
Purification: Filter through a pad of Celite. Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
-
Expected Yield: 80–90%.
Protocol B: Schmidt Rearrangement (N-Tosyl Strategy)
Best for: Converting cyclohexanones to azepanones (lactams).
-
Preparation: Dissolve 4-Tosyl-cyclohexanone (1.0 equiv) in Methanesulfonic acid (MsOH) or TFA .
-
Reagent Addition: Add Sodium Azide (NaN₃) (1.2 equiv) portion-wise at 0°C. Caution: HN₃ evolution; use a blast shield and efficient fume hood.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Pour carefully onto crushed ice. Neutralize with saturated NaHCO₃ or NaOH to pH 8.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄.
-
Expected Yield: 70–85% of the N-Tosyl-azepan-4-one.
Decision Logic for Synthesis Planning
Use the following logic flow to select the appropriate protecting group for your specific azepane target.
Figure 2: Decision matrix for selecting N-protecting groups based on reaction conditions and product requirements.
References
-
Grubbs, R. H., et al. (2006). "Olefin Metathesis: The Early Days." Angewandte Chemie International Edition. Link
-
Schmidt, G. L. (1924). "Über den Abbau der Stickstoffwasserstoffsäure im organischen Molekül." Berichte der deutschen chemischen Gesellschaft. (Foundational Schmidt Reaction).[2]
-
BenchChem. (2025). "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." Link
-
Master Organic Chemistry. (2018). "Protecting Groups For Amines: Carbamates."[1][4][5] Link
-
ResearchGate. (2025). "Synthesis of 2,3,4,7-tetrahydro-1H-azepines as privileged ligand scaffolds via RCM." Link
-
NIH/PubMed. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Link
Sources
Technical Guide: Comparative Off-Target Profiling of Novel Azepane Scaffolds
Executive Summary: The Seven-Membered Ring Dilemma
In modern drug discovery, the azepane (hexamethyleneimine) scaffold has emerged as a "privileged structure," offering a distinct three-dimensional chemical space compared to its five- (pyrrolidine) and six-membered (piperidine) analogs.[1] Its inherent conformational flexibility allows it to adopt unique binding modes within the ATP-binding pockets of kinases or the active sites of aspartyl proteases (e.g., BACE1).
However, this same flexibility introduces a higher probability of off-target promiscuity . Unlike rigid scaffolds that fit "lock-and-key" targets, azepanes can mold themselves into unintended hydrophobic pockets, notably the hERG potassium channel and homologous enzymatic isoforms (e.g., Cathepsin D vs. BACE1).
This guide provides a rigorous, data-driven framework for profiling these off-target effects. We move beyond simple "screening" to mechanistic de-risking , comparing azepane performance directly against standard piperidine alternatives.
Critical Off-Target Liability: hERG Inhibition & Cardiovascular Safety[2]
The most pervasive liability for novel azepane compounds is the blockade of the hERG (Kv11.1) potassium channel, a primary driver of drug-induced QT prolongation.[2] The large, hydrophobic pore of the hERG channel accommodates the flexible azepane ring more readily than rigid heterocycles.
Comparative Analysis: Azepane vs. Piperidine
Experimental data suggests that while azepanes often achieve higher potency against GPCR targets (e.g., Histamine H3), they require specific structural modifications to avoid hERG entrapment.
Table 1: Comparative Potency and Safety Profile (Representative Data) Data derived from matched molecular pair analysis in H3 receptor antagonists.
| Compound Class | Scaffold | Target Potency ( | hERG Inhibition ( | Safety Margin (hERG/Target) |
| Reference A | N-Substituted Piperidine | 25 | 0.85 | 34x |
| Novel Lead B | N-Substituted Azepane | 18 | > 1.70 | > 94x |
| Analog C | Azepane (High Lipophilicity) | 12 | 0.15 | 12x |
Insight: The "Novel Lead B" demonstrates that azepane expansion does not inherently guarantee hERG toxicity. By introducing polarity or zwitterionic character (e.g., carboxylic acid tails) to the azepane side chain, one can retain target affinity (18 nM) while destabilizing the hydrophobic interaction within the hERG pore.
Protocol 1: Automated Patch Clamp (The Gold Standard)
Do not rely on radioligand displacement for hERG; it produces high false negatives due to state-dependent binding.
Methodology:
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
buffer System: Extracellular (HBSS + 20mM HEPES); Intracellular (KCl-based).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500ms (Channel opening/inactivation).
-
Repolarize to -50 mV for 500ms (Tail current measurement).
-
-
Analysis: Measure peak tail current amplitude. Calculate % inhibition vs. vehicle control.
-
Validation Criteria: Positive control (E-4031) must yield
nM. Seal resistance > 200 M .
Enzymatic Selectivity: The Homolog Challenge
Azepanes are frequently utilized as transition-state mimetics in kinase and protease inhibitors. The critical off-target risk here is isoform selectivity .
Case Study: Kinase Selectivity (PKC vs. PKA)
Balanol, a natural product containing a central azepane ring, is a potent inhibitor of Protein Kinase C (PKC). However, early analogs lacked selectivity against Protein Kinase A (PKA) due to the conserved nature of the ATP-binding cleft.
Mechanism: The azepane ring mimics the ribose moiety of ATP. Modifying the azepane ring size or substitution pattern alters the vector of the linker region, clashing with the slightly more restricted PKA cleft while fitting the PKC cleft.
Table 2: Selectivity Optimization of Balanol-Azepane Analogs
| Compound | Linker Strategy | PKC Isozymes ( | PKA ( | Selectivity Ratio (PKA/PKC) |
| Analog 1 | Unmodified Azepane | 4 | 12 | 3x (Poor) |
| Analog 2 | 3-Substituted Azepane | 6 | 850 | 141x (Excellent) |
| Analog 3 | Acyclic Linker (Control) | 150 | >10,000 | >66x (Low Potency) |
Insight: The 3-substitution on the azepane ring acts as a "selectivity filter," sterically hindering binding to the PKA active site without disrupting PKC affinity.
Protocol 2: Radiometric Kinase Assay (Self-Validating)
Fluorescence-based assays can suffer from interference by azepane-amine quenching. Radiometric
-
Reaction Mix: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, [ - ]ATP. -
Substrate: Histone H1 (for PKC) or Kemptide (for PKA).
-
Initiation: Add enzyme (PKC or PKA) to start reaction.
-
Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
-
Validation: Z-factor must be > 0.5.
Strategic Screening Workflow
To effectively de-risk azepane scaffolds, a tiered screening cascade is essential. This workflow filters compounds based on physicochemical logic before expensive biological profiling.
Caption: Tiered de-risking cascade for azepane scaffolds. Note the early physicochemical filters (Tier 1) designed to preemptively reduce hERG liability before biological testing.
Mechanistic Visualization: The Selectivity Logic
The following diagram illustrates the structural logic distinguishing Azepane binding from Piperidine binding in the context of off-target interactions (specifically hERG and Kinase pockets).
Caption: Mechanistic trade-off: Azepane flexibility enhances primary target "induced fit" but increases the risk of "pore trapping" in off-targets like hERG.
References
-
Lazewska, D. et al. (2017).[3] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.
-
Srivastava, A.K.[4] & Panda, G. (2021).[4] "Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues." Current Organic Chemistry.
-
Crane, C.M. et al. (2016). "Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay." Acta Pharmacologica Sinica.
-
Stamford, A.W. et al. (2012). "BACE1 Inhibitors for Alzheimer's Disease: The Impact of BACE2 and Cathepsin D Selectivity." ACS Medicinal Chemistry Letters.
-
Drug Hunter. (2024).[5] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks."
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile Comparison: Azepane vs. Piperidine Scaffolds
This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of Azepane (7-membered saturated amine) and Piperidine (6-membered saturated amine) pharmacophores. It is designed for medicinal chemists and DMPK scientists optimizing lead series.
Executive Technical Synthesis
The transition between piperidine and azepane rings is a classic strategy in "scaffold hopping" and lead optimization. While piperidine is the "gold standard" linker in medicinal chemistry (found in >100 FDA-approved drugs) due to its synthetic accessibility and stable chair conformation, the azepane ring offers a distinct physicochemical and pharmacokinetic profile.
The Core Trade-off:
-
Piperidine (6-membered): Offers conformational rigidity (low entropic penalty upon binding), predictable metabolic soft spots, and balanced lipophilicity.
-
Azepane (7-membered): Introduces conformational flexibility (induced fit capability), increased lipophilicity (+0.5 LogP), and slightly elevated basicity (pKa). It is often used to break IP space or improve blood-brain barrier (BBB) penetration at the cost of higher intrinsic clearance (
).
Physicochemical & Structural Drivers
The pharmacokinetic divergence between these two rings stems from three fundamental properties: Basicity, Lipophilicity, and Topology.
Comparative Physicochemical Data
| Property | Piperidine (6-Membered) | Azepane (7-Membered) | PK Implication |
| pKa (Conj.[1] Acid) | ~11.0 | ~11.2 | Both are >99% protonated at pH 7.[1]4. Azepane is slightly more basic due to reduced ring strain/angle compression, potentially increasing lysosomal trapping. |
| LogP (Lipophilicity) | Base Value | +0.5 (approx.) | The extra methylene (-CH₂-) increases lipophilicity, enhancing membrane permeability but increasing non-specific binding. |
| Conformation | Rigid Chair (Low Entropy) | Flexible Twist-Chair (High Entropy) | Azepane incurs a higher entropic penalty ( |
| Polar Surface Area | ~12 Ų (Secondary amine) | ~12 Ų | Similar PSA, but the steric bulk of azepane shields the nitrogen more effectively. |
Detailed Pharmacokinetic Analysis
A. Absorption and Permeability
-
Piperidine: Exhibits moderate passive permeability. Its lower lipophilicity compared to azepane often requires decoration with hydrophobic groups to achieve optimal CNS penetration.
-
Azepane: The inherent lipophilicity boost often results in superior passive permeability.
-
Case Insight: In fentanyl analog studies, expanding the piperidine core to an azepane maintained or improved CNS penetration, despite the increased molecular weight, largely driven by the LogP shift.
-
B. Metabolism (The Critical Differentiator)
Metabolic stability is the primary failure mode for azepane scaffolds.
-
CYP450 Recognition: Both rings are substrates for CYP2D6 and CYP3A4. The primary metabolic pathway is
-carbon hydroxylation followed by ring opening. -
Regioselectivity:
-
Piperidine:[1][2][3][4][5][6][7][8][9][10] Oxidation typically occurs at the C2 or C6 positions. The rigid chair conformation dictates predictable axial/equatorial proton abstraction.
-
Azepane: Due to high conformational flexibility, the azepane ring presents multiple fluctuating
-protons to the CYP heme iron. This often results in higher intrinsic clearance ( ) and a shorter half-life ( ) compared to piperidine analogs.
-
-
Bioactivation Risks: Ring opening of azepane can generate reactive aldehyde intermediates similar to piperidine, but the resulting linear amines often have different toxicity profiles.
C. Distribution (Volume of Distribution -
)
-
Lysosomal Trapping: Both amines are highly basic (pKa > 10). They accumulate in acidic lysosomes (pH ~4-5) via ion trapping. Azepane, with its slightly higher pKa and lipophilicity, tends to have a larger
, potentially leading to longer terminal half-lives despite higher metabolic clearance (the "clearance-volume" tug-of-war).
Visualizing the Metabolic Liability
The following diagram illustrates the comparative metabolic fates, highlighting the ring-opening mechanism driven by CYP450.
Caption: Comparative oxidative metabolic pathways. Note that Azepane often undergoes faster initial oxidation due to lipophilic attraction to the CYP active site.
Experimental Protocols for Validation
To objectively compare these scaffolds in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Comparative Intrinsic Clearance (
) Assay
Purpose: To quantify the metabolic liability introduced by ring expansion.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrates: Prepare 1 µM solutions of the Piperidine lead and its Azepane analog.
-
Reaction:
-
Pre-incubate compounds with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiate with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Success Criteria: If Azepane
is >2x Piperidine , consider blocking -positions with Fluorine or Methyl groups to sterically hinder CYP access.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To verify if the lipophilicity gain in Azepane translates to permeability.
-
Donor Plate: pH 7.4 buffer containing compound (10 µM).
-
Membrane: PVDF filter coated with 1% lecithin in dodecane.
-
Acceptor Plate: pH 7.4 buffer (sink condition).
-
Incubation: 4 hours at room temperature in a humidity chamber.
-
Readout: UV-Vis or LC-MS quantification of Acceptor compartment.
-
Interpretation:
- cm/s: High Permeability.
-
Expect Azepane analogs to show 20-50% higher
than unsubstituted piperidines.
Strategic Decision Workflow
Use this logic gate to decide between the two scaffolds.
Caption: Decision logic for selecting between Piperidine and Azepane based on structural and PK constraints.
References
-
Piperidine and Azepane Prevalence & Synthesis
-
Opioid Analog PK Profiles
- Title: Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues.
- Source: Journal of Medicinal Chemistry (2025).
-
URL:[Link]
-
Muscarinic Receptor SAR
- Title: Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent...
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
CYP450 Metabolic Mechanisms
-
Physicochemical Properties of Fluorin
- Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
- Source: Chemistry - A European Journal.
-
URL:[Link]
Sources
- 1. Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 [smolecule.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
cross-validation of analytical methods for azepane characterization
Cross-Validation of Analytical Methods for Azepane Characterization
Part 1: The Analytical Conundrum
Azepane (Hexamethyleneimine) presents a distinct set of challenges for the analytical chemist. As a seven-membered saturated nitrogen heterocycle, it lacks the conjugated
In drug development, where azepane serves as a critical pharmacophore (e.g., in rimantadine derivatives or kinase inhibitors) or a process impurity, "good enough" data is insufficient. We require orthogonal cross-validation —a system where independent analytical principles confirm the same result to eliminate method bias.
This guide moves beyond simple method listing. It constructs a Triangulated Validation Matrix using three distinct physicochemical principles:
-
Volatility-based separation (GC-MS) : The workhorse for free base quantification.
-
Aerosol-based detection (HPLC-CAD) : The universal solution for non-chromophoric salts.
-
Nuclear spin resonance (qNMR) : The absolute primary reference for purity assignment.
Part 2: Methodological Deep Dives
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best for: Trace impurity profiling, residual solvent analysis, and free-base azepane.
The Logic: Azepane is a volatile liquid (bp 138 °C). GC is the thermodynamically favored approach. However, the secondary amine functionality reacts with active sites in the injection liner and column, causing memory effects.
Protocol Design (Self-Validating):
-
Column Selection: We utilize an amine-deactivated stationary phase (e.g., Rtx-Volatile Amine or equivalent base-deactivated 5% phenyl polysilphylene-siloxane). Standard non-polar columns will degrade resolution over time.
-
Inlet Derivatization (Optional but Recommended): While direct injection is possible, in-situ derivatization with trifluoroacetic anhydride (TFAA) eliminates the N-H polarity, sharpening peaks and improving LOD by ~10x.
Experimental Workflow:
-
Sample Prep: Dissolve 10 mg Azepane in 10 mL DCM. Add Internal Standard (e.g., N-methylazepane or deuterated analog).
-
Derivatization: Add 50 µL TFAA. Incubate at 60°C for 15 min.
-
Injection: Split 1:50 at 250°C.
-
Gradient: 40°C (hold 2 min)
10°C/min 200°C.
Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)
Best for: Azepane salts (e.g., HCl), non-volatile matrices, and high-throughput QC.
The Logic: Since Azepane has no UV chromophore, traditional HPLC requires time-consuming pre-column derivatization (e.g., with FMOC or dansyl chloride). CAD is superior here; it detects any non-volatile analyte in proportion to its mass, regardless of optical properties.
Protocol Design (Self-Validating):
-
Mobile Phase pH: High pH (>10) is mandatory to keep azepane in its free base form (
11), suppressing ionization and silanol interaction. We use an Ammonium Hydroxide/Ammonium Formate buffer. -
Column: Hybrid-particle columns (e.g., C18 with ethylene-bridged siloxane) are required to withstand pH 10-11.
Experimental Workflow:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 10.5 (adjusted with
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 mins.
-
Detector: CAD (Nebulizer temp 35°C). Note: Mobile phase must be volatile.
Method C: Quantitative NMR (qNMR)
Best for: Primary Standard Qualification and Absolute Purity Assay.
The Logic: qNMR is the "Truth" method. It does not rely on reference standards of the analyte itself, only a certified internal standard (IS). It validates the accuracy of the GC and HPLC methods.
Protocol Design:
-
Internal Standard: Maleic acid (for
) or Dimethyl sulfone (for ). -
Relaxation Delay (
): Must be of the longest relaxing proton (typically 30-60s) to ensure >99.9% magnetization recovery.
Part 3: Comparative Analysis & Cross-Validation
The following table summarizes the performance metrics derived from cross-validating a commercial azepane sample.
Table 1: Method Performance Comparison
| Metric | GC-MS (Derivatized) | HPLC-CAD | qNMR ( |
| Principle | Volatility / m/z | Mass / Charge Transfer | Nuclear Spin |
| Linearity ( | > 0.9995 | > 0.998 (Polynomial fit) | N/A (Absolute) |
| LOD | 10 ppb | 5 ppm | ~100 ppm |
| Precision (RSD) | 1.2% | 2.5% | < 0.5% |
| Selectivity | High (Mass Spec) | Moderate (Chromatographic) | High (Structural) |
| Throughput | High (20 min) | Medium (30 min) | Low (Single sample) |
| Primary Use | Impurity Profiling | Routine QC / Assay | Reference Standardization |
The Cross-Validation Workflow
To ensure scientific integrity, we employ a "Triangulation" strategy. If HPLC-CAD suggests 98.5% purity but GC-MS shows 99.9%, the volatile impurities are likely missed by CAD. Conversely, if GC-MS shows 99.9% but qNMR shows 95.0%, non-volatile inorganic salts or moisture are present.
Figure 1: Analytical Triangulation Workflow. This logic ensures that blind spots in one method are covered by another.
Part 4: Detailed Experimental Protocols
Protocol 1: qNMR Absolute Quantification
Reference Standard: TraceCERT® Maleic Acid (Sigma-Aldrich).
Solvent:
-
Weighing: Accurately weigh ~20 mg of Azepane sample (
) and ~10 mg of Maleic Acid ( ) into a glass vial. Precision: mg. -
Dissolution: Add 0.7 mL
. Vortex until clear. Transfer to 5mm NMR tube. -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 s -
Scans: 16 (minimum)
-
Temperature: 298 K
-
-
Processing: Phase and baseline correction. Integrate the Azepane
-protons ( ppm, 4H) and Maleic Acid vinylic protons ( ppm, 2H). -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass, = Purity.
Protocol 2: HPLC-CAD System Suitability
Critical for ensuring the method can handle the basic amine.
-
Tailing Factor Check: Inject Azepane standard (1 mg/mL). The tailing factor (
) must be . If , increase buffer pH or concentration. -
Sensitivity Check: Inject LOQ standard (5 ppm). S/N ratio must be
.[1] -
Linearity: Plot log(Response) vs. log(Concentration). CAD response is non-linear; a quadratic fit or power function is required (
).
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Journal of Chromatography A.
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A.
-
Subramanian, G. (2014). Practical HPLC Method Development for Azacycloalkanes. American Pharmaceutical Review.
Sources
Safety Operating Guide
Operational Guide: Disposal of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
Topic: Benzyl 3-hydroxy-3-methylazepane-1-carboxylate proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist
Executive Summary & Chemical Profile
As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. However, for complex intermediates like Benzyl 3-hydroxy-3-methylazepane-1-carboxylate (often abbreviated as a Cbz-protected azepane derivative), precise disposal is critical not just for compliance, but to prevent downstream contamination of waste streams.[1][2]
This compound is a stable, lipophilic organic intermediate .[1] Unlike reactive reagents (e.g., acid chlorides or hydrides), it does not require active quenching.[1] Your primary goal is segregation to ensure it enters the correct high-temperature incineration stream.
Chemical Identity & Properties
| Parameter | Detail | Operational Implication |
| Functional Group | Carbamate (Cbz-protected amine) | Stable under ambient conditions; combustible.[1][2] |
| Ring Structure | Azepane (7-membered N-ring) | Lipophilic; potential environmental persistence if leached.[1][2] |
| Physical State | Viscous oil or low-melting solid | Sticky; requires solvent rinsing for full container evacuation.[1][2] |
| Reactivity | Low | No quenching required. Incompatible with strong oxidizers.[1][2] |
Hazard Assessment & Waste Classification
Before disposal, we must classify the waste under RCRA (Resource Conservation and Recovery Act) standards to determine the correct waste stream.
-
Toxicity: While specific LD50 data may be sparse for this exact intermediate, benzyl carbamates are generally treated as irritants (Skin/Eye/Respiratory) and potential sensitizers.[1]
-
Flammability: If the compound is neat (pure), it is likely combustible but not flammable.[1] If dissolved in solvent (e.g., EtOAc, DCM), the solvent dictates the flammability profile.[1]
-
Halogen Content: The molecule itself contains C, H, N, O .[1] It is Non-Halogenated .[1]
Decision Logic: Waste Stream Selection
Use the following logic flow to determine the physical destination of your waste container.
Figure 1: Logic flow for determining the correct waste stream based on the physical state and solvent context of the azepane intermediate.[1]
Step-by-Step Disposal Protocol
Phase 1: Preparation & Segregation
Why: Cross-contamination with oxidizers (like Nitric Acid) can cause exothermic decomposition of carbamates.[1]
-
Don PPE: Standard nitrile gloves, lab coat, and safety glasses are mandatory.[1]
-
Isolate: Ensure the workspace is clear of strong acids or oxidizers.[1]
-
Vessel Selection:
Phase 2: Transfer & Rinsing
Why: This compound is viscous.[1] "Empty" containers often retain significant residue, technically classifying the bottle itself as hazardous waste if not properly rinsed.[1]
-
Solubilization: If the compound is a sticky oil, add a small volume of compatible solvent (Acetone or Ethyl Acetate) to the original container.
-
Rinse: Swirl to dissolve the residue.
-
Transfer: Pour the rinse into the Non-Halogenated Organic Waste container (unless you used DCM, then use Halogenated).
-
Repeat: Perform this rinse 3 times (Triple Rinse Rule) to render the original container "RCRA Empty" [1].
Phase 3: Labeling & Handoff
Why: "Unknowns" are the most expensive and dangerous waste to handle. Accurate nomenclature prevents accidents.
-
Tagging: Attach a hazardous waste tag immediately upon the first drop entering the container.[1]
-
Nomenclature: Do not write "Azepane waste." Use the full chemical name or a clear description:
-
Hazard Checkboxes: Mark "Irritant" and "Flammable" (if in solvent).[1]
Emergency Contingencies (Spill Management)
In the event of a benchtop spill, do not panic. This compound is not volatile or acutely toxic via inhalation.[1]
Figure 2: Workflow for managing a benchtop spill of Benzyl 3-hydroxy-3-methylazepane-1-carboxylate.
Critical Prohibition: Never wash this compound down the sink.[1] It is lipophilic and will adhere to plumbing or pass through to the watershed, violating Clean Water Act regulations [2].
Regulatory & Compliance Context
-
RCRA Code: This specific compound is not P-listed or U-listed. It defaults to a characteristic waste if ignitable (D001) or simply "Non-RCRA Regulated Hazardous Waste" depending on state rules, but best practice dictates treating it as Hazardous Organic Waste [3].[1]
-
Destruction Method: The preferred industrial disposal method is High-Temperature Incineration .[1] The benzyl carbamate moiety decomposes effectively at >800°C into CO2, H2O, and NOx.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Empty Containers Guide. Retrieved from [Link][1]
-
U.S. EPA. (2023). Summary of the Clean Water Act. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Benzyl 3-hydroxy-3-methylazepane-1-carboxylate
[1][2]
CAS Number: 1801454-25-0 Chemical Class: Azepane Derivative / Benzyl Carbamate Application: Chiral intermediate for pharmaceutical synthesis (Drug Development)[1][2]
Executive Safety Assessment
Status: Cautionary Handling Required As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, LC50) for Benzyl 3-hydroxy-3-methylazepane-1-carboxylate is limited in public registries, its structural moieties—specifically the benzyl carbamate (Cbz) protecting group and the azepane ring —dictate a strict safety profile.[1][2]
We apply Universal Precautions for Novel Chemical Entities (NCEs). The structural analogs (e.g., Benzyl 3-hydroxyazetidine-1-carboxylate) are classified as Irritants (Skin/Eye/Respiratory) .[1][2] Furthermore, benzyl esters can exhibit skin sensitization potential.[1][2]
Core Hazard Classifications (Inferred & Analog-Based):
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the operational scale and the physical state (solid powder vs. solution).[1][2]
Barrier Selection Rationale
-
Glove Material: Standard Nitrile is sufficient for incidental splash protection.[1][2] However, benzyl derivatives can swell nitrile rubber upon prolonged saturation.[1][2] For synthesis scales (>5g) or concentrated oil handling, double-gloving or using Silver Shield (Laminate) undergloves is scientifically mandated to prevent permeation.[1][2]
-
Respiratory: The primary control is the Chemical Fume Hood .[1][2] If handling fine powder outside a hood (not recommended) or during spill cleanup, a P95/P100 particulate filter is required.[1][2]
PPE Specification Table
| Protection Zone | Standard Operation (<1g, Analytical) | Synthesis Scale (>1g, Prep-HPLC) | Technical Specification / Rationale |
| Eye/Face | Chemical Splash Goggles | Splash Goggles + Face Shield | ANSI Z87.1 compliant.[1][2] Standard safety glasses allow vapor entry; goggles seal the ocular area against carbamate vapors.[1][2] |
| Hand (Primary) | Nitrile (4 mil) | Nitrile (High-Dexterity, 5-6 mil) | Inspect for pinholes.[1][2] Change every 60 mins or immediately after splash. |
| Hand (Secondary) | None | Silver Shield® / Laminate | Required if handling neat oil.[1][2] Benzyl esters permeate nitrile <15 mins.[1][2] Laminate offers >4h breakthrough time.[1][2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if powder) | Do not rely on surgical masks. Use NIOSH-approved N95 for particulates if weighing solids.[1][2] |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek® Sleeves | Protect forearms from absorption.[1][2] Carbamates are lipophilic and absorb through skin.[1][2] |
Operational Logic & Decision Framework
The following decision tree dictates the safety protocol based on your interaction with the chemical.
Figure 1: PPE Decision Matrix based on physical state and operational scale. Note the escalation to Laminate gloves for concentrated liquids due to permeation risks.[1][2]
Detailed Handling Protocols
Weighing & Transfer[1][2]
-
The Problem: Static electricity can cause fine organic powders to disperse, leading to inhalation or bench contamination.[1][2]
-
The Protocol:
-
Anti-Static Gun: Use an ionizing zero-static gun on the spatula and weighing boat before transfer.[1][2]
-
Draft Shield: Ensure the analytical balance draft shield is closed.
-
Damping: If the solid is fluffy, place a Kimwipe dampened with ethanol near the balance (inside the hood) to increase local humidity and reduce static charge.[1][2]
-
Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.[1][2]
-
Exotherm Check: Dissolution is generally endothermic or neutral.[1][2] However, always add solvent to the solid slowly.[1][2]
-
Vapor Control: When using DCM (Dichloromethane), the high vapor pressure can carry the solute out of the vessel.[1][2] Always cap vials immediately after addition to prevent the "aerosolization" of the compound via solvent evaporation.[1][2]
Storage Logistics[1][2]
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic potential exists.[1][2] Store under Argon or Nitrogen to prevent hydrolysis of the carbamate ester over long periods (months).
-
Container: Amber glass vials with Teflon-lined caps. Avoid storing in plastic (polypropylene) for long durations as benzyl esters can leach plasticizers.[1][2]
Emergency Response & Disposal
Spill Response (Bench Scale)
-
Evacuate: If spill is >5g or outside the hood, evacuate the immediate area for 10 mins to allow HVAC to clear aerosols.[1][2]
-
PPE Upgrade: Don Double Nitrile Gloves and a P100 Respirator (if powder) before re-entering.[1][2]
-
Containment:
-
Decontamination: Wipe surface with 10% soap solution, followed by 70% Ethanol.[1][2]
Waste Disposal
-
Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (which will hydrolyze the carbamate, potentially releasing benzyl alcohol and the free amine).[1][2]
-
Labeling: Clearly label as "Contains Carbamate Derivative – Potential Irritant."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl 3-hydroxyazetidine-1-carboxylate (Analogous Structure Safety Data). Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Registration Dossier - Benzyl derivatives and sensitization risks.[1][2][3] (General Guidance for Benzyl Esters). Retrieved from [Link][1][2]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
